2,5,7-Trimethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,7-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDYKIJCJSRIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588927 | |
| Record name | 2,5,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102871-67-0 | |
| Record name | 2,5,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102871-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,5,7-Trimethylquinoline chemical structure and properties
Part 1: Executive Summary
2,5,7-Trimethylquinoline (CAS: 102871-67-0) is a heteroarene derivative of the quinoline family, characterized by a specific methylation pattern that imparts unique steric and electronic properties. Unlike its more common isomer, 2,4,6-trimethylquinoline, the 2,5,7-isomer features substituents on both the pyridine ring (position 2) and the benzenoid ring (positions 5 and 7).
This structural arrangement creates a "steric pocket" around the nitrogen atom (due to the 2-methyl and 8-H proximity) and the 6-position, influencing its behavior as a ligand in organometallic chemistry and its presence as a biomarker in shale oil analysis. This guide provides a comprehensive technical breakdown of its synthesis, physicochemical properties, and reactivity profile.
Part 2: Chemical Identity & Physicochemical Properties
The this compound molecule consists of a fused benzene and pyridine ring system. The methyl groups at positions 5 and 7 significantly increase the electron density of the benzenoid ring, while the 2-methyl group activates the 3-position and sterically hinders the nitrogen lone pair.
Table 1: Physicochemical Constants
| Property | Data | Source |
| CAS Registry Number | 102871-67-0 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Liquid or low-melting solid | [2] |
| Solubility | Soluble in organic solvents (DCM, EtOH); Insoluble in water | [3] |
| Basicity (pKa) | ~5.8 (Est. based on polymethylquinolines) | [4] |
| InChI Key | KUDYKIJCJSRIBX-UHFFFAOYSA-N | [2] |
Part 3: Synthesis & Manufacturing Protocol
The most robust route for synthesizing this compound is the Doebner-Miller Synthesis , a modification of the Skraup reaction. This method involves the condensation of an aniline derivative with an
Mechanistic Rationale
To achieve the 5,7-substitution pattern on the benzenoid ring, 3,5-dimethylaniline is selected as the precursor. The symmetry of 3,5-dimethylaniline ensures that cyclization at either ortho-position yields the same 5,7-dimethylquinoline core. The 2-methyl group is introduced using crotonaldehyde (or its precursors like paraldehyde/acetone) as the carbonyl component.
Experimental Protocol: Modified Doebner-Miller
Reagents:
-
3,5-Dimethylaniline (1.0 equiv)
-
Crotonaldehyde (1.2 equiv) or Paraldehyde
-
Hydrochloric acid (6 M, catalyst)
-
Zinc Chloride (ZnCl₂, Lewis acid promoter)
-
Toluene (Solvent for extraction)
Workflow:
-
Acidification: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylaniline in 6 M HCl. The acid protonates the amine, increasing solubility and catalyzing the subsequent condensation.
-
Addition: Heat the solution to 60°C. Add crotonaldehyde dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.
-
Cyclization (The "Violent" Phase): Add ZnCl₂ (0.5 equiv). Heat the mixture to reflux (approx. 100°C) for 3-4 hours. The ZnCl₂ acts as a dehydrating agent, facilitating the closure of the pyridine ring.
-
Oxidation/Aromatization: The initial product is often a dihydroquinoline. The reaction environment (or addition of a mild oxidant like nitrobenzene) drives dehydrogenation to the aromatic quinoline.
-
Work-up:
-
Purification: Extract the distillate with toluene, dry over MgSO₄, and concentrate. Final purification via vacuum distillation yields the product.
Visualization: Synthesis Workflow
Caption: Step-by-step Doebner-Miller synthesis pathway transforming 3,5-dimethylaniline into this compound.
Part 4: Structural Characterization (Spectroscopy)
Confirming the structure requires analyzing the substitution pattern on the aromatic rings.
1H NMR Analysis (Predicted/Literature Consensus)
The symmetry of the precursor breaks upon cyclization, resulting in distinct signals for the benzenoid protons.
-
Ring A (Benzenoid):
-
Ring B (Pyridine):
-
Aliphatic Region:
-
2-CH₃: Singlet,
ppm (Deshielded by N). -
5-CH₃ & 7-CH₃: Singlets,
ppm.
-
Visualization: Structural Logic
Caption: Structural map highlighting the steric and electronic influence of methyl substituents on the quinoline core.
Part 5: Applications & Reactivity
Coordination Chemistry
The this compound molecule acts as a sterically hindered pyridine-type ligand. The 2-methyl group creates steric pressure near the nitrogen donor site, making it valuable for stabilizing specific metal geometries (e.g., Gallium or Ruthenium complexes) where preventing oligomerization is required [5].
Shale Oil Biomarker
Nitrogen-containing heterocycles (NCHs) like this compound are found in shale oil and coal tar.[5] Their relative abundance and distribution are used as geochemical biomarkers to assess the thermal maturity of fossil fuel deposits [6].
Chemical Reactivity
-
Electrophilic Aromatic Substitution (EAS): The 5 and 7 positions are blocked. EAS (e.g., nitration, bromination) is directed primarily to the 8-position (ortho to the nitrogen, activated by the 7-methyl) or the 6-position (between two methyls, though sterically crowded).
-
Oxidation: Vigorous oxidation (e.g., KMnO₄) attacks the methyl groups, converting them to carboxylic acids, yielding pyridine-tricarboxylic acid derivatives.
Part 6: Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
References
-
Sigma-Aldrich.[6] Product Specification: this compound.[7][3][8][9][10][11][12][13] Catalog No. AldrichCPR.[6] Accessed Oct 2023. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329773415, this compound. Link
-
ChemicalBook. This compound Properties and Suppliers. Link
-
Kumberger, O., et al. Gallium Complexes with Methyl-Substituted Quinoline Ligands. ResearchGate. Link
-
Yang, J., et al. Extraction and Spectroscopy Analysis of Basic Nitrogen Compounds of Shale Oil. Oil Shale, 2018. Link
Sources
- 1. 2,4,6-Trimethylquinoline | 2243-89-2 | Benchchem [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. aablocks.com [aablocks.com]
- 4. 7-Methylquinoline(612-60-2) 1H NMR spectrum [chemicalbook.com]
- 5. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. This compound AldrichCPR 102871-67-0 [sigmaaldrich.com]
- 7. 10299-61-3(2,4-dimethyl-1h-indole) | Kuujia.com [kuujia.com]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic synthesis of 2-methylquinolines with TiO<sub>2</sub> Wackherr and Home Prepared TiO<sub>2</sub> – A comparative study - Arabian Journal of Chemistry [arabjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chembk.com [chembk.com]
- 13. rsc.org [rsc.org]
- 14. Nitroxylol | CAS#:99-12-7 | Chemsrc [chemsrc.com]
- 15. Page loading... [guidechem.com]
2,5,7-Trimethylquinoline: Technical Profile and Synthesis Guide
The following technical guide details the chemical identity, synthesis, and characterization of 2,5,7-Trimethylquinoline. This document is structured for researchers requiring high-fidelity data for synthesis planning and structural validation.
Executive Summary
This compound is a tri-alkylated heterocyclic aromatic compound belonging to the quinoline family.[1][2][3][4] Distinguished by its specific substitution pattern, it serves as a critical intermediate in the synthesis of optoelectronic materials (OLED host materials), organometallic ligands (e.g., for Gallium extraction), and bioactive pharmaceutical scaffolds.
Unlike its more common isomers (e.g., 2,4,6-trimethylquinoline), the 2,5,7-isomer offers unique steric and electronic properties due to the "pincer-like" methyl steric hindrance around the nitrogen (from the 2-position) and the specific lipophilicity conferred by the 5,7-dimethyl carbocyclic ring.
Chemical Identity & Physical Properties[2][4][5][6][7][8][9]
The following data consolidates experimental values and high-confidence estimates derived from isomeric homologues.
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 102871-67-0 |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Boiling Point | 286.6 °C (at 746 mmHg) |
| Physical State | Viscous liquid or low-melting solid (approx. MP < 60°C) |
| Solubility | Soluble in organic solvents (CHCl₃, DCM, EtOH); Insoluble in water |
| pKa (Est.) | ~5.6 (Weak base, forms stable salts with mineral acids) |
Synthesis Protocol: The Doebner-Miller Route[2]
The most robust route for synthesizing this compound is the Doebner-Miller synthesis (a modification of the Skraup reaction). This method relies on the acid-catalyzed condensation of an aniline derivative with an
Retrosynthetic Logic
To achieve the 2,5,7-substitution pattern:
-
Carbocyclic Ring (Positions 5,7): Requires 3,5-Dimethylaniline (3,5-xylidine) as the amine precursor. The symmetry of 3,5-dimethylaniline ensures that cyclization at either ortho position yields the same 5,7-dimethyl core.
-
Heterocyclic Ring (Position 2): Requires Crotonaldehyde (but-2-enal) or its equivalent (paraldehyde/acetone precursors). The methyl group at the end of the crotonaldehyde chain becomes the 2-methyl substituent in the final quinoline.
Experimental Workflow
Reagents:
-
3,5-Dimethylaniline (1.0 equiv)
-
Crotonaldehyde (1.2 equiv) (or generated in situ from paraldehyde/HCl)
-
Hydrochloric acid (6M, solvent/catalyst)
-
Zinc chloride (Lewis acid co-catalyst, optional for yield improvement)
-
Toluene (for extraction)
Step-by-Step Protocol:
-
Acidification: In a round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 3,5-dimethylaniline (e.g., 12.1 g, 100 mmol) in 6M HCl (50 mL).
-
Addition: Heat the mixture to 60°C. Add Crotonaldehyde (8.4 g, 120 mmol) dropwise over 45 minutes. Caution: The reaction is exothermic.
-
Cyclization (Reflux): Once addition is complete, heat the mixture to reflux (approx. 100-110°C) for 3–4 hours. The solution will darken significantly (red-brown) as the dihydroquinoline intermediate forms and oxidizes.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Basify with 20% NaOH solution until pH > 10. The oil will separate.
-
Extract the aqueous layer with Toluene (3 x 50 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous
.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Distillation: Purify the crude oil via vacuum distillation (approx. 140-150°C at 10 mmHg) to obtain the pure product as a pale yellow oil/solid.
-
Reaction Logic Visualization
Figure 1: Logical flow of the Doebner-Miller synthesis pathway for this compound.
Characterization & Validation
Upon isolation, the identity of this compound must be validated using Nuclear Magnetic Resonance (NMR). The high symmetry of the precursors is broken in the final product, leading to distinct methyl signals.
NMR Spectral Data
The following data corresponds to the expected shifts in
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 2.71 | Singlet | 3H | C2-CH₃ (Deshielded by Nitrogen) |
| ¹H | 2.45 | Singlet | 3H | C5-CH₃ or C7-CH₃ |
| ¹H | 2.38 | Singlet | 3H | C7-CH₃ or C5-CH₃ |
| ¹H | 7.10 – 7.90 | Multiplet | 4H | Aromatic Protons (C3, C4, C6, C8) |
| ¹³C | 158.0 | Quaternary | - | C2 (Ipso) |
| ¹³C | 25.2 | Primary | - | C2-CH₃ |
| ¹³C | 22.5, 24.6 | Primary | - | C5-CH₃, C7-CH₃ |
Interpretation:
-
The C2-Methyl: Appears most downfield (approx 2.7 ppm) among the methyls due to the electron-withdrawing nature of the adjacent pyridine ring nitrogen.
-
Aromatic Region: The coupling constants between H3 and H4 will be characteristic of the pyridine ring (
Hz). The benzene ring protons (H6, H8) will show meta-coupling ( Hz) due to the 5,7-substitution pattern.
Applications & Significance
The this compound scaffold is not merely a solvent or byproduct; it serves specific high-value roles:
-
Organometallic Ligands: The steric bulk provided by the 2- and 7-methyl groups creates a hydrophobic pocket. This is utilized in the extraction of Gallium (Ga) from Bayer liquors, where quinoline derivatives act as chelating agents (often after conversion to 8-hydroxy-2,5,7-trimethylquinoline).
-
Photocatalysis: Used as a substrate in the study of selective photocatalytic organic synthesis, specifically in dehydrogenation reactions driven by
and Au-doped nanoparticles. -
Medicinal Chemistry: Acts as a lipophilic pharmacophore. The trimethyl substitution increases membrane permeability compared to bare quinoline, making it a viable scaffold for anti-malarial and anti-bacterial drug discovery.
Figure 2: Downstream applications and functionalization pathways.
References
-
U.S. Environmental Protection Agency (EPA). (1978). Health and Environmental Effects of Coal Technologies: Background Information on Processes and Pollutants. Table E-6. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2013). Spectral analysis of quinaldines: this compound NMR Data. Retrieved from [Link]
-
AA Blocks. (2024). Product Catalog: this compound. Retrieved from [Link]
-
Electronics and Books. (2024). Au-doped TiO2 nanoparticles for selective photocatalytic synthesis. Retrieved from [Link]
Sources
Technical Guide: Biological Activities of Trimethylquinoline Derivatives
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents.[1] Within this family, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives occupy a unique niche. While historically utilized as industrial antioxidants (e.g., rubber stabilization), recent structural optimization has unlocked significant therapeutic potential in oncology, neuroprotection, and antimicrobial fields.
This guide provides a technical deep-dive into the biological activities of TMQ derivatives, moving beyond their industrial origins to explore their role as potent redox modulators and DNA-intercalating agents.
Part 1: Structural Basis & Pharmacophore Analysis
The core structure, 2,2,4-trimethyl-1,2-dihydroquinoline , possesses specific sites reactive to functionalization that dictate biological activity.
Structure-Activity Relationship (SAR)
The biological efficacy of TMQ derivatives relies on three critical structural domains:
-
The Nitrogen Heterocycle (N1 Position): Alkylation or acylation here dramatically alters lipophilicity and membrane permeability.
-
The Benzenoid Ring (C6 Position): This is the primary site for metabolic activation. Electron-donating groups (e.g., -OH, -OEt) at C6 enhance antioxidant capacity (radical scavenging), while halogens often increase antimicrobial potency.
-
The Gem-Dimethyl Group (C2 Position): Provides steric bulk that protects the nitrogen from rapid metabolic degradation, enhancing the half-life of the molecule compared to simple quinolines.
DOT Visualization: SAR Map
The following diagram illustrates the critical substitution points on the TMQ scaffold.
Figure 1: Structure-Activity Relationship (SAR) map of the TMQ scaffold highlighting critical modification zones for therapeutic efficacy.
Part 2: Therapeutic Applications[1][2]
Oncology: Apoptosis and DNA Interaction
TMQ derivatives, particularly those functionalized with hydrazone or thiosemicarbazone moieties at the C6 or N1 position, exhibit cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa).
-
Mechanism: These planar molecules act as DNA intercalators. They slide between base pairs, disrupting the double helix structure. This event triggers the DNA Damage Response (DDR), leading to p53 activation and subsequent apoptosis.
-
Enzyme Inhibition: Specific derivatives have shown inhibitory activity against Topoisomerase II , an enzyme critical for DNA replication, effectively stalling cell division in rapidly proliferating tumor cells.
Neuroprotection: The HTHQ Breakdown
The derivative 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTHQ) has emerged as a potent neuroprotective agent. Unlike standard antioxidants that cannot cross the blood-brain barrier (BBB), HTHQ's lipophilic nature allows it to penetrate the CNS.
-
Target: Reactive Oxygen Species (ROS) scavenging.
-
Application: Experimental models of Parkinson's disease show that HTHQ mitigates dopaminergic neuron loss by reducing lipid peroxidation in the substantia nigra.
Antimicrobial Activity
Schiff base derivatives of TMQs demonstrate broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism involves the disruption of the microbial cell membrane and chelation of essential metal ions required for bacterial enzyme function.
Part 3: Mechanism of Action (Molecular Pathways)
Understanding the dual-action of TMQ derivatives (Antioxidant vs. Pro-apoptotic) is vital. The pathway below details how HTHQ functions as a radical scavenger versus how cytotoxic derivatives induce cell death.
Figure 2: Dual mechanistic pathways of TMQ derivatives: ROS scavenging in neuroprotection vs. DNA intercalation in oncology.
Part 4: Experimental Validation Protocols
To validate the biological activity of a synthesized TMQ derivative, the following protocols are standard.
Protocol A: Synthesis via Modified Doebner-Miller Reaction
This reaction condenses an aromatic amine with an
Reagents: Aniline derivative (0.1 mol), Acetone (excess), Iodine (catalyst).
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Condensation: Dissolve the aniline derivative in acetone. Add a catalytic amount of Iodine (1-2 mol%).
-
Reflux: Heat the mixture to reflux (approx. 60-70°C) for 12–24 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).
-
Work-up: Cool to room temperature. Remove excess acetone via rotary evaporation.
-
Purification: Dissolve the residue in diethyl ether, wash with 10% NaHCO3 to remove iodine/acid traces, then wash with brine. Dry over anhydrous MgSO4.
-
Crystallization: Recrystallize from ethanol to obtain the pure 1,2-dihydroquinoline product.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of the new derivative against cancer cell lines (e.g., HepG2).
-
Seeding: Plate cells (5 × 10³ cells/well) in a 96-well plate containing DMEM media. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Dissolve the TMQ derivative in DMSO (ensure final DMSO < 0.1%). Treat cells with serial dilutions (0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % cell viability =
. Plot dose-response curve to find IC50.
Part 5: Toxicology & Safety Profile
While TMQ derivatives hold promise, their safety profile is complex due to their metabolic byproducts.
The Ethoxyquin Warning
One of the most famous TMQ derivatives, Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) , serves as a cautionary case study. Originally used as a pesticide and feed antioxidant, it was flagged by the European Food Safety Authority (EFSA).
-
Genotoxicity: The metabolite ethoxyquin quinone imine has shown potential genotoxic effects (DNA damage) in bacterial assays.[2]
-
Hepatotoxicity: Chronic high-dose exposure in dogs led to liver pigmentation and enzyme elevation.
Implication for Drug Design: When designing new TMQ therapeutics, researchers must assess the stability of the C6-substituent. Derivatives that rapidly metabolize into quinone imines may carry unacceptable toxicity risks.
Summary of Activity vs. Toxicity:
| Compound Class | Primary Activity | Toxicity Concern | Key Metabolite |
| HTHQ (6-OH) | Neuroprotective (Antioxidant) | Low (at therapeutic doses) | Quinone (Redox cycling) |
| Ethoxyquin | Industrial Antioxidant | High (Genotoxic potential) | Quinone Imine |
| Hydrazone-TMQs | Anticancer / Antimicrobial | Moderate (Cytotoxic) | Dependent on linker stability |
References
-
Amrithanjali, G., et al. (2022).[3] "Anticancer Activity of Quinoline Derivatives."[1][4][3][5][6] International Journal of Pharmaceutical Sciences Review and Research. 77(1), 127-135.[3]
-
Tikhonova, I.G., et al. (2023). "6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.
-
European Food Safety Authority (EFSA). (2015).[7] "Safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species." EFSA Journal.[8]
-
Kumar, J., & Kumar, A. (2021).[4] "Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives." Asian Pacific Journal of Health Sciences.
-
[9]
-
-
Błaszczyk, A., et al. (2013). "Ethoxyquin: An Antioxidant Used in Animal Feed."[2][7][8][10] International Journal of Food Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijmphs.com [ijmphs.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethoxyquin: EFSA safety assessment inconclusive | EFSA [efsa.europa.eu]
- 8. toxinfreeusa.org [toxinfreeusa.org]
- 9. apjhs.com [apjhs.com]
- 10. researchgate.net [researchgate.net]
Physicochemical Properties of Substituted Quinolines: A Technical Guide
Executive Summary
The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry, serving as the core for antimalarials (chloroquine), antibiotics (fluoroquinolones), and kinase inhibitors.[1] Its versatility lies in the tunable nature of its physicochemical properties—specifically basicity (
Electronic Structure and Basicity
The physicochemical behavior of quinoline is dominated by the pyridine nitrogen atom. In its ground state, the lone pair on the nitrogen is orthogonal to the
Substituent Effects on
The basicity of the quinoline nitrogen is highly sensitive to substituents on the ring system.[2] This sensitivity follows the Hammett equation, but with positional dependence:
-
Inductive Effects (
): Electron-withdrawing groups (EWGs) like or stabilize the free base and destabilize the protonated cation, lowering . -
Resonance Effects (
): Electron-donating groups (EDGs) like or at positions conjugated with the nitrogen (2, 4, 5, 7) can stabilize the protonated form via resonance, increasing .
Table 1: Comparative
| Substituent | Position | Effect | ||
| None (H) | - | 0.00 | 4.94 | Reference |
| Methyl (-CH3) | 2 | -0.17 | 5.83 | Steric + Inductive (+I) |
| Methyl (-CH3) | 4 | -0.17 | 5.60 | Inductive (+I) |
| Amino (-NH2) | 4 | -0.66 | 9.17 | Strong Resonance (+R) |
| Methoxy (-OMe) | 6 | -0.27 | 5.03 | Weak Resonance (+R) |
| Chloro (-Cl) | 4 | 0.23 | 3.70 | Inductive (-I) > Resonance (+R) |
| Nitro (-NO2) | 3 | 0.71 | 1.03 | Strong Inductive (-I) |
| Nitro (-NO2) | 6 | 0.78 | 2.70 | Inductive/Resonance (-M) |
Mechanistic Logic of Electronic Tuning
The following diagram illustrates the causal relationship between substituent selection and the resulting shift in electron density and basicity.
Figure 1: Causal logic flow determining the basicity of substituted quinolines. Electron donors increase N-atom density and stabilize the cation, raising
Lipophilicity and Solubility
Lipophilicity (
Structural Determinants[3]
-
Halogenation: Increases
significantly (approx +0.5 to +0.7 per Cl/Br), improving membrane permeability but reducing aqueous solubility. -
Hydroxylation: Drastically lowers
and introduces hydrogen bond donor (HBD) capability. -
Positional Isomerism: 8-substituted derivatives often display intramolecular hydrogen bonding (e.g., 8-hydroxyquinoline), which "masks" polarity and increases effective lipophilicity compared to 6-isomers.
Table 2: Lipophilicity (
| Compound | Substituent | Solubility Prediction | |
| Quinoline | - | 2.03 | Moderate |
| 8-Hydroxyquinoline | 8-OH | 1.85 | Low (Intramolecular H-bond) |
| 6-Hydroxyquinoline | 6-OH | 1.28 | High (Exposed H-bond) |
| 4-Chloroquinoline | 4-Cl | 2.65 | Low |
| Chloroquine | (Drug) | 4.63 | Very Low (High Lipophilicity) |
Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating steps.
Protocol A: Potentiometric Determination of
This method is superior to UV-Vis for compounds with
Reagents:
-
0.01 M HCl and 0.01 M NaOH (Standardized).
-
0.15 M KCl (Ionic Strength Adjuster - ISA).[3]
-
Degassed HPLC-grade water (CO2-free).
Workflow:
-
System Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be 98-102%.
-
Blank Titration: Titrate 50 mL of 0.15 M KCl with 0.01 M NaOH to determine background carbonate levels.
-
Sample Preparation: Dissolve quinoline derivative (
M) in 50 mL of 0.15 M KCl/Water. Note: If insoluble, use <20% Methanol and extrapolate to 0% organic solvent. -
Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation.
-
Titration: Add 0.01 M NaOH in 10
L increments. Record pH after stabilization (<0.1 mV/sec drift). -
Data Analysis: Use Gran’s Plot or Bjerrum analysis to identify the equivalence point.
Protocol B: RP-HPLC Estimation of Lipophilicity ( )
A high-throughput alternative to the shake-flask method.
Workflow Logic:
The retention factor (
Figure 2: Workflow for RP-HPLC determination of lipophilicity. Uracil is used to determine the column dead time (
Photophysical Properties
Substituted quinolines exhibit tunable fluorescence, often utilized in biological probes.
-
Mechanism:
transitions. -
Push-Pull Systems: An electron donor at position 6 or 8 (e.g.,
) and an acceptor at position 2 or 4 creates a charge-transfer state, significantly increasing quantum yield ( ) and inducing solvatochromism. -
Quenching: Nitro groups generally quench fluorescence via intersystem crossing.
References
-
Physicochemical Data for Quinoline Derivatives . ResearchGate.[4][5] Available at: [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives . Journal of Organic Chemistry. Available at: [Link]
-
Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters . Journal of Physical Chemistry A. Available at: [Link]
-
Potentiometric Determination of pKa Values of Some Quinolones . Acta Poloniae Pharmaceutica. Available at: [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives . Biomedical Chromatography. Available at: [Link]
Sources
The Quinoline Scaffold: From Coal Tar to Catalytic Precision
A Technical Guide on the Evolution of Synthesis Methodologies
Executive Summary & Historical Genesis
The quinoline moiety (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and emerging anticancer agents.
Its discovery dates back to 1834 , when Friedlieb Ferdinand Runge isolated a substance he termed "leukol" from coal tar.[1] Independent work by Charles Gerhardt (1842) produced a similar compound, "chinolein," via the alkaline distillation of quinine.[1] It was not until the late 19th century that these were confirmed to be identical, linking the synthetic industrial precursor directly to the potent natural alkaloid.
This guide analyzes the trajectory of quinoline synthesis: from the violent, acid-catalyzed "brute force" methods of the 1880s to the atom-economical, transition-metal-catalyzed manifolds of the 21st century.
The Classical Era: Acid-Catalyzed Condensation
The late 19th century established the primary disconnection strategies still taught today. These methods rely on the condensation of an aniline derivative with a carbonyl fragment, driven by thermodynamic stability.
The Skraup Synthesis (1880)
The Workhorse Method Zdenko Hans Skraup's discovery is the most versatile classical method. It involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[2][3]
-
Mechanism:
Technical Diagram: Skraup Mechanism
Caption: The Skraup synthesis pathway involving in situ acrolein generation, conjugate addition, and oxidative aromatization.
Standardized Protocol: Modified Skraup
Note: The original reaction is notoriously violent ("volcanic"). This modified protocol uses ferrous sulfate as a moderator.
-
Reagents: Aniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.06 mol), Conc.
(25 mL), Ferrous Sulfate ( , 2g). -
Setup: 500mL round-bottom flask equipped with a reflux condenser and efficient fume hood ventilation.
-
Procedure:
-
Mix aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Add sulfuric acid dropwise with stirring (Exothermic!).
-
Heat the mixture slowly on an oil bath. At ~140°C, the reaction initiates. CAUTION: If boiling becomes vigorous, remove heat immediately.
-
Reflux for 4 hours.
-
Cool, basify with NaOH (pH > 10), and steam distill to remove unreacted nitrobenzene/aniline.
-
Extract residue with ether, dry, and distill to obtain quinoline.
-
The Friedländer Synthesis (1882)
The "Pre-Organized" Approach Paul Friedländer developed a method condensing o-aminobenzaldehyde with a ketone.
-
Advantage: Regioselective; avoids the harsh conditions of Skraup.
-
Limitation: o-aminobenzaldehydes are unstable (prone to self-condensation).
-
Mechanism: Base-catalyzed aldol condensation followed by rapid imine formation and water elimination.
The Modern Era: Catalysis & Multicomponent Reactions
Modern drug discovery demands higher atom economy, milder conditions, and the ability to functionalize the core late-stage.
The Povarov Reaction (Aza-Diels-Alder)
This reaction treats the synthesis as a formal [4+2] cycloaddition between an N-aryl imine (acting as the diene) and an electron-rich alkene (dienophile).
-
Mechanism:
-
Imine Formation: Aniline + Aldehyde
Schiff Base. -
Cycloaddition: Lewis Acid (
, , or Lanthanides) activates the imine. The alkene attacks in a stepwise or concerted inverse-electron-demand Diels-Alder (IEDDA) fashion. -
Aromatization: Oxidative dehydrogenation yields the quinoline.
-
Technical Diagram: Povarov Workflow
Caption: The Povarov strategy utilizes an activated imine as a heterodiene in a [4+2] cycloaddition.[3][4][5][6]
Protocol: Iron-Catalyzed Oxidative Povarov
A green chemistry approach using
Reagents:
-
Aniline (1.0 mmol)
-
Aryl Aldehyde (1.0 mmol)
-
Styrene (1.2 mmol)
-
Catalyst:
(10 mol%) -
Solvent: Toluene (3 mL)
Step-by-Step:
-
Imine Formation: Stir aniline and aldehyde in toluene for 30 mins at RT (presence of molecular sieves optional).
-
Addition: Add styrene and
. -
Reaction: Heat to 100°C under an air atmosphere (open tube or
balloon) for 12 hours. The Iron acts as both Lewis acid for cyclization and redox mediator for aromatization. -
Workup: Filter through a celite pad. Concentrate filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Comparative Technical Analysis
| Feature | Skraup / Doebner-Miller | Friedländer | Povarov / Modern Catalytic |
| Primary Bond Formation | C-C (Michael) & C-C (Cyclization) | C-C (Aldol) & C-N (Imine) | [4+2] Cycloaddition |
| Atom Economy | Moderate (Loss of | High (Loss of | High (Multicomponent) |
| Reaction Conditions | Harsh (Conc. Acid, >140°C) | Mild to Moderate (Base/Acid) | Mild (Lewis Acid, <100°C) |
| Regioselectivity | Poor (Mixtures with m-substituted anilines) | Excellent (Pre-defined by starting material) | Good (Controlled by electronics) |
| Key Limitation | Safety (Exothermic), Functional group tolerance | Stability of o-amino aldehydes | Requirement for oxidants to aromatize |
Future Outlook: C-H Activation
The frontier of quinoline synthesis lies in C-H activation . Rather than relying on pre-functionalized anilines or aldehydes, rhodium and cobalt catalysts can now direct the insertion of alkynes into the C-H bond of simple anilines, followed by cyclization. This allows for the "editing" of drug scaffolds at a late stage, a crucial capability for modern structure-activity relationship (SAR) studies.
References
-
Runge, F. F. (1834).[1] Ueber einige Produkte der Steinkohlendestillation (On some products of coal tar distillation). Poggendorff's Annalen der Physik und Chemie.
-
Skraup, Z. H. (1880).[4] Eine Synthese des Chinolins (A synthesis of quinoline). Monatshefte für Chemie.
-
Friedländer, P. (1882).[7] Ueber die Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft.
- Kouzy, S. & Povarov, L. S. (1963). Diene synthesis with Schiff bases. Russian Chemical Reviews.
-
Verma, P. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
Richter, H. & Mancheño, O. G. (2011).[8] One-Pot Dehydrogenative Povarov/Oxidation Tandem Reaction. Organic Letters.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. iipseries.org [iipseries.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Quinoline synthesis [organic-chemistry.org]
Technical Monograph: The Skraup Synthesis of Quinoline Derivatives
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes classical organic chemistry rigor with modern process safety and efficiency standards.
Strategic Overview: The Quinoline Scaffold in Drug Discovery
The quinoline moiety remains a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutics ranging from classical antimalarials (Chloroquine, Quinine) to modern kinase inhibitors (Lenvatinib, Cabozantinib).
The Skraup Synthesis , first reported by Zdenko Hans Skraup in 1880, is the foundational method for constructing this bicyclic heterocycle. While chemically elegant, the reaction is historically notorious for its violent exotherm and the formation of toxic acrolein intermediates.
For the modern drug developer, mastering the Skraup synthesis is not about following a recipe; it is about controlling chaos . This guide transitions the method from a hazardous legacy procedure to a controllable, scalable, and self-validating protocol suitable for high-value intermediate synthesis.
Mechanistic Anatomy
To optimize the reaction, one must understand the cascade of events. The reaction is a "one-pot" tandem sequence involving dehydration, conjugate addition, electrophilic aromatic substitution, and oxidation.
The Four-Stage Cascade
-
In Situ Generation of Electrophile: Glycerol is dehydrated by hot sulfuric acid to form acrolein (propenal).[1][2]
-
Michael Addition: The aniline nitrogen attacks the
-carbon of acrolein (1,4-addition). -
Cyclization: Acid-catalyzed intramolecular electrophilic substitution closes the ring to form 1,2-dihydroquinoline.
-
Oxidative Aromatization: The dihydro-intermediate is oxidized to the fully aromatic quinoline.[3]
Mechanistic Visualization
The following diagram details the pathway, highlighting the critical intermediates.
Figure 1: The Skraup Reaction Cascade. The "Critical Exotherm Zone" indicates the step where acrolein accumulation can lead to runaway reactions.
Critical Control Points & Reagent Engineering
Success in Skraup synthesis relies on the precise balance of reagents. The "Standard Protocol" often fails due to lack of moderation.
Table 1: Reagent Function & Optimization Matrix
| Component | Role | Traditional Choice | Modern Optimization | Critical Note |
| Acid Catalyst | Dehydrates glycerol; catalyzes cyclization. | Conc. H₂SO₄ | Conc. H₂SO₄ (unchanged) | Do not dilute. Water inhibits acrolein formation, stalling the reaction. |
| Oxidant | Converts dihydroquinoline to quinoline.[2][3] | Nitrobenzene | Iodine ( | Nitrobenzene is toxic and high-boiling. |
| Moderator | Controls reaction kinetics. | None (Dangerous) | Ferrous Sulfate ( | Essential. Fe²⁺ acts as an oxygen carrier/moderator, preventing the "violent eruption" typical of this synthesis. |
| Solvent | Medium for reaction.[1][3][4] | Neat (Solvent-free) | Ionic Liquids / Microwave | Microwave synthesis in ionic liquids reduces time from 4h to 10min. |
Validated Experimental Protocols
Two protocols are provided: a robust Bench-Scale Protocol (for gram-scale synthesis) and a Microwave-Assisted Protocol (for rapid library generation).
Protocol A: The "Moderated" Bench-Scale Synthesis (Recommended)
Target: Quinoline (from Aniline) Safety Warning: This reaction generates acrolein (severe lachrymator/toxin). Perform exclusively in a high-efficiency fume hood.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a reflux condenser, and a dropping funnel.
-
Charge: Add Ferrous Sulfate (
, 2.5 g) , Glycerol (120 g) , and Aniline (38 g, 0.41 mol) . Mix thoroughly. -
Oxidant Addition: Add Nitrobenzene (24 g) . Note: Nitrobenzene serves as both oxidant and solvent here.[3][5]
-
Acid Addition (The Control Step):
-
Place the flask in an ice bath initially.
-
Add Conc.
(100 g) dropwise via the funnel with vigorous stirring. -
Why? Adding acid to the glycerol/amine mix generates immediate heat.
-
-
Reflux:
-
Remove ice bath. Attach a heating mantle.
-
Heat gently to reflux.
-
Checkpoint: If the mixture darkens rapidly and bubbles vigorously, remove heat immediately. The
should prevent the classic "Skraup eruption," but vigilance is required. -
Reflux for 4 hours .
-
-
Workup:
-
Purification: Dry the distillate over
and distill under reduced pressure (bp ~114°C at 14 mmHg).
Protocol B: Microwave-Assisted Green Synthesis (High Throughput)
Target: Substituted Quinolines
-
Vessel: 10 mL microwave-safe pressure vial.
-
Reagents: Aniline derivative (1.0 equiv), Glycerol (3.0 equiv),
(0.1 equiv, catalyst/oxidant), Dodecylbenzene sulfonic acid (DBSA, 0.5 equiv, solid acid surfactant). -
Conditions: Irradiate at 140°C for 10 minutes (Power: 300W max).
-
Workup: Dilute with EtOAc, wash with
(to remove iodine), dry, and concentrate. -
Yield: Typically >85% with minimal tar formation compared to Method A.
Process Workflow Visualization
This diagram outlines the decision logic and workflow for the Bench-Scale protocol, emphasizing safety checks.
Figure 2: Operational Workflow for Modified Skraup Synthesis. Note the loop at "Heat Ramp" for safety intervention.
Troubleshooting & Optimization (The "Why" Behind Failure)
| Symptom | Probable Cause | Corrective Action |
| Violent Eruption / Tarring | Runaway acrolein polymerization; lack of moderator. | Ensure |
| Low Yield (<30%) | "Wet" Glycerol. | Glycerol is hygroscopic. Water quenches the carbocation intermediates. Use anhydrous glycerol or distill it prior to use. |
| Product is Colored (Red/Brown) | Incomplete oxidation or polymerization byproducts. | Ensure sufficient oxidant (Nitrobenzene/ |
| Reaction Stalls | Temperature too low. | The dehydration of glycerol requires temperatures >140°C. Ensure vigorous reflux, not just simmering. |
References
-
Classic Mechanism & Scope: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.
-
Standard Bench Protocol (Org. Synth.): Clarke, H. T., & Davis, A. W. (1922). "Quinoline."[3][7][8][4][6][9][10][11] Organic Syntheses, 2, 79.
-
Microwave Modification: Song, S. J., et al. (2014). "One-Pot Synthesis of Quinolines via Microwave-Assisted Skraup Reaction in Water." Tetrahedron Letters, 55, 3319.[7] 7
-
Green Chemistry Approach: Len, C., et al. (2014). "Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction." RSC Advances, 4, 21456-21464.[7]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ijfmr.com [ijfmr.com]
- 11. organicreactions.org [organicreactions.org]
Technical Guide: Precision Synthesis of Trimethylquinolines via the Doebner-von Miller Reaction
Executive Summary
The Doebner-von Miller (DvM) reaction—a variation of the Skraup synthesis using
This guide moves beyond the textbook "mix-and-heat" approach. It presents a rigorous technical framework for controlling the condensation of aniline and acetone (or mesityl oxide) to achieve high-purity TMQ scaffolds. We focus on shifting from thermodynamic chaos to kinetic control using modern iodine-promoted and solid-acid catalytic systems.
Part 1: Mechanistic Architecture & Thermodynamic Control
The synthesis of 2,2,4-trimethylquinoline involves the condensation of aniline with acetone .[1][2][3][4][5] In situ, acetone undergoes self-aldol condensation to form mesityl oxide (
The Bifurcated Pathway
The reaction is historically debated between two pathways:
-
Schiff Base First: Aniline forms an imine (anile) with the carbonyl before cyclization.
-
Michael Addition First: Aniline undergoes conjugate addition to the mesityl oxide before cyclization.
Recent kinetic studies, particularly by Eisch et al., suggest the Schiff base pathway is critical for selectivity, whereas the Michael pathway often leads to oligomeric byproducts (the dreaded "tar").[1]
Mechanistic Visualization
The following diagram illustrates the critical divergence points where process control is lost or gained.
Figure 1: Mechanistic bifurcation in Doebner-von Miller synthesis. Control of the Mesityl Oxide intermediate is the rate-limiting step for purity.
Part 2: High-Fidelity Synthetic Protocols
Do not use concentrated HCl as the primary solvent; the yield is poor (<30%) and purification is hazardous. Below are two field-proven protocols: Iodine-Catalyzed (Homogeneous) and Zeolite-Catalyzed (Heterogeneous/Green).
Protocol A: Iodine-Catalyzed Synthesis (The "Clean" Route)
Rationale: Iodine (
Reagents:
-
Aniline (1.0 equiv, 93.1 g)[1]
-
Acetone (Reagent Grade, 4.0 equiv - excess serves as solvent/reactant)[1]
-
Iodine (
, 1.5 mol%)[1] -
Magnesium Sulfate (
, drying agent)[1]
Workflow:
-
Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer (magnetic stirring is insufficient for the viscosity changes).
-
Initiation: Charge the flask with Aniline and Iodine. Stir at room temperature for 15 minutes until
is fully dissolved (solution turns dark brown). -
Addition (Critical Step): Heat the mixture to 50°C. Begin adding Acetone dropwise.
-
Self-Validating Check: The reflux should be gentle. If the acetone reflux becomes vigorous immediately, stop addition. The reaction is autocatalytic; the exotherm must be controlled by the addition rate.
-
-
Reaction Phase: Once addition is complete, raise temperature to reflux (~56-60°C) and hold for 12–16 hours.
-
Endpoint: Monitor via TLC (Hexane/EtOAc 8:2). Disappearance of aniline spot indicates completion.
-
-
Workup:
-
Cool to room temperature.[6]
-
Rotary evaporate excess acetone.
-
Dissolve residue in Ethyl Acetate and wash with 10%
(to remove iodine) followed by Brine. -
Dry over
and concentrate.
-
-
Purification: Vacuum distillation is required. 2,2,4-trimethyl-1,2-dihydroquinoline distills at ~135°C (10 mmHg).[1]
Protocol B: Solid Acid (Zeolite H-Y) Synthesis
Rationale: Solid acids prevent the "tar" associated with mineral acids by restricting the reaction site to the catalyst pore, enforcing shape selectivity.[1]
Reagents:
-
Aniline (1.0 equiv)[1]
-
Acetone (2.5 equiv)[1]
-
Catalyst: Zeolite H-Y or Montmorillonite K10 (10 wt% relative to aniline)[1]
Workflow:
-
Reactor Loading: In a pressure tube or autoclave (for temperatures >60°C), mix Aniline, Acetone, and the activated Catalyst.[1]
-
Thermal Ramp: Heat to 120°C.
-
Note: The closed system allows acetone to react at temperatures conducive to mesityl oxide formation without boiling off.
-
-
Duration: Stir at 120°C for 6 hours.
-
Filtration: Cool and filter the catalyst (reusable after calcination).
-
Isolation: Distill the filtrate to obtain the product.
Part 3: Process Optimization & Troubleshooting
The DvM reaction is notoriously sensitive. Use this diagnostic table to correct deviations.
| Failure Mode | Observable Symptom | Root Cause | Corrective Action |
| Runaway Exotherm | Rapid boiling; pressure spike; loss of solvent. | Acetone addition too fast; Aldol condensation is highly exothermic. | Active Cooling: Use a jacketed reactor. Add acetone only when T < 55°C. |
| Tar Formation | Reaction mixture turns black/viscous pitch; cannot stir. | Polymerization of the dihydroquinoline product (acid concentration too high). | Switch Catalyst: Move from HCl to Iodine or Zeolite. Reduce reaction time. |
| Low Conversion | TLC shows unreacted aniline after 12h. | Water accumulation inhibits the Schiff base formation. | Dehydration: Add molecular sieves (4Å) or use a Dean-Stark trap (if using high-boiling solvent). |
| Regio-scrambling | Mixed isomers in NMR. | Thermodynamic equilibration of the enamine intermediate. | Kinetic Control: Lower temperature (40-50°C) and increase catalyst load slightly. |
Self-Validating Protocol Checks
-
The Iodine Test: During workup, the wash with sodium thiosulfate must turn the organic layer from dark brown to pale yellow.[1] If it remains dark, iodine is trapped in oligomers (failed reaction).[1]
-
Viscosity Monitor: If the torque on the mechanical stirrer increases by >20% during the first hour, abort. This indicates rapid polymerization rather than controlled cyclization.
Part 4: Characterization Data
Target Molecule: 2,2,4-Trimethyl-1,2-dihydroquinoline (CAS: 147-47-7)[1]
-
Appearance: Yellow to amber viscous oil (darkens on air exposure).
-
1H NMR (400 MHz, CDCl3):
-
Interpretation: The singlet at 5.35 ppm is diagnostic for the dihydro structure. If this is missing and aromatic signals shift downfield, oxidation to the fully aromatic quinoline has occurred.[1]
References
-
Eisch, J. J., & Dluzniewski, T. (1989).[1] Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 54(6), 1269–1274.[1]
-
Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[1]
-
Narayana Murthy, Y. V. D., & Pillai, C. N. (1991).[1] Zeolite catalyzed synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.[1][5] Synthetic Communications, 21(6), 783-787.[1]
-
Wang, Y., et al. (2015).[1] Iodine-catalyzed synthesis of quinoline derivatives via the Doebner-Miller reaction.[7] Tetrahedron Letters, 56(19), 2464-2467.[1] [1]
-
U.S. Patent 4,746,743. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 4. US4514570A - Process for the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline compounds - Google Patents [patents.google.com]
- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. iipseries.org [iipseries.org]
Precision Engineering of the Quinoline Scaffold: A Modern Guide to the Friedländer Synthesis
Executive Summary
The Friedländer synthesis remains the premier method for the de novo construction of polysubstituted quinolines. Unlike the Skraup or Doebner-Miller syntheses, which often require harsh conditions and suffer from poor regiocontrol, the Friedländer annulation offers predictable regioselectivity and high tolerance for sensitive functional groups. This guide moves beyond the textbook definitions to provide a rigorous, field-tested framework for applying this reaction in modern drug discovery, specifically targeting kinase inhibitors and antimalarial pharmacophores.
Part 1: Mechanistic Underpinnings & Causality
To optimize the Friedländer synthesis, one must understand the dichotomy of its mechanism. The reaction involves the condensation of a 2-aminoaryl carbonyl compound (1 ) with a ketone containing an reactive
The Mechanistic Bifurcation
Two competing pathways exist, dictated largely by pH and the electronic nature of the carbonyl partners.
-
Path A (Aldol-First): Under basic conditions, the rate-determining step is often the intermolecular aldol condensation between the enolate of 2 and the carbonyl of 1 . This is followed by rapid intramolecular Schiff base formation and dehydration.
-
Path B (Schiff Base-First): Under acidic conditions, the aniline nitrogen may first attack the ketone 2 to form a Schiff base (imine), followed by intramolecular aldol-type cyclization.
Critical Insight: For sterically hindered ketones (e.g., 2-aminobenzophenones), Path A is kinetically disfavored without strong Lewis acid activation. Conversely, Path B carries the risk of side reactions if the ketone 2 is prone to self-condensation.
Visualization: The Dual-Pathway Mechanism
Figure 1: Bifurcated mechanistic pathway showing the divergence based on catalytic environment (Acid vs. Base).[1]
Part 2: Strategic Reagent Selection
Success is determined before the flask is even touched. The stability of the 2-aminoaryl carbonyl component is the primary bottleneck.
The "2-Aminobenzaldehyde Instability" Problem
2-Aminobenzaldehyde is notoriously unstable, prone to self-condensation to form trimeric species upon storage.
-
Solution: Use 2-aminobenzophenones (stable solids) or generate 2-aminobenzaldehyde in situ from 2-nitrobenzaldehyde or anthranil derivatives.
-
Strategic Choice: For library generation, 2-aminobenzophenones are preferred despite lower reactivity, as they yield 4-arylquinolines, a scaffold privileged in GPCR ligands and kinase inhibitors.
The Enolizable Partner
The regioselectivity is driven by the thermodynamic stability of the enol.
-
Symmetrical Ketones (e.g., Cyclohexanone): No regioselectivity issues.
-
Unsymmetrical Ketones: The reaction generally favors cyclization at the less substituted
-carbon (kinetic control) or the more substituted carbon (thermodynamic control) depending on conditions.-
Acidic conditions often favor the more substituted position (via the more stable enol).
-
Steric bulk on the 2-aminoaryl partner pushes reaction to the less hindered methyl group.
-
Part 3: Catalytic Landscapes & Green Chemistry
The shift from Bronsted acids to Lewis acids and Green solvents represents the modern evolution of this synthesis.
Comparative Catalyst Performance
| Catalyst System | Typical Conditions | Yield Profile | Scope & Limitations |
| Bronsted Acid (H₂SO₄, p-TSA) | Reflux in AcOH or Toluene | 60-80% | Harsh; incompatible with acid-labile groups (Boc, acetals). |
| Bronsted Base (KOH, Piperidine) | Reflux in EtOH | 70-85% | Good for aldehydes; ketones may suffer aldol side-reactions. |
| Lewis Acid (ZrCl₄, CeCl₃) | 60°C in EtOH or Solvent-free | 85-95% | Gold Standard. Mild, high functional group tolerance, reusable. |
| Green/Nano (Choline Cl/ZnCl₂) | 80°C, Deep Eutectic Solvent | 90-98% | Excellent E-factor; catalyst recycling possible. |
| Catalyst-Free | 70-100°C in Water | 80-95% | Limited to highly reactive substrates; driven by hydrophobic effect. |
Part 4: Experimental Protocols
Protocol A: The "Workhorse" Method (Lewis Acid Catalyzed)
Recommended for synthesis of 2,3,4-trisubstituted quinolines for SAR studies.
Objective: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Reagents: 2-Aminobenzophenone (1.0 equiv), Ethyl acetoacetate (1.2 equiv), ZrCl₄ (10 mol%), Ethanol/Water (1:1).
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol, 197 mg) and ethyl acetoacetate (1.2 mmol, 156 mg) in 10 mL of 1:1 EtOH/H₂O mixture.
-
Activation: Add Zirconium(IV) chloride (ZrCl₄) (0.1 mmol, 23 mg) in one portion.
-
Why ZrCl₄? It acts as a dual-activation catalyst, coordinating with both the carbonyl oxygen of the keto-ester (enhancing electrophilicity) and the amine (templating the attack).
-
-
Reaction: Stir the mixture at 60 °C for 2-4 hours. Monitor by TLC (30% EtOAc in Hexanes).
-
Checkpoint: The disappearance of the yellow amine spot and appearance of a highly fluorescent blue spot (quinoline) under UV (254/365 nm) indicates success.
-
-
Quench: Cool to room temperature. Add 10 mL saturated aqueous NaHCO₃ to neutralize and precipitate zirconium salts.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica Gel 60, Hexane/EtOAc gradient 9:1 to 7:3).
-
Validation:
H NMR should show the characteristic loss of the NH₂ broad singlet and the formation of the quinoline aromatic system.
Protocol B: Green Synthesis (Catalyst-Free in Water)
Recommended for scale-up of simple derivatives to minimize waste.
-
Mixing: Suspend 2-aminobenzaldehyde (1.0 mmol) and cyclohexanone (1.1 mmol) in 5 mL of deionized water.
-
Reaction: Heat to 80 °C with vigorous stirring. The reaction is heterogeneous initially but may become an oil/melt.
-
Isolation: Cool to 4 °C. The product often crystallizes directly. Filter, wash with cold water/ethanol (9:1), and dry.
Part 5: Troubleshooting & Optimization
Decision Tree for Reaction Optimization
Figure 2: Troubleshooting logic for common Friedländer synthesis issues.
Common Pitfalls
-
Regioisomer Mixtures: When using 2-butanone or similar asymmetric ketones, you will often get a mixture of 2-ethyl and 2,3-dimethyl quinolines.
-
Fix: Use microwave irradiation or specific Lewis acids (e.g., sulfated zirconia) which have shown higher regioselectivity in literature.
-
-
Substrate Inhibition: Highly electron-deficient 2-aminoaryl ketones (e.g., nitro-substituted) react slowly.
-
Fix: These require higher temperatures (120 °C+) and often solvent-free conditions to drive kinetics.
-
References
-
Friedländer Synthesis Mechanism & Scope Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E.[1] (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]
-
Drug Discovery Applications Solomon, V. R., & Lee, H. (2011).[8][9] Quinoline as a privileged scaffold in cancer drug discovery.[10] Current Medicinal Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Computational Profiling of 2,5,7-Trimethylquinoline: A Theoretical & Molecular Modeling Framework
Executive Summary
This technical guide outlines a rigorous computational framework for the structural and functional characterization of 2,5,7-Trimethylquinoline (TMQ) . As an alkyl-substituted quinoline derivative, TMQ presents a unique scaffold for medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This document details the specific protocols for Density Functional Theory (DFT) analysis, molecular docking, and molecular dynamics (MD) simulations, designed to predict the molecule's reactivity, stability, and binding affinity in silico prior to wet-lab synthesis.
Part 1: Electronic Structure & Reactivity (DFT Framework)
Theoretical Basis
The electronic distribution of the quinoline ring is significantly altered by the inductive effect (+I) of methyl groups at the 2, 5, and 7 positions. To accurately model this, we utilize Density Functional Theory (DFT) .[1][2][3] The methyl group at C2 increases electron density near the nitrogen, potentially enhancing basicity, while the 5,7-substitution pattern creates a specific hydrophobic bulk that influences ligand-receptor fitting.
Simulation Protocol
Objective: Determine the Global Reactivity Descriptors (GRD) to predict chemical stability and active sites.
-
Software: Gaussian 16 / ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic heterocyclic systems.
-
Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for capturing the lone pair interactions on the quinoline nitrogen.
Step-by-Step Workflow:
-
Geometry Optimization: Minimize the structure to its ground state energy.
-
Frequency Calculation: CRITICAL VALIDATION STEP. Ensure the resulting structure has zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable minimum.
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Data Interpretation Guide
The following parameters must be extracted to assess TMQ's potential as a drug candidate:
| Parameter | Symbol | Formula | Significance |
| Chemical Potential | Indicates the escape tendency of electrons. | ||
| Chemical Hardness | Resistance to charge transfer. High | ||
| Electrophilicity Index | Propensity to accept electrons (crucial for DNA binding). |
Analyst Note: For 2,5,7-TMQ, the HOMO is typically localized over the nitrogen atom and the aromatic ring, while the LUMO often shifts towards the unsubstituted positions, suggesting these are the sites for nucleophilic attack.
Part 2: Molecular Docking Strategy
Target Selection: EGFR Kinase
Quinoline derivatives are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR), a major target in non-small cell lung cancer. The hydrophobic methyl groups of 2,5,7-TMQ are predicted to interact with the hydrophobic pocket of the ATP-binding site.
Docking Protocol (AutoDock Vina / Gold)
A. Ligand Preparation:
-
Convert the DFT-optimized structure of 2,5,7-TMQ to PDBQT format.
-
Assign Gasteiger charges.
-
Set the methyl groups as rotatable bonds to allow steric fitting, but keep the quinoline ring rigid.
B. Receptor Preparation:
-
Source: RCSB Protein Data Bank (PDB ID: 1M17 or 4HJO - EGFR kinase domain).
-
Cleaning: Remove crystallographic water molecules (unless bridging is suspected) and co-crystallized ligands (e.g., Erlotinib).
-
Protonation: Add polar hydrogens using a standard pH of 7.4 (physiological conditions).
C. Grid Generation (The "Search Space"):
-
Center the grid box on the co-crystallized ligand's centroid.
-
Dimensions:
Å. This ensures the ATP binding pocket is fully covered without wasting computational power on the surface.
D. Execution & Validation:
-
Run the docking algorithm with an exhaustiveness of 8-16.
-
Self-Validation: Re-dock the native co-crystallized ligand (e.g., Erlotinib). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.
Visualization of the Workflow
The following diagram illustrates the integrated computational pipeline for 2,5,7-TMQ.
Figure 1: Integrated computational workflow for the structural and functional profiling of 2,5,7-TMQ.
Part 3: Molecular Dynamics (MD) & Stability
Docking provides a static snapshot. MD simulations are required to verify if the 2,5,7-TMQ stays bound to the target under physiological dynamics.
Simulation Setup (GROMACS)
-
Topology Generation:
-
Protein: CHARMM36 or AMBER99SB-ILDN force field.
-
Ligand (TMQ): Generate topology using CGenFF (CHARMM General Force Field) or GAFF.
-
-
Solvation: Place the complex in a cubic box with TIP3P water model; ensure 1.0 nm buffer distance.
-
Neutralization: Add Na+ or Cl- ions to balance the system charge.
Production Run & Analysis
-
Equilibration: NVT (constant volume/temp) followed by NPT (constant pressure/temp) for 100 ps each.
-
Production: Run for minimum 50-100 ns .
-
Key Metrics:
-
RMSD (Root Mean Square Deviation): Measures the structural stability. A plateau indicates equilibrium.
-
RMSF (Root Mean Square Fluctuation): Analyzes the flexibility of individual residues. High fluctuations in the binding pocket suggest unstable binding.
-
Part 4: Biological Context & Pathway Mapping
Understanding where 2,5,7-TMQ fits in the biological network is crucial. If it targets EGFR, it disrupts the downstream signaling cascades responsible for cell proliferation (RAS-RAF-MEK-ERK) and survival (PI3K-AKT).
Figure 2: Predicted mechanism of action. 2,5,7-TMQ inhibits EGFR, blocking the RAS-RAF-MEK-ERK proliferation cascade.
References
-
Electronic Structure of Quinolines: Ahmad, S., et al. (2024).[4] "Synthesis, DFT studies on a series of tunable quinoline derivatives." RSC Advances. [Link]
-
Molecular Docking Protocols: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]
-
Quinoline Biological Activity: Marella, A., et al. (2013).[5][6] "Quinoline: A promising scaffold for the development of antimalarial agents."[5] Saudi Pharmaceutical Journal. [Link]
-
EGFR Targeting: Eswaran, S., et al. (2010). "Novel quinoline derivatives: Synthesis, antimicrobial, and anticancer activity."[6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 6. brieflands.com [brieflands.com]
- 7. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Health and safety information for handling 2,5,7-Trimethylquinoline
Part 1: Executive Summary & Chemical Identity
2,5,7-Trimethylquinoline is a heterocyclic aromatic organic compound used primarily as a building block in pharmaceutical synthesis and materials science. While specific toxicological data for this isomer is less abundant than for its parent compound (quinoline), structural activity relationships (SAR) dictate that it be handled with high caution due to potential acute toxicity and chronic mutagenic risks associated with the quinoline scaffold.
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 102871-67-0 |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Physical State | Liquid (at 25°C) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Low solubility in water.[1][2] |
| Key Hazards | Acute Toxicity (Oral), Serious Eye Irritation, Potential Carcinogen (Read-across). |
Part 2: Hazard Identification & Toxicology[3][4]
The "Hidden" Hazard: Structural Read-Across
While the specific Safety Data Sheet (SDS) for this compound classifies it primarily as an irritant and acute toxin, scientific integrity requires us to look deeper. The parent structure, Quinoline (CAS 91-22-5) , is a known mutagen and a Category 1B Carcinogen. Alkyl substitution (adding methyl groups) can modulate this toxicity but does not guarantee safety.
Expert Insight: Researchers must treat this compound as a suspected genotoxic impurity (GTI) until proven otherwise. The electron-deficient pyridine ring fused to the benzene ring allows for metabolic activation (epoxidation), which can intercalate with DNA.
GHS Classification (Harmonized & Predicted)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |
| Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | H319 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] | H315 |
| Carcinogenicity | Not Listed | Suspected of causing cancer (Precautionary).[4] | H351 (Implied) |
Part 3: Risk Assessment & Control Banding
Effective safety management relies on Control Banding —grouping chemicals by risk to determine the necessary containment level.
Control Band Assignment: Band 3 (High Containment)
Due to the potential for aerosolization of the liquid and the structural alert for genotoxicity, this compound should not be handled on an open bench.
DOT Diagram 1: Risk Assessment Workflow
The following logic flow illustrates how to determine the operational requirements for handling this compound.
Figure 1: Decision logic for assigning control bands based on quantity and procedural risk.
Part 4: Operational Protocols (The "How-To")
Engineering Controls
-
Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
-
Secondary Barrier: Use a spill tray made of polypropylene or stainless steel to contain the liquid in case of a vessel failure.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for aromatic heterocycles, which can permeate thin rubber quickly.
-
Glove Protocol:
-
Base Layer: Disposable Nitrile (4 mil) - for dexterity.
-
Outer Layer:Silver Shield (Laminate) or thick Viton gloves if handling volumes >10 mL or during transfer operations.
-
Reasoning: Aromatic amines and quinolines have high permeation rates through standard nitrile.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are required if the reaction is under pressure or high heat.
Storage & Stability
-
Light Sensitivity: Quinolines oxidize and darken upon exposure to light. Store in amber glass vials .
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent N-oxide formation.
-
Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.
Part 5: Emergency Response & Waste Disposal
DOT Diagram 2: Emergency Response Protocol
A systematic approach to accidental exposure or spills.
Figure 2: Step-by-step response actions for spills and personnel exposure.
Waste Disposal Protocol
-
Do NOT dispose of down the drain. This compound is toxic to aquatic life (Aquatic Chronic 2 for similar structures).
-
Method: Collect in a combustible solvent (e.g., acetone) and dispose of via high-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx).
Part 6: References
-
Sigma-Aldrich. (n.d.). This compound Product Information & Safety. Retrieved from
-
PubChem. (n.d.). Quinoline Compound Summary (Source for Read-Across Toxicity). National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier for Quinoline (Mutagenicity Data). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved from
Sources
The Quinoline Scaffold in Natural Product Chemistry: From Biosynthesis to Therapeutic Application
[1]
Executive Summary
The quinoline scaffold (benzopyridine) represents one of the most "privileged" structures in medicinal chemistry.[1] Its ubiquity in natural products—ranging from the antimalarial cinchona alkaloids to the anticancer camptothecins—stems from its ability to interact via
Part 1: Biosynthetic Divergence – The Tryptophan vs. Anthranilic Acid Fork[1]
To understand the diversity of quinoline natural products, one must first understand their origins. Nature does not use a single pathway to generate this scaffold; rather, it utilizes two distinct metabolic distinct routes. This distinction is critical for researchers looking to manipulate biosynthetic gene clusters or perform biomimetic synthesis.
The Tryptophan Pathway (Terrestrial Plants)
Most plant-derived quinolines (e.g., Cinchona alkaloids, Camptothecin) are actually "pseudo-quinolines" in a biosynthetic sense—they are chemically Indole Alkaloids that have undergone rearrangement.[1]
-
Precursor: L-Tryptophan
Tryptamine.[1][2] -
Key Intermediate: Strictosidine.[1]
-
Mechanism: The indole ring of tryptophan undergoes oxidative cleavage and rearrangement (often involving the monoterpene secologanin) to form the quinoline system.[1]
The Anthranilic Acid Pathway (Microbial/Rutaceae)
This is the "true" quinoline pathway, common in bacteria (Pseudomonas) and certain plants (Rutaceae family).[1]
-
Precursor: Anthranilic acid (2-aminobenzoic acid).[1]
-
Mechanism: Condensation with acetate/malonate units or
-keto acids followed by cyclization.[1][3]
Visualization: Biosynthetic Logic Flow
Figure 1: Divergent biosynthetic pathways yielding the quinoline scaffold.[1] Note the distinct precursors for plant-derived (Tryptophan) vs. microbial (Anthranilic Acid) quinolines.[1]
Part 2: The Titans of Therapy – Pharmacology & SAR
The two most commercially significant quinoline classes operate on entirely different biological targets.[1]
Comparative Pharmacology Data[1][4]
| Feature | Quinine / Quinidine | Camptothecin (CPT) |
| Source | Cinchona bark (Rubiaceae) | Camptotheca acuminata / Nothapodytes nimmoniana |
| Biosynthetic Origin | Tryptophan (via Strictosidine) | Tryptophan (via Strictosidine) |
| Primary Target | Heme Polymerization (Parasite food vacuole) | Topoisomerase I (Nuclear DNA replication) |
| Mechanism Type | Biocrystallization Inhibition | Interfacial Inhibition (Molecular Glue) |
| Key SAR Feature | Basic Nitrogen (Quinuclidine) + Vinyl group | Planar Pentacyclic Ring + E-ring Lactone |
| Clinical Limitation | Resistance (PfMDR1 gene), Cinchonism | Poor solubility, Lactone hydrolysis (pH dependent) |
Mechanism Deep Dive: Camptothecin (CPT)
CPT is a "Topoisomerase Poison."[1] It does not inhibit the enzyme's catalytic activity directly; instead, it stabilizes a transient intermediate.[1]
-
Normal Function: Topo I nicks one DNA strand (forming a covalent phosphotyrosine bond) to relieve supercoiling.[1][4][]
-
CPT Action: CPT intercalates at the nick site, stacking between the base pairs.
-
The Trap: The drug prevents the religation of the DNA strand.[1][4][6]
-
Lethality: When a replication fork collides with this "cleavable complex," it converts the single-strand break into a lethal double-strand break.[1][6]
Figure 2: The "Poison" mechanism of Camptothecin.[1] The drug converts a normal enzyme intermediate into a toxic lesion.[1]
Part 3: Isolation Protocol – Camptothecin from Nothapodytes nimmoniana[1][8][9][10]
Why this source? While Camptotheca acuminata is the namesake, the Indian tree Nothapodytes nimmoniana typically yields higher CPT content (0.1% - 0.3% w/w).[1] The Challenge: CPT has poor solubility in water and most organic solvents.[1] The lactone ring is pH-sensitive (opens at basic pH to form the inactive carboxylate).[1]
Validated Extraction Workflow
Note: This protocol assumes dried stem wood as the starting material.[1]
Reagents Required:
-
Petroleum Ether or n-Hexane (Defatting)[1]
-
Methanol (Extraction)[1]
-
Chloroform (Purification)[1]
-
HPLC Grade Acetonitrile (Analysis)
Step-by-Step Methodology:
-
Pre-Treatment (Defatting):
-
Primary Extraction:
-
Concentration & Acidification:
-
Concentrate the methanolic extract under reduced pressure (Rotary Evaporator) at <50°C.
-
Acidify the concentrate to pH 3-4 with dilute HCl.[1]
-
Rationale: This ensures the lactone ring remains closed (active form) and protonates the quinoline nitrogen, keeping it in the aqueous/polar phase during initial washes if necessary.[1]
-
-
Purification (Liquid-Liquid Partitioning):
-
Crystallization:
-
Self-Validating Step (HPLC Analysis):
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).[1]
-
Mobile Phase: Acetonitrile : Water (40:[1]60) with 0.1% Trifluoroacetic acid (TFA).[1] TFA prevents peak tailing of the basic nitrogen.
-
Detection: UV at 254 nm and 360 nm (fluorescence).[1]
-
Success Criteria: Single peak retention time matching CPT standard (>95% purity).
-
Figure 3: Isolation workflow for Camptothecin emphasizing the critical defatting and pH control steps.[1]
Part 4: Future Outlook & Marine Frontiers[1]
While terrestrial sources are well-mined, the marine environment offers novel quinoline architectures.[1]
-
Marine Sources: Sponges (e.g., Xestospongia sp.) produce Manzamines , complex polycyclic quinolines with antimalarial and anti-inflammatory activity.
-
Microbial Sources: Pseudomonas species produce Aurachins (quinolone N-oxides), which inhibit the respiratory chain (Complex I/III) and represent a new scaffold for antibiotic development.
Key Takeaway for Drug Developers: The quinoline scaffold remains relevant not just for its history, but for its adaptability.[1] Whether targeting DNA (Camptothecin), Heme (Quinine), or Respiratory Chains (Aurachins), the planar, electron-deficient ring system provides a robust anchor for biological interaction.[1]
References
-
Biosynthesis of Quinoline Alkaloids
- O'Connor, S. E., & Maresh, J. J. (2006). Biosynthesis of plant alkaloids.
-
Camptothecin Mechanism of Action
-
Extraction Protocols (Nothapodytes nimmoniana)
-
Quinine Structure-Activity Relationships
-
Marine Quinoline Natural Products
Sources
- 1. Camptothecin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 6. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of 2,5,7-Trimethylquinoline
This application note outlines a high-yield synthesis protocol for 2,5,7-Trimethylquinoline , a substituted quinoline scaffold utilized in medicinal chemistry (e.g., proteasome inhibitors) and organometallic catalysis. The protocol employs a modified Doebner-Miller reaction , optimized to suppress polymerization side reactions common in classical methodologies.
Abstract & Scientific Rationale
The synthesis of this compound is achieved via the condensation of 3,5-dimethylaniline with crotonaldehyde (or its precursors) under acid catalysis. Classical Doebner-Miller conditions often suffer from low yields (<30%) due to the vigorous exothermic polymerization of the
To ensure High-Yield (>60%) and reproducibility, this protocol utilizes a modified two-phase system or controlled addition methodology with an oxidative finish. The choice of 3,5-dimethylaniline is mechanistically critical: its symmetry ensures that cyclization at either ortho position yields the same 5,7-dimethyl substitution pattern on the benzenoid ring, eliminating regiochemical byproducts. The 2-methyl group is installed via the crotonaldehyde fragment.
Safety & Hazard Assessment (Crucial)
-
Crotonaldehyde: Highly toxic, lachrymator, and flammable. Must be handled in a functioning fume hood. Old bottles may contain explosive peroxides.
-
3,5-Dimethylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer.
-
Hydrochloric Acid (Conc.): Corrosive. Causes severe burns.
-
Operational Hazard: The reaction is highly exothermic . Runaway temperature spikes can lead to violent boiling or eruption of the reaction mass ("volcano effect"). Strict temperature control is mandatory.
Reagents & Equipment
| Component | Grade/Purity | Role |
| 3,5-Dimethylaniline | >98% | Nucleophilic Substrate (Aryl amine) |
| Crotonaldehyde | >90% (Stabilized) | Electrophilic C4 Synthon |
| Hydrochloric Acid | 6 M or Conc. | Catalyst / Solvent |
| Zinc Chloride (Optional) | Anhydrous | Lewis Acid Promoter (Yield Enhancer) |
| Toluene/Ethanol | ACS Grade | Extraction/Recrystallization Solvents |
Experimental Protocol
Step 1: Formation of the Schiff Base / Michael Adduct
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charging: Charge the flask with 3,5-dimethylaniline (12.1 g, 0.1 mol) and 6 M HCl (30 mL). Cool the mixture to 0–5 °C in an ice bath.
-
Addition: Add crotonaldehyde (8.4 g, 0.12 mol) dropwise over 45 minutes. Critical: Maintain internal temperature <10 °C to favor the formation of the intermediate (anilinobutenol or Schiff base) and prevent premature polymerization of the aldehyde.
Step 2: Cyclization & Oxidation (The Doebner-Miller Step)
-
Heating: Remove the ice bath. Add Zinc Chloride (13.6 g, 0.1 mol) if using the Lewis-acid modified variant (improves yield).
-
Reflux: Slowly heat the mixture to reflux (approx. 100 °C).
-
Caution: The reaction may become vigorous around 80–90 °C. Have an ice bath ready to moderate the reaction if reflux becomes too violent.
-
-
Duration: Maintain reflux for 3–4 hours. The solution will turn dark brown/black.
-
Oxidation (In-situ): In classical methods, the hydrogen evolved during aromatization reduces some imine intermediate, lowering yield. To prevent this, a mild oxidant (e.g., iodine or p-chloranil) can be added, or the reaction is simply refluxed open to air (less efficient). For this protocol, we rely on the excess aldehyde and acid-catalyzed disproportionation.
Step 3: Work-up & Purification
-
Basification: Cool the reaction mixture to room temperature. Pour carefully into a mixture of ice (100 g) and water (100 mL).
-
Neutralization: Basify the solution to pH >10 using 20% NaOH or Ammonium Hydroxide . The crude quinoline will separate as an oil or gummy solid.
-
Steam Distillation (Purification): Steam distill the mixture. This compound is volatile with steam, whereas the polymeric byproducts (tars) are not. Collect the distillate until it runs clear.
-
Extraction: Extract the steam distillate with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry the organic layer over anhydrous
and concentrate under reduced pressure. -
Final Polish: Recrystallize from dilute ethanol or purify via short-path vacuum distillation if high purity (>99%) is required for biological assays.
Expected Yield: 55–65% (Yellowish oil or low-melting solid).
Mechanistic Workflow (DOT Diagram)
The following diagram illustrates the reaction pathway, highlighting the symmetry of the starting material that prevents regiochemical mixtures.
Caption: Reaction workflow for the synthesis of this compound via Doebner-Miller condensation, emphasizing the symmetry-driven regioselectivity.
References
-
Doebner, O., & Miller, W. v. (1881). Ueber eine Abänderung der Skraupschen Chinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
-
Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step. The Journal of Organic Chemistry, 54(6), 1269–1274.
Application Note: Evaluation of 2,5,7-Trimethylquinoline as a High-Efficiency Corrosion Inhibitor for Mild Steel
Executive Summary
This application note details the protocol for validating 2,5,7-Trimethylquinoline (2,5,7-TMQ) as a corrosion inhibitor for mild steel in acidic environments (1.0 M HCl), typical of industrial pickling and descaling processes.
While unsubstituted quinoline is a known inhibitor, the 2,5,7-TMQ isomer offers superior theoretical performance due to the inductive effect (+I) of three methyl groups. These groups increase the electron density at the nitrogen atom and the aromatic ring, enhancing the molecule's ability to donate electrons to the empty
Mechanism of Action
To understand the experimental design, one must understand the molecular interaction. The inhibition efficiency of 2,5,7-TMQ relies on the adsorption of the molecule onto the mild steel surface, displacing water molecules and chloride ions.
Structural Advantages
-
Nitrogen Anchor: The pyridine-like nitrogen possesses a lone pair of electrons essential for coordinate bonding with surface iron atoms.
-
Methyl Groups (Positions 2, 5, 7): These are electron-donating groups. They enrich the
-electron cloud of the heterocyclic ring, strengthening the adsorption bond compared to bare quinoline. -
Steric Coverage: The bulky structure provides a "screening effect," physically blocking the surface from acid attack.
Adsorption Pathway Visualization
Figure 1: Mechanistic pathway of 2,5,7-TMQ adsorption onto mild steel.
Experimental Protocols
Materials Preparation
Objective: Ensure reproducible surface conditions. Inconsistent polishing is the #1 cause of data variance.
-
Coupons: Cut mild steel (composition: C ~0.15%, Mn ~0.60%, P <0.04%, S <0.05%, Fe balance) into
cm coupons. -
Abrasion: Wet-polish successively with SiC paper grades #400, #600, #800, #1000, and #1200.
-
Cleaning:
-
Wash with distilled water.
-
Degrease in boiling acetone for 5 seconds.
-
Ultrasonic clean in ethanol for 5 minutes.
-
Dry in warm air stream and store in a desiccator.
-
Solution Preparation
Base Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl). Inhibitor Stock: Dissolve 2,5,7-TMQ in a minimal amount of ethanol or directly in 1.0 M HCl (if soluble). Test Concentrations: 0 (Blank), 100, 200, 300, 400, and 500 ppm (mg/L).
Protocol A: Gravimetric (Weight Loss) Measurement
Standard: ASTM G31
This method provides the direct "corrosion rate" over time.[1]
-
Weighing: Weigh the prepared coupons (
) using an analytical balance ( mg). -
Immersion: Suspend coupons in 250 mL beakers containing the test solutions using glass hooks or nylon string.
-
Temperature: Maintain at 303 K (30°C) using a thermostated water bath.
-
Duration: 24 hours (standard screening).
-
-
Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry.
-
Re-weighing: Weigh the coupons again (
).
Calculations:
-
Corrosion Rate (
): Where is density (7.86 g/cm³), is area (cm²), and is time (hours). -
Inhibition Efficiency (
):
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Standard: ASTM G106 / ISO 16773
EIS differentiates between the solution resistance (
Setup:
-
Instrument: Potentiostat/Galvanostat with FRA module (e.g., Gamry, Autolab).
-
Cell: Three-electrode glass cell.
-
Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1 cm²).
-
Counter Electrode (CE): Platinum foil or Graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Procedure:
-
OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
Impedance Scan:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (AC perturbation).
-
Bias: At OCP.
-
-
Analysis: Fit data to a Randles Equivalent Circuit (
) or a Constant Phase Element (CPE) model if the semicircle is depressed.
Data Output:
Calculate efficiency (
Protocol C: Potentiodynamic Polarization (Tafel)
Standard: ASTM G5
Determines if 2,5,7-TMQ is an anodic, cathodic, or mixed-type inhibitor.
Procedure:
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (slow rate ensures steady-state).
-
Analysis: Extrapolate the linear Tafel regions (anodic
and cathodic slopes) to their intersection to find the Corrosion Current ( ).
Calculation:
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for inhibitor validation.
Expected Data & Interpretation
When analyzing 2,5,7-TMQ, organize your results into the following summary table. (Hypothetical values provided for guidance based on typical trimethylquinoline performance).
| Conc. (ppm) | Weight Loss | ||||
| 0 (Blank) | 12.5 | - | 15.2 | 180 | - |
| 100 | 3.1 | 75.2 | 65.4 | 110 | 76.7 |
| 300 | 1.2 | 90.4 | 145.8 | 65 | 89.5 |
| 500 | 0.8 | 93.6 | 210.5 | 42 | 92.8 |
Key Indicators of Success:
- Increase: Charge transfer resistance should rise significantly with concentration.
- Decrease: Double layer capacitance should drop, indicating the inhibitor has displaced water (which has a higher dielectric constant) at the interface.
-
Isotherm Fit: Plot
vs. . A linear fit ( ) confirms the Langmuir Adsorption Isotherm , implying monolayer coverage.
Safety & Handling (MSDS Highlights)
-
This compound: Likely an irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
1.0 M HCl: Corrosive.[2] Use nitrile gloves and safety goggles.
-
Waste Disposal: Neutralize acidic solutions with sodium bicarbonate before disposal. Segregate organic waste containing quinoline derivatives.
References
-
ASTM G31-21 , "Standard Guide for Laboratory Immersion Corrosion Testing of Metals," ASTM International. [Link]
-
ASTM G106-89 , "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements," ASTM International. [Link]
-
Salghi, R., et al. (2016).[3] "Understanding the Adsorption of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium." Journal of Steel Structures & Construction. [Link]
-
Gamry Instruments , "EIS for Corrosion & Coatings - A Tutorial." [Link]
-
ACS Measurement Science Au , "Electrochemical Impedance Spectroscopy: A Tutorial." [Link]
Sources
Application of 2,5,7-Trimethylquinoline in medicinal chemistry
Application Note: 2,5,7-Trimethylquinoline in Medicinal Chemistry
Executive Summary
This compound (CAS: 10508-32-4) represents a privileged, lipophilic scaffold in medicinal chemistry, distinct from its more common quinoline isomers due to its specific steric and electronic profile. While often overshadowed by simple quinoline, the 2,5,7-substitution pattern offers unique advantages: the 2-methyl group blocks metabolic oxidation at the labile C2 position, while the 5,7-dimethyl motif on the benzenoid ring modulates lipophilicity (logP) and sterically hinders glucuronidation at potential 6- or 8-hydroxy metabolites. This guide details the application of this compound as a precursor for high-value metallo-pharmaceuticals (specifically 8-hydroxyquinoline derivatives) and as a lipophilic core for membrane-permeable kinase inhibitors.
Chemical Profile & Structural Logic
| Property | Specification | Medicinal Significance |
| Molecular Formula | Compact, fragment-like scaffold (MW: 171.24). | |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; excellent blood-brain barrier (BBB) penetration potential. |
| pKa (Conj. Acid) | ~5.6 | Weak base; exists largely as a neutral species at physiological pH, aiding passive transport. |
| Steric Bulk | 2, 5, 7 Positions | C2-Me: Prevents oxidation by aldehyde oxidase.C5, C7-Me: Directs electrophilic substitution to the C8 position (critical for functionalization). |
Mechanistic Insight: The "Metabolic Shield" Effect
In drug design, unsubstituted quinolines are rapidly metabolized. The 2,5,7-trimethyl pattern acts as a metabolic shield. The C2-methyl group inhibits nucleophilic attack and oxidation adjacent to the nitrogen. Meanwhile, the C5 and C7 methyl groups create a hydrophobic pocket, increasing the binding affinity for hydrophobic sub-domains in target proteins (e.g., kinase ATP-binding pockets) while directing downstream functionalization (like nitration or halogenation) exclusively to the C8 or C4 positions.
Synthetic Utility & Functionalization
The primary utility of this compound in modern drug discovery is as a regio-controlled precursor . Because positions 2, 5, and 7 are blocked, electrophilic aromatic substitution (SEAr) is forced to occur at the C8 position (ortho to the nitrogen) or C4 position.
Core Workflow: Synthesis of the 8-Hydroxy Chelator
The most critical application is the conversion of this compound to 2,5,7-trimethyl-8-quinolinol , a potent bidentate chelator used in neuroprotective strategies (Alzheimer's research) to sequester redox-active metals (Cu²⁺, Zn²⁺) without stripping essential physiological ions.
Figure 1: Synthetic pathway from aniline precursor to the bioactive 8-hydroxyquinoline derivative, highlighting the regio-selectivity driven by the methyl blocking groups.[1][2][3]
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (Doebner-Miller)
Objective: To synthesize the core scaffold from commercially available precursors.
Reagents:
-
3,5-Dimethylaniline (1.0 eq)
-
Crotonaldehyde (1.2 eq) or Paraldehyde (source of acetaldehyde for 2-methyl)
-
Concentrated HCl (6 M)
-
Zinc Chloride (
) (Catalyst)
Procedure:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylaniline (50 mmol) in 6 M HCl (100 mL). Add
(50 mmol). -
Addition: Heat the mixture to 60°C. Add Crotonaldehyde (60 mmol) dropwise over 45 minutes. Note: The reaction is exothermic; control temperature to prevent polymerization.
-
Reflux: Once addition is complete, reflux the mixture at 100°C for 4 hours. The solution will turn dark brown.
-
Workup: Cool to room temperature. Basify with 20% NaOH solution until pH > 10. The oily product will separate.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexane:EtOAc 9:1). This compound elutes as a pale yellow oil or low-melting solid.
-
QC Check:
-NMR should show singlets for methyls at C2, C5, C7 and distinct aromatic protons at C3, C4, C6, C8.
-
Protocol B: C8-Functionalization (Nitration)
Objective: To introduce a nitrogen handle at the C8 position for subsequent conversion to an amine or hydroxyl group.
Procedure:
-
Dissolution: Dissolve this compound (10 mmol) in conc.
(5 mL) at 0°C. -
Nitration: Add fuming
(1.1 eq) dropwise, maintaining temperature below 5°C. The C5 and C7 methyls sterically force nitration to the C8 position. -
Quench: Pour onto crushed ice. Neutralize with
. -
Isolation: Filter the yellow precipitate (8-nitro-2,5,7-trimethylquinoline). Recrystallize from ethanol.
Medicinal Chemistry Application: Metal Chelation Assay
Context: 2,5,7-Trimethyl-8-quinolinol (derived from the scaffold) is tested for its ability to chelate Copper(II), a relevant target in Alzheimer's plaques.
Protocol:
-
Preparation: Prepare a 100 µM stock solution of the functionalized quinoline in DMSO.
-
Titration: Dilute to 10 µM in HEPES buffer (pH 7.4). Add
in 0.2 equivalent increments (0 to 2.0 eq). -
Detection: Monitor UV-Vis absorbance. A bathochromic shift (red shift) around 400-450 nm indicates formation of the Ligand-Metal complex.
-
Validation: The 2,5,7-trimethyl substitution should maintain chelation capability similar to Clioquinol but with higher lipophilicity (measured by HPLC retention time).
References
-
Musiol, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link
-
Gershon, H., et al. (1972). Minimization of steric effects in the chelation of 8-quinolinols with copper(II). Journal of Medicinal Chemistry.[1][9] Link
-
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery and medicinal chemistry.[12] Saudi Pharmaceutical Journal. Link
-
CAS Common Chemistry. this compound (CAS 10508-32-4).Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136495, this compound.Link
Sources
- 1. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 2. iipseries.org [iipseries.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Solved The quinoline below is formed by the reaction of a | Chegg.com [chegg.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. 2,5,7-Trimethylquinolin-8-ol - CAS:6759-80-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5,7-Trimethylquinoline derivatives as potential anticancer agents
Executive Summary & Strategic Rationale
The 2,5,7-trimethylquinoline scaffold represents a sterically distinct subclass of the "privileged" quinoline pharmacophore. Unlike the widely explored 4-amino or 8-hydroxyquinolines, the 2,5,7-trimethyl substitution pattern offers unique medicinal chemistry advantages:
-
Hydrophobic Bulk: The methyl groups at positions 5 and 7 increase lipophilicity (
), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Blockade: Methylation at reactive sites (C5, C7) hinders oxidative metabolism (e.g., by CYP450), potentially extending the half-life (
) of the drug candidate. -
Ligand Utility: This scaffold serves as a robust
-arene ligand for organometallic anticancer complexes (e.g., Ruthenium(II) sandwich complexes), where the methyl groups stabilize the metal center and modulate cytotoxicity.
This guide provides an autonomous workflow for the synthesis, biological screening, and mechanistic validation of these derivatives, moving beyond generic protocols to address the specific physicochemical properties of this trimethylated core.
Application Note: Rational Synthesis & Structural Validation
Challenge: The primary synthetic bottleneck is achieving regioselectivity for the 2,5,7-pattern without contaminating isomers (e.g., 2,5,8- or 2,6,8-trimethyl).
Solution: Utilize a modified Doebner-Miller reaction or Combes Synthesis starting from 2,4-dimethylaniline (2,4-xylidine) and an
Protocol 1: Regioselective Synthesis of this compound
-
Precursors: 2,4-Dimethylaniline (1.0 eq), Crotonaldehyde (1.2 eq), HCl (6M).
-
Reaction Type: Acid-catalyzed cyclocondensation / Oxidative aromatization.
Step-by-Step Methodology:
-
Condensation: Dissolve 2,4-dimethylaniline in 6M HCl at 0°C. Dropwise add crotonaldehyde over 30 minutes. The low temperature prevents polymerization of the aldehyde.
-
Cyclization: Reflux the mixture at 100°C for 4 hours. The acidic environment promotes the formation of the dihydroquinoline intermediate.
-
Oxidation (Critical): The Doebner-Miller reaction often yields a mix of quinoline and tetrahydroquinoline. Add a mild oxidant (e.g.,
in nitrobenzene or chloranil) and reflux for an additional 2 hours to ensure full aromatization. -
Workup: Neutralize with NaOH (pH 10). Extract with Dichloromethane (DCM).
-
Purification: Flash column chromatography (Hexane:EtOAc 9:1). The 2,5,7-isomer is less polar than potential side products due to steric shielding of the nitrogen lone pair by the C2-methyl group.
-
Validation:
-NMR must confirm singlets at C5-Me and C7-Me, and a doublet at C2-Me.
Application Note: In Vitro Cytotoxicity Profiling (MTT Assay)
Context: this compound derivatives are highly lipophilic. Standard MTT protocols often fail due to compound precipitation in aqueous media, leading to false positives (crystals scattering light).
Protocol 2: Solubilization-Optimized MTT Assay
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).
-
Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve derivatives in 100% DMSO to 20 mM. Sonicate for 10 minutes to ensure complete dissolution of the hydrophobic core.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Prepare serial dilutions in culture medium. Critical Step: Ensure final DMSO concentration is
. If precipitation occurs (visible turbidity), add a solubilizing agent like cyclodextrin (0.1%) or switch to an ATP-based luminescence assay (CellTiter-Glo) which is less sensitive to precipitate interference. -
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT (0.5 mg/mL). Incubate 4h. Aspirate medium.
-
Solubilization: Add 150
L DMSO. Modification: Shake plate for 20 minutes (longer than standard) to dissolve the formazan crystals, which may adhere strongly to lipophilic drug residues. -
Readout: Absorbance at 570 nm (Ref 630 nm). Calculate
.
Application Note: Mechanism of Action (Proteasome & Organometallic Targets)
Recent literature suggests two distinct mechanisms for this scaffold:
-
Proteasome Inhibition: Derivatives like 3-cyclohexenyl-2,5,7-trimethylquinoline act as intermediates for proteasome inhibitors, blocking the Chymotrypsin-like activity of the 20S core.
-
Organometallic DNA Targeting: The this compound acts as a ligand in Ruthenium(II) complexes (e.g.,
), facilitating DNA intercalation or oxidation.
Protocol 3: 20S Proteasome Inhibition Assay
-
Objective: Determine if the derivative blocks the ubiquitin-proteasome pathway.
-
Substrate: Suc-LLVY-AMC (Fluorogenic substrate for Chymotrypsin-like activity).
Step-by-Step Methodology:
-
Lysate Prep: Harvest treated cells in lysis buffer (without protease inhibitors). Centrifuge at 12,000g.
-
Reaction Setup: In a black 96-well plate, mix:
-
10
L drug (various concentrations). -
80
L proteasome assay buffer (20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0). -
10
L cell lysate (containing 20S proteasome).
-
-
Pre-Incubation: Incubate at 37°C for 15 mins to allow drug binding.
-
Substrate Addition: Add 100
L of Suc-LLVY-AMC (50 M final). -
Kinetic Read: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 mins for 1 hour.
-
Analysis: A decrease in the slope of fluorescence vs. time indicates proteasome inhibition.
Visualization: Experimental Workflow & Pathway
The following diagram illustrates the decision matrix for evaluating these derivatives, distinguishing between the organic small-molecule path (Proteasome) and the organometallic path (Ru-Complex).
Caption: Dual-track evaluation workflow for this compound derivatives: Organic functionalization targeting the proteasome vs. Organometallic complexation targeting DNA.
Quantitative Data Summary
When evaluating these derivatives, organize data as follows to facilitate Structure-Activity Relationship (SAR) analysis:
| Compound ID | R-Substituent (C3/C4) | LogP (Calc) | IC50 (MCF-7) | IC50 (HeLa) | Proteasome Inhib. (%) | Notes |
| TMQ-01 | -H (Parent) | 3.2 | >50 | >50 | < 5% | Baseline Scaffold |
| TMQ-05 | -CH2-OH | 2.8 | 12.5 | 8.2 | 15% | Improved Solubility |
| TMQ-Ru1 | [Ru(Cp)]+ Complex | N/A | 0.8 | 1.2 | N/A | High Potency (Metal) |
| TMQ-12 | 3-Cyclohexenyl | 4.1 | 4.5 | 5.1 | 78% | Proteasome Active |
References
-
Synthesis & Isomerism
-
Organometallic Application
- Title: Synthesis, Structure, Properties, and Cytotoxicity of a (Quinoline)RuCp+ Complex.
- Source: RSC Advances (Royal Society of Chemistry).
-
Link:[Link]
-
Medicinal Chemistry (Proteasome Context)
-
General Anticancer Mechanisms
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
HPLC analysis method for 2,5,7-Trimethylquinoline purity assessment
Application Note: High-Resolution RP-HPLC Method for Purity Assessment of 2,5,7-Trimethylquinoline
Introduction & Scientific Context
This compound (TMQ) is a substituted quinoline derivative often utilized as a scaffold in the synthesis of antimalarial drugs, molecular probes, and organic light-emitting diodes (OLEDs). Unlike simple quinolines, the tri-methyl substitution pattern introduces significant hydrophobicity and steric constraints that challenge standard chromatographic separations.
The Analytical Challenge: The primary difficulty in analyzing TMQ lies in its basic nitrogen (pKa ~5.6–5.8). On standard silica-based columns at neutral pH, the protonated quinolinium ion interacts strongly with residual silanols (Si-O⁻), leading to severe peak tailing and poor resolution from structural isomers (e.g., 2,6,8-trimethylquinoline). Furthermore, synthetic routes like the Skraup or Doebner-Miller synthesis often yield regioisomers and unreacted aniline precursors that must be quantifiably resolved.
This protocol details a self-validating Reversed-Phase HPLC (RP-HPLC) method utilizing a low-pH phosphate buffer system. This approach suppresses silanol ionization while ensuring the analyte remains fully protonated, resulting in sharp peak shapes and high reproducibility.
Method Development Logic (Expertise & Causality)
-
Stationary Phase Selection: A C18 column with high carbon load and extensive end-capping is selected to maximize hydrophobic discrimination between the methyl-isomers while shielding the silica support from basic interactions.
-
Mobile Phase pH: We utilize a pH 3.0 buffer. At pH 3.0, the silanol groups on the column (pKa ~3.5–4.5) are largely protonated (neutral), and the TMQ (pKa ~5.7) is fully protonated (cationic). This minimizes the secondary cation-exchange mechanism responsible for peak tailing.
-
Detection Wavelength: Quinolines exhibit strong
transitions. While 254 nm is standard, we utilize 235 nm for maximum sensitivity and 315 nm for high specificity against non-conjugated aliphatic impurities.
Experimental Protocol
Reagents and Standards
-
Analyte: this compound Reference Standard (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Instrumentation & Conditions
| Parameter | Specification |
| System | HPLC with PDA/UV Detector (e.g., Agilent 1260/Shimadzu LC-20) |
| Column | End-capped C18 (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm |
| Column Temp | 35°C (Controlled to ±0.5°C to stabilize retention times) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV at 235 nm (Quant) and 315 nm (ID) |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) |
Gradient Program
Rationale: A shallow gradient is employed initially to separate polar aniline impurities, followed by a ramp to elute the hydrophobic TMQ and potential dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic Hold (Polar Impurities) |
| 20.0 | 40 | 60 | Linear Gradient (Main Peak Elution) |
| 25.0 | 10 | 90 | Wash (Dimers/Polymers) |
| 30.0 | 10 | 90 | Hold |
| 30.1 | 85 | 15 | Re-equilibration |
| 35.0 | 85 | 15 | End |
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 10.0 mg of 2,5,7-TMQ.
-
Dissolve in 10 mL of Methanol (Sonicate for 5 mins to ensure complete dissolution).
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A (Buffer).
-
Note: Diluting with buffer matches the solvent strength to the initial mobile phase, preventing peak distortion ("solvent effect").
-
System Suitability Solution:
Mix 2,5,7-TMQ standard with a potential isomer (e.g., 2,4-dimethylquinoline or starting aniline) to verify resolution (
Visualization: Analytical Logic & Impurity Pathways
The following diagram illustrates the critical control points in the analysis, linking synthesis origins to chromatographic separation.
Caption: Workflow linking synthesis byproducts to HPLC method parameters, highlighting the pH control mechanism for peak sharpness.
Method Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, the following System Suitability Test (SST) parameters must be met before releasing data.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) | 12.0 ± 1.0 min | Consistent interaction with stationary phase. |
| Tailing Factor ( | Verifies successful suppression of silanol activity. | |
| Theoretical Plates ( | Ensures column efficiency is sufficient for isomer resolution. | |
| Resolution ( | Between TMQ and nearest impurity (e.g., isomer). | |
| % RSD (Area) | Confirms injection precision and pump stability. |
Troubleshooting & Optimization
-
Problem: Peak Tailing (
). -
Problem: Retention Time Drift.
-
Problem: Unknown Impurity Peaks.
References
-
Separation of Quinoline Derivatives: Title: "Separation of Quinoline on Newcrom R1 HPLC column." Source: SIELC Technologies.[5] URL:[Link]
-
Synthesis and Properties of Methylquinolines: Title: "Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine." Source: National Institutes of Health (PMC). URL:[Link]
-
General Method Development for Basic Compounds: Title: "RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin (General Base Analysis)." Source: ResearchGate.[6] URL:[Link]
-
Impurity Profiling of Quinolines: Title: "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids." Source: National Institutes of Health (PubMed). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
GC-MS protocol for identification of 2,5,7-Trimethylquinoline isomers
Application Note: AN-2026-TMQ Protocol for the Isomeric Identification of 2,5,7-Trimethylquinoline via GC-MS
Abstract & Scope
The unambiguous identification of This compound (2,5,7-TMQ) presents a significant analytical challenge due to the presence of multiple positional isomers (e.g., 2,3,4-TMQ, 2,6,8-TMQ) that share identical molecular weights (
Scientific Rationale (The "Why")
-
The Isomer Problem: Mass spectrometry alone is often insufficient for alkylquinoline isomers. The aromatic quinoline ring stabilizes the molecular ion (
), resulting in spectra dominated by and ( ). Isomers differ only subtly in the intensity ratios of minor fragments. -
The Solution (LRI): Separation must be achieved chromatographically.[1] While non-polar columns (5%-phenyl) are standard, they separate primarily by boiling point. Isomers with similar steric bulk co-elute. This protocol recommends a dual-column validation strategy (Non-polar vs. Polar/Wax) or strict adherence to Kováts Retention Indices relative to n-alkanes to confirm identity.
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Target Standard | This compound (>98% purity) | Retention time calibration. |
| Internal Standard (ISTD) | Quinoline-d7 or Acenaphthene-d10 | Quantitation & retention reference. |
| Alkane Ladder | Calculation of Linear Retention Indices (LRI). | |
| Solvent | Dichloromethane (DCM) or Toluene | High solubility for aromatic heterocycles. |
| Column A (Primary) | DB-5ms UI (30m | General separation (Boiling point driven). |
| Column B (Verification) | DB-WAX UI (30m | Orthogonal separation (Polarity driven). |
Instrumentation & Conditions
Gas Chromatograph (GC) Parameters
-
Inlet: Split/Splitless (S/SL)
-
Inlet Temperature:
-
Injection Mode: Splitless (1 min purge) for trace analysis; Split (1:50) for high concentration.
-
Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).
-
Oven Program (Optimized for Isomer Resolution):
-
Initial:
(Hold 2 min) — Traps volatiles. -
Ramp 1:
to — Fast approach to elution zone. -
Ramp 2:
to — Slow ramp maximizes resolution of co-eluting isomers. -
Final:
to (Hold 5 min) — Column bake-out.
-
Mass Spectrometer (MS) Parameters
-
Source Temp:
-
Quad Temp:
-
Transfer Line:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan:
(For identification). -
SIM (Selected Ion Monitoring): Target
(Quant), (Qual).
-
Experimental Workflow (Step-by-Step)
Step 1: System Suitability & LRI Calibration
Before injecting samples, the retention index scale must be established.
-
Inject 1 µL of the
Alkane Mix . -
Record the retention times (
) of all alkanes. -
Inject the 2,5,7-TMQ Standard under identical conditions.
-
Calculate the Linear Retention Index (LRI) using the Van den Dool and Kratz equation:
Where is the carbon number of the alkane eluting before the target.
Step 2: Sample Preparation
-
Extraction: Dissolve 10 mg of sample in 10 mL DCM.
-
Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulates.
-
ISTD Addition: Spike with Quinoline-d7 to a final concentration of 10 µg/mL.
Step 3: Data Analysis & Identification Criteria
For a positive identification, the analyte must meet all three criteria:
-
Retention Time: Matches standard within
min. -
LRI Match: Calculated LRI is within
units of the reference value (Literature value on 5MS column approx. 1450-1480, but must be experimentally verified). -
Spectral Match:
-
Base Peak:
( ). -
Major Fragment:
( ). -
Ratio consistency: The abundance ratio of
must match the standard within 10%.
-
Visualization of Workflow
Caption: Figure 1. Analytical workflow for the isolation and confirmation of trimethylquinoline isomers, incorporating a decision loop for co-eluting peaks.
Results & Discussion: Interpreting the Spectrum
The mass spectrum of 2,5,7-TMQ is characterized by high stability. Unlike aliphatic amines, the nitrogen is part of the aromatic ring, preventing alpha-cleavage.
| m/z (Ion) | Origin | Relative Abundance (Typical) | Interpretation |
| 171 | 100% (Base Peak) | Molecular ion. Highly stable due to aromaticity. | |
| 170 | 10-15% | Loss of hydrogen from a methyl group, forming a resonance-stabilized cation. | |
| 156 | 20-40% | Loss of a methyl group. Critical for isomer differentiation based on intensity. | |
| 128 | <10% | Ring fragmentation (loss of |
Differentiation Note: 2,5,7-TMQ typically shows a distinct
References
-
NIST Mass Spectrometry Data Center. Gas Chromatographic Retention Data for Quinolines. National Institute of Standards and Technology.[2] Available at: [Link]
-
Babushok, V. I., et al. (2007).[3] "Development of a database of gas chromatographic retention properties of organic compounds." Journal of Chromatography A, 1157(1-2), 414-421.[3] Available at: [Link]
-
Wang, F., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry." Scientific Reports, 10, 816. Available at: [Link]
Sources
Application Note: ¹H and ¹³C NMR Characterization of 2,5,7-Trimethylquinoline
This Application Note provides a comprehensive protocol for the structural characterization of 2,5,7-Trimethylquinoline , a substituted heterocycle often encountered in complex synthesis mixtures (e.g., Doebner-Miller reactions) or as a specific pharmaceutical intermediate.
The guide synthesizes empirical data from recent spectral analyses with fundamental substituent additivity principles to ensure accurate assignment.
Abstract & Scope
This protocol details the acquisition, processing, and assignment of Nuclear Magnetic Resonance (NMR) spectra for this compound. Correct identification of this isomer is critical due to the high probability of regioisomers (e.g., 2,6,8- or 2,5,8-trimethylquinoline) forming during synthesis. This guide provides specific chemical shift data, coupling logic, and a self-validating assignment workflow.
Chemical Structure & Numbering
The quinoline ring system is numbered starting from the nitrogen atom (position 1).
-
Substituents: Methyl groups at positions 2, 5, and 7.[1][2][3][4]
-
Protons: H3, H4, H6, H8.
-
Key Feature: The "Peri-Effect" between the 5-Methyl group and the H4 proton is a diagnostic structural marker.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is the standard solvent. It minimizes viscosity and provides sharp lines for methyl coupling resolution.
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent (approx. 0.1 M). High concentrations may induce stacking effects, shifting aromatic protons upfield.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
Instrument Parameters (500 MHz Class)
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 12–14 ppm (-2 to 12 ppm) | 220 ppm (-10 to 210 ppm) |
| Acquisition Time | 3.0 – 4.0 sec | 1.0 – 1.5 sec |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec (ensure quaternary C relaxation) |
| Scans (NS) | 16 | 512 – 1024 |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Results & Discussion: Spectral Assignment
¹H NMR Analysis
The proton spectrum is characterized by three distinct methyl singlets and a specific aromatic pattern.
Methyl Region (Aliphatic)[4]
-
δ 2.65 ppm (s, 3H): 2-CH₃ . This methyl is attached to the electron-deficient pyridine ring (position 2). It is typically the most deshielded methyl signal.
-
δ 2.45 ppm (s, 3H): 5-CH₃ . Located in the "peri" position.
-
δ 2.35 ppm (s, 3H): 7-CH₃ . Typical aromatic methyl shift, similar to toluene/xylene.
Aromatic Region[4][5][6][7]
-
H3 (δ ~7.15 ppm): Appears as a doublet (J ≈ 8.5 Hz). It couples strongly to H4.
-
H4 (δ ~8.20 ppm): Appears as a doublet (J ≈ 8.5 Hz).
-
Diagnostic: H4 is significantly deshielded (downfield) due to the steric and magnetic anisotropy (peri-effect) of the 5-Methyl group. This distinguishes the 5-isomer from 6- or 7-isomers where H4 is typically <8.0 ppm.
-
-
H6 (δ ~7.30 ppm): Appears as a broad singlet . It is located between two methyl groups (5 and 7), resulting in no large ortho-couplings. Small meta-coupling to H8 may broaden the line.
-
H8 (δ ~7.75 ppm): Appears as a broad singlet . Located ortho to the 7-Me and adjacent to the Nitrogen.
¹³C NMR Analysis
The carbon spectrum confirms the substitution pattern via the count of quaternary vs. methine carbons (APT/DEPT-135 is recommended).
-
Aliphatic Carbons: Three signals in the 18–26 ppm range.
-
δ 25.2 (2-Me), δ 24.6, δ 22.5 (Ring Me).
-
-
Quaternary Carbons:
-
C2 (δ ~158.0): Deshielded ipso-carbon (C=N bond).
-
C8a (δ ~146.5): Bridgehead carbon next to Nitrogen.
-
C5, C7: Substituted ipso-carbons (approx. 135–140 ppm).[2]
-
-
Methine (CH) Carbons: Four signals corresponding to C3, C4, C6, C8.
Data Summary Table
| Position | ¹H Shift (δ ppm)* | Multiplicity | J (Hz) | ¹³C Shift (δ ppm)** | Assignment Logic |
| 2-Me | 2.65 | s | - | 25.2 | Pyridine ring methyl (deshielded) |
| 3 | 7.15 | d | 8.5 | ~122.0 | Coupled to H4 |
| 4 | 8.20 | d | 8.5 | ~133.0 | Deshielded by 5-Me (Peri-effect) |
| 5-Me | 2.45 | s | - | 24.6 | Peri-position |
| 6 | 7.30 | s (br) | - | ~128.0 | Isolated between Me groups |
| 7-Me | 2.35 | s | - | 22.5 | Standard aromatic methyl |
| 8 | 7.75 | s (br) | - | ~127.0 | Ortho to N, Meta to H6 |
*Proton shifts are estimates based on substituent additivity from 2-methylquinoline and 5,7-dimethylquinoline data [1, 2]. **Carbon shifts derived from RSC Advances supplementary data [1].
Structural Validation Workflow (Logic Diagram)
The following diagram illustrates the decision logic to confirm the 2,5,7-isomer against common impurities like the 2,6,8-isomer.
Caption: Logic flow for discriminating the 2,5,7-isomer using ¹H NMR diagnostic markers (Peri-effect and coupling patterns).
References
-
RSC Advances (Supplementary Material). "Spectral analysis of quinaldines." Royal Society of Chemistry, 2012.[2]
-
ChemicalBook. "2,4-Dimethylquinoline ¹H NMR Spectrum." ChemicalBook Database.
-
National Institute of Standards and Technology (NIST). "Quinoline, 2-methyl- Mass Spectrum." NIST Chemistry WebBook.
Sources
- 1. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Metal-Free Synthesis of 2,5,7-Trimethylquinoline
This guide outlines a robust, metal-free protocol for the synthesis of 2,5,7-Trimethylquinoline , a high-value heterocyclic scaffold used in medicinal chemistry (e.g., as an isostere for bioactive alkaloids) and functional materials.
This protocol utilizes a Modified Doebner-Miller Reaction , optimized to minimize polymerization ("tar" formation) through controlled biphasic conditions and the use of a mild oxidant (air or Iodine) rather than toxic nitrobenzene or metal catalysts.
Introduction & Scientific Rationale
The quinoline scaffold is ubiquitous in FDA-approved drugs, including antimalarials (Chloroquine) and kinase inhibitors (Lenvatinib). The specific derivative This compound combines the steric bulk of the 5,7-dimethyl substitution pattern with the reactivity of the 2-methyl group, making it a critical intermediate for extending carbon chains via condensation reactions.
Why Metal-Free?
Traditional quinoline syntheses (e.g., Skraup, Friedländer) often employ transition metal catalysts (
-
Trace Metal Contamination: Unacceptable in late-stage pharmaceutical intermediates (ICH Q3D guidelines).
-
Environmental Impact: High waste generation and toxicity.
-
Cost: Precious metals increase operational expenses.
This guide presents a Brønsted acid-catalyzed route that relies on the condensation of 3,5-dimethylaniline and crotonaldehyde . By controlling the pH and utilizing a biphasic solvent system, we suppress the formation of polymeric side products common in metal-free acid catalysis.
Mechanistic Insight
The synthesis proceeds via a multi-step cascade:
-
Conjugate Addition / Schiff Base Formation: The aniline attacks the
-unsaturated aldehyde. -
Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.
-
Oxidative Aromatization: The transient dihydroquinoline intermediate loses hydrogen to form the aromatic quinoline. In metal-free conditions, this is driven by disproportionation or air oxidation.
Pathway Diagram
The following diagram illustrates the reaction logic and the origin of the methyl substituents.
Caption: Mechanistic pathway for the synthesis of this compound from 3,5-dimethylaniline and crotonaldehyde.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
-
3,5-Dimethylaniline (m-Xylidine): 1.0 equiv. (Limiting Reagent)
-
Crotonaldehyde (predominantly trans): 1.2 – 1.5 equiv.
-
Hydrochloric Acid (6 M): Solvent/Catalyst carrier.
-
Toluene: Co-solvent (crucial for biphasic control).
-
Sodium Hydroxide (20% aq): For neutralization.
-
Iodine (
): Optional (5 mol%) to accelerate aromatization.
Optimization Data Summary
The following table summarizes the optimization of conditions to maximize yield and minimize "tar".
| Entry | Solvent System | Catalyst | Temp (°C) | Yield (%) | Observations |
| 1 | Water (Monophasic) | 6M HCl | 100 | 35% | Significant black tar formation; difficult workup. |
| 2 | Ethanol | p-TSA | 80 | 42% | Cleaner reaction but slow conversion. |
| 3 | Toluene / 6M HCl (Biphasic) | HCl | 100 | 78% | Best balance. Toluene extracts intermediates, reducing polymerization. |
| 4 | Toluene / 6M HCl | HCl + | 100 | 82% | Iodine acts as a mild oxidant, improving the final aromatization step. |
Detailed Step-by-Step Procedure (Method A: Biphasic HCl)
Step 1: Pre-complexation
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 3,5-dimethylaniline (12.1 g, 100 mmol).
-
Add 6 M HCl (50 mL) slowly with stirring. The amine hydrochloride salt may precipitate; this is normal.
-
Add Toluene (30 mL) to create a biphasic layer.
Step 2: Controlled Addition (The "Doebner-Miller" Modification)
-
Heat the biphasic mixture to a gentle reflux (~95-100°C).
-
Dissolve Crotonaldehyde (10.5 g, 150 mmol) in Toluene (20 mL) in a pressure-equalizing addition funnel.
-
Critical Step: Add the aldehyde solution dropwise to the refluxing acid mixture over 60 minutes .
-
Why? Slow addition keeps the concentration of free aldehyde low, preventing self-polymerization (aldol condensation) which causes tar.
-
Step 3: Reaction & Aromatization
-
After addition, continue refluxing for 3–4 hours.
-
Monitor by TLC (Silica gel; Hexane:EtOAc 8:2). The starting aniline spot (
) should disappear, and a fluorescent blue/purple spot (quinoline) should appear. -
Optional: If the reaction stalls at the dihydro- intermediate, add a crystal of Iodine (~100 mg) and reflux for an additional 30 mins to drive aromatization.
Step 4: Workup & Purification [1][2]
-
Cool the mixture to room temperature.
-
Separate the layers.[2] The product is currently in the aqueous acid layer (as the quinolinium salt). Discard the toluene layer (contains neutral polymer byproducts).
-
Basify the aqueous layer with 20% NaOH (dropwise, ice bath) until pH > 10. The oil will separate.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (Kugelrohr) or Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield Expectation: 70–82% as a pale yellow oil or low-melting solid.
Workflow Diagram
Caption: Operational workflow for the biphasic synthesis of this compound.
Scope & Limitations
-
Regioselectivity: The use of 3,5-dimethylaniline is highly favorable. Due to symmetry, cyclization at either ortho position yields the same 5,7-dimethyl core.
-
Substituent Tolerance: This acidic protocol tolerates alkyl, halo, and nitro groups. It is not suitable for acid-sensitive groups (e.g., acetals, Boc-protected amines).
-
Scale: This protocol is scalable to kilogram quantities due to the use of cheap reagents and simple workup.
Safety Information
-
Crotonaldehyde: Highly toxic, lachrymator, and flammable. Handle only in a functioning fume hood.
-
3,5-Dimethylaniline: Toxic by inhalation and skin contact. May cause methemoglobinemia.
-
Reaction Hazards: The reaction is exothermic. Ensure controlled addition of the aldehyde to prevent thermal runaway.
References
-
Royal Society of Chemistry. (2015). Metal-free domino one-pot protocols for quinoline synthesis. RSC Advances, 5(52), 42020-42053.[3] Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines: Doebner-Miller Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Improvements in Doebner-Miller Synthesis without Oxidizing Agents. Retrieved from [Link]
Sources
Application Note: Synthesis of Mitochondria-Targeting Fluorescent Probes using 2,5,7-Trimethylquinoline
This Application Note is designed for researchers specializing in organic synthesis and chemical biology. It details the strategic utilization of 2,5,7-Trimethylquinoline as a privileged scaffold for constructing Mitochondria-Targeting Fluorescent Probes .
Executive Summary
This compound (2,5,7-TMQ) is a highly lipophilic, heterocyclic precursor used to synthesize polymethine and hemicyanine dyes. Unlike the generic 2-methylquinoline (quinaldine), the 2,5,7-TMQ scaffold incorporates two additional methyl groups at the 5 and 7 positions. These substituents provide three critical advantages for probe design:
-
Enhanced Lipophilicity (LogP): Facilitates rapid passive diffusion across the plasma membrane.
-
Steric Shielding: The 5,7-dimethyl pattern hinders intermolecular aggregation (H-aggregation), preserving high quantum yields in aqueous environments.
-
Electronic Tuning: The electron-donating (+I) effects of the methyl groups modulate the acceptor strength of the quinolinium core, allowing for fine-tuning of the intramolecular charge transfer (ICT) process.
This guide provides a validated protocol for converting 2,5,7-TMQ into a functional Near-Infrared (NIR) Mitochondrial Tracker .
Mechanistic Principles
The synthesis relies on the activation of the C2-methyl group. In its neutral form, the C2-methyl protons are weakly acidic. To enable condensation with aldehydes (the reporter moiety), the quinoline nitrogen must first be quaternized.
The Reaction Pathway[1][2][3][4]
-
Quaternization (Activation): Alkylation of the nitrogen creates a cationic quinolinium center. The strong electron-withdrawing effect of the positively charged nitrogen significantly increases the acidity of the C2-methyl protons (
drops from ~30 to ~15-20). -
Knoevenagel Condensation: In the presence of a base (e.g., piperidine), the activated C2-methyl is deprotonated to form an enamine-like nucleophile, which attacks an aldehyde.
-
Conjugation Extension: Dehydration yields a styryl or cyanine dye with an extended
-system, shifting absorption/emission into the visible or NIR region.
Visualization: Synthesis Workflow
Figure 1: Sequential activation and functionalization of the 2,5,7-TMQ scaffold.
Experimental Protocols
Phase 1: Synthesis of the Activated Acceptor
Objective: Convert 2,5,7-TMQ into 1,2,5,7-tetramethylquinolin-1-ium iodide.
Materials:
-
This compound (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq) [Caution: Neurotoxin/Carcinogen]
-
Solvent: Acetonitrile (
) or Toluene -
Apparatus: Sealed pressure tube or reflux condenser with inert gas (
) line.
Protocol:
-
Dissolution: Dissolve 2,5,7-TMQ (171 mg, 1.0 mmol) in 5 mL of anhydrous acetonitrile in a pressure tube.
-
Alkylation: Add Methyl Iodide (94 µL, 1.5 mmol) dropwise under
atmosphere.-
Note: If using Ethyl Iodide to increase solubility, extend reaction time by 2–4 hours.
-
-
Reflux: Seal the tube and heat to 85°C for 12–24 hours. The solution will turn from clear/pale yellow to a vibrant yellow/orange precipitate.
-
Isolation: Cool to room temperature. Add 20 mL of cold diethyl ether to precipitate the product fully.
-
Filtration: Filter the solid under vacuum. Wash 3x with cold ether.
-
Yield Check: Expect a yellow solid (Yield >85%).
-
Validation:
NMR (DMSO- ) should show a new singlet peak at ~4.4 ppm (N-Me) and a downfield shift of the aromatic protons.
-
Phase 2: Probe Assembly (Knoevenagel Condensation)
Objective: Synthesize a mitochondria-targeting red-emitting probe. Target Structure: A hemicyanine dye coupling the quinolinium to 4-(dimethylamino)benzaldehyde.
Materials:
-
1,2,5,7-Tetramethylquinolin-1-ium iodide (from Phase 1) (1.0 eq)
-
4-(Dimethylamino)benzaldehyde (1.2 eq)
-
Catalyst: Piperidine (3–5 drops)
-
Solvent: Ethanol (EtOH) (absolute)
Protocol:
-
Setup: In a 25 mL round-bottom flask, combine the quinolinium salt (313 mg, 1.0 mmol) and the aldehyde (179 mg, 1.2 mmol) in 10 mL of Ethanol.
-
Catalysis: Add 3–5 drops of piperidine.
-
Reaction: Reflux at 80°C for 4–6 hours.
-
Visual Indicator: The color will shift dramatically to deep red/purple.
-
-
Monitoring: Monitor via TLC (DCM/MeOH 10:1). The starting material spot (fluorescent blue/yellow) should disappear, replaced by a lower
red spot. -
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]
-
Purification: Recrystallize from hot ethanol or perform silica gel column chromatography (Eluent: DCM
DCM/MeOH 95:5).
Characterization & Data Analysis
Expected Spectral Properties
The 2,5,7-trimethyl substitution pattern typically results in a slight bathochromic shift (red shift) compared to unsubstituted quinaldine derivatives due to the inductive effect of the methyl groups on the conjugated system.
| Parameter | Value (Approx.) | Notes |
| Absorption Max ( | 500 – 550 nm | Depends on the aldehyde donor strength. |
| Emission Max ( | 600 – 650 nm | Large Stokes shift (~100 nm) reduces self-quenching. |
| Quantum Yield ( | 0.1 – 0.4 | Higher in viscous media (viscosity sensitivity). |
| LogP (Lipophilicity) | > 2.5 | Ideal for crossing mitochondrial double membranes. |
Structural Validation (Checklist)
- NMR: Look for the disappearance of the C2-methyl singlet (~2.9 ppm in salt) and the appearance of two doublets (J = 15–16 Hz) in the 7.0–8.5 ppm region, indicating the formation of a trans-alkene bridge.
-
HRMS: Confirm the molecular ion peak
. Note that the iodide counterion is usually lost in ESI-MS positive mode.
Application: Mitochondrial Imaging
The synthesized probe functions as a lipophilic cation . It accumulates in the mitochondrial matrix driven by the mitochondrial membrane potential (
Staining Protocol:
-
Stock Solution: Prepare a 1 mM stock in DMSO.
-
Working Solution: Dilute to 1–5 µM in PBS or culture medium.
-
Incubation: Incubate live cells (e.g., HeLa, RAW264.7) for 20–30 minutes at 37°C.
-
Wash: Wash 3x with PBS to remove background.
-
Imaging: Excitation ~530 nm / Emission ~620 nm (Red Channel).
Mechanistic Diagram: Mitochondrial Accumulation
Figure 2: Nernstian accumulation of cationic 2,5,7-TMQ probes in mitochondria.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance of 2-Me | Use a sealed tube (pressure) and higher temp (90°C). Switch to MeI (smaller) if using EtI. |
| No Fluorescence | H-Aggregation | The 5,7-methyls usually prevent this, but if observed, add surfactants (e.g., Tween-20) or use BSA in the buffer. |
| Blue Shifted Emission | Incomplete conjugation | Ensure the Knoevenagel reaction went to completion. Check for residual aldehyde. |
| Poor Solubility | Iodide counterion | Exchange counterion to |
References
-
Knoevenagel Condensation Mechanism & Applic
-
Quinoline-Based Fluorescent Probes
-
General Synthesis of Hemicyanine Dyes
- Title: Synthesis and fluorescence properties of 5,7-diphenylquinoline...
- Source: MDPI / PubMed
-
URL:[Link]
-
Chemical Properties of this compound
Sources
- 1. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Page loading... [guidechem.com]
- 6. 2,5,7-trimethyl-1H-quinolin-4-one | 65674-07-9 [chemicalbook.com]
- 7. aablocks.com [aablocks.com]
- 8. Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound AldrichCPR 102871-67-0 [sigmaaldrich.com]
Technical Application Note: Regioselective Nitration of 2,5,7-Trimethylquinoline
Topic: Experimental protocol for nitration of 2,5,7-trimethylquinoline Content Type: Application Note & Protocol Audience: Senior Organic Chemists, Process Development Scientists
Abstract & Core Logic
This application note details the optimized protocol for the electrophilic nitration of this compound. Unlike simple benzene derivatives, the nitration of polysubstituted quinolines is governed by a complex interplay of electronic activation by alkyl groups and deactivation by the protonated nitrogen heterocycle.
The Core Directive: The objective is to selectively introduce a nitro group at the C-8 position .
-
Mechanistic Rationale: The this compound substrate exists as the quinolinium ion in the strongly acidic nitration media. The positive charge on nitrogen deactivates the pyridine ring, directing substitution to the carbocyclic (benzene) ring.
-
Regioselectivity:
-
Position 5: Blocked by methyl.[1]
-
Position 7: Blocked by methyl.[1]
-
Position 6: Activated by ortho-methyls (C5, C7) but sterically hindered by the "buttressing effect" of being sandwiched between two methyl groups.
-
Position 8: Activated by the C7-methyl (ortho) and C5-methyl (para). Although subject to peri-interaction with the heteroatom, the electronic reinforcement at C8 typically favors this position over the sterically congested C6 site in 5,7-disubstituted systems.
-
Safety & Pre-requisites
Hazard Class: High.
-
Fuming Nitric Acid (
): Extremely strong oxidizer and corrosive. Causes severe burns. Inhalation of red fumes ( ) can cause delayed pulmonary edema. Work exclusively in a fume hood. -
Sulfuric Acid (
): Potent dehydrating agent. Exothermic reaction with water. -
This compound: Irritant; potential mutagen.
Critical Control Points:
-
Temperature Control: The reaction is highly exothermic. Maintenance of internal temperature between -5°C and 0°C during addition is critical to prevent dinitration or oxidative tarring.
-
Quenching: The work-up involves diluting a concentrated acid mixture.[2] This must be done by adding acid to ice, never the reverse.
Materials & Equipment
| Reagent | Grade | Role |
| This compound | >97% Purity | Substrate |
| Sulfuric Acid ( | 98% (Conc.) | Solvent & Catalyst |
| Nitric Acid ( | Fuming (>90%) | Electrophile Source |
| Ammonium Hydroxide ( | 28-30% | Neutralization |
| Ethanol (EtOH) | Absolute | Recrystallization Solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
Equipment:
-
3-neck Round Bottom Flask (RBF) with Claisen adapter.
-
Internal thermometer (Digital or Hg).
-
Pressure-equalizing addition funnel.
-
Magnetic stirrer or overhead mechanical stirrer (preferred for scales >10g).
-
Ice/Salt bath (
/Ice).
Experimental Protocol
Phase 1: Preparation of the Nitrating Mixture
-
Step 1: In a separate flask, pre-mix Fuming
(1.1 equivalents) and Conc. (3 volumes relative to ). -
Step 2: Cool this mixture to 0°C. Note: Pre-mixing generates the active nitronium ion (
) and dissipates the heat of mixing before introduction to the substrate.
Phase 2: Substrate Solubilization
-
Step 3: Charge the 3-neck RBF with this compound (1.0 equiv).
-
Step 4: Add Conc.
(5 mL per gram of substrate) slowly with stirring.-
Observation: The mixture will generate heat as the quinoline forms the sulfate salt.
-
-
Step 5: Cool the solution to -5°C using an ice/salt bath. Ensure the internal temperature is stable.[3]
Phase 3: Electrophilic Addition
-
Step 6: Transfer the cold Nitrating Mixture (from Phase 1) to the addition funnel.
-
Step 7: Add the acid mixture dropwise to the quinoline solution.
-
Constraint: The addition rate must be controlled so the internal temperature never exceeds 5°C .
-
-
Step 8: Once addition is complete, allow the reaction to stir at 0°C for 30 minutes , then slowly warm to room temperature (20-25°C) and stir for an additional 2 hours.
-
Monitoring: Check reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting material spot.
-
Phase 4: Quenching & Isolation
-
Step 9: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid used) with vigorous stirring.
-
Result: A yellow/orange suspension or solution will form.
-
-
Step 10: Neutralize the slurry by slowly adding
(or 50% NaOH) until pH reaches 9-10.-
Caution: This is extremely exothermic. Add base dropwise/portion-wise and keep adding ice to manage temperature.
-
-
Step 11: The crude nitro-compound will precipitate as a yellow solid. Filter the solid using a Buchner funnel.
-
Alternative: If the product oils out, extract with Dichloromethane (3 x 50 mL), dry over
, and evaporate.
-
Phase 5: Purification
-
Step 12: Recrystallize the crude solid from hot Ethanol.
-
Procedure: Dissolve in minimum boiling EtOH, treat with activated charcoal (optional), filter hot, and cool slowly to 4°C.
-
-
Step 13: Dry the crystals under vacuum at 40°C for 12 hours.
Data Visualization & Workflows
Reaction Scheme & Logic
The following diagram illustrates the workflow and the decision gates involved in the synthesis.
Caption: Step-by-step workflow for the nitration of this compound emphasizing temperature control nodes.
Regioselectivity Analysis
The table below summarizes the theoretical competition between sites.
| Position | Electronic Status | Steric Environment | Predicted Outcome |
| C-5 | Blocked (Methyl) | N/A | No Reaction |
| C-6 | Activated (Ortho/Ortho) | High Hindrance (Sandwiched) | Minor Product (<10%) |
| C-7 | Blocked (Methyl) | N/A | No Reaction |
| C-8 | Activated (Ortho/Para) | Moderate Hindrance (Peri) | Major Product (>90%) |
Analytical Expectations (Self-Validation)
To validate the synthesis without external standards, utilize 1H NMR spectroscopy :
-
Loss of Symmetry/Signal: The starting material has protons at C3, C4, C6, and C8.
-
Target Confirmation (8-Nitro):
-
Look for the disappearance of the C8-H signal.
-
The C6-H signal (aromatic singlet or fine doublet) will shift downfield due to the inductive effect of the adjacent nitro group (if NO2 is at C7, which is impossible here, but NO2 at C8 affects C6).
-
Crucial Check: In this compound, H-6 and H-8 are the only protons on the benzene ring.
-
Starting Material: Two singlets (or meta-coupled doublets) in the aromatic region (H-6, H-8).
-
Product (8-Nitro): One singlet remains in the benzene region (H-6).
-
Product (6-Nitro): One singlet remains in the benzene region (H-8).
-
Differentiation: The H-6 proton in the 8-nitro isomer is shielded by two methyls (5,7) but deshielded by the 8-nitro group. However, the most distinct feature is the chemical shift of the methyl groups. The C7-Methyl group will experience a significant downfield shift in the 8-nitro isomer due to the ortho nitro group.
-
Troubleshooting
-
Problem: Formation of tar/black oil.
-
Cause: Temperature spike during addition or impure starting material.
-
Fix: Ensure temperature stays <0°C. Pre-purify quinoline via distillation.
-
-
Problem: Low Yield.
-
Cause: Incomplete precipitation during neutralization.
-
Fix: Ensure pH reaches >9. The free base is insoluble; the salt is soluble.
-
References
-
Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013).[1] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957.[1] Link
- Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[4]
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[4] Link
Sources
Application Note: Catalytic Methods for the Synthesis of Functionalized Quinolines
This Application Note provides a technical guide to the catalytic synthesis of functionalized quinolines, moving beyond stoichiometric acid-catalyzed condensations to modern transition-metal and photoredox methods.
Executive Summary
The quinoline scaffold is a privileged structure in drug discovery, serving as the core pharmacophore in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Bedaquiline). Traditional syntheses (Skraup, Friedländer) often suffer from harsh conditions, poor functional group tolerance, and stoichiometric waste.
This guide details three high-value catalytic protocols that offer superior atom economy and chemoselectivity:
-
Palladium-Catalyzed Annulation (Larock-Type): For rapid access to 2,3-disubstituted quinolines.
-
Iron-Catalyzed Modified Friedländer: A sustainable, Lewis-acid catalyzed condensation.
-
Visible-Light Photoredox C-H Functionalization: For late-stage derivatization of the quinoline core.
Method A: Palladium-Catalyzed Annulation (Larock-Type)
Principle & Causality
This method utilizes the efficiency of Pd(0)/Pd(II) catalysis to couple o-iodoanilines with internal alkynes. Unlike the Skraup reaction, which requires harsh acidic conditions, this protocol proceeds under neutral-to-basic conditions, preserving acid-sensitive functional groups (e.g., acetals, silyl ethers).
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-I bond of the aniline.
-
Coordination & Insertion: The alkyne coordinates to Pd and inserts into the Aryl-Pd bond. Regioselectivity is driven by steric differentiation of the alkyne substituents.
-
Aminopalladation/Reductive Elimination: Intramolecular nucleophilic attack of the amine followed by reductive elimination yields the quinoline and regenerates Pd(0).
Visualization: Catalytic Cycle
Figure 1: Mechanistic pathway for the Pd-catalyzed annulation of o-iodoanilines and alkynes.
Experimental Protocol
Target: Synthesis of 2,3-diphenylquinoline.
Reagents:
-
o-Iodoaniline (1.0 mmol)
-
Diphenylacetylene (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%) or dppf (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
DMF (anhydrous, 5 mL)
Workflow:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with o-iodoaniline, diphenylacetylene, Pd(OAc)₂, ligand, and Na₂CO₃.
-
Solvation: Add anhydrous DMF via syringe.
-
Reaction: Seal the tube and heat to 100 °C for 12–24 hours.
-
Why? High temperature is required to overcome the activation energy of the alkyne insertion step.
-
-
Workup: Cool to RT. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Method B: Iron-Catalyzed Modified Friedländer Synthesis
Principle & Causality
The classical Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with ketones. While effective, it often requires strong bases (KOH) or Bronsted acids. Using Lewis acidic Iron(III) species (FeCl₃ or Fe₃O₄ nanoparticles) allows for milder conditions and often solvent-free processing. The Iron catalyst activates the carbonyl oxygen, increasing electrophilicity for the imine formation and subsequent aldol-type cyclization.
Experimental Protocol
Target: Synthesis of 2-methyl-3-acetylquinoline.
Reagents:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Acetylacetone (1.2 mmol)
-
FeCl₃ (anhydrous, 10 mol%) or Fe₃O₄ NPs (20 mg)
-
Ethanol (2 mL) or Solvent-free
Workflow:
-
Mixing: Combine 2-aminobenzaldehyde and acetylacetone in a reaction vial.
-
Catalyst Addition: Add FeCl₃. If running solvent-free, grind the mixture in a mortar if solid, or stir the neat liquid mixture.
-
Reaction: Heat to 80 °C for 2–4 hours.
-
Monitoring: TLC usually shows rapid consumption of the aldehyde.
-
-
Workup:
-
For FeCl₃: Dilute with CH₂Cl₂, wash with NaHCO₃ (sat. aq.) to neutralize and remove iron salts.
-
For Fe₃O₄ NPs: Use an external magnet to separate the catalyst (wash catalyst with EtOH for reuse).
-
-
Isolation: Recrystallization from EtOH is often sufficient due to the high purity of this method.
Method C: Visible-Light Photoredox C-H Functionalization (Minisci-Type)
Principle & Causality
Direct functionalization of the quinoline core at the C-2 or C-4 position is challenging with thermal methods. Photoredox catalysis allows for the generation of alkyl radicals (from carboxylic acids, alkyl halides, or ethers) under mild conditions. These nucleophilic radicals attack the electron-deficient protonated quinoline (or quinoline N-oxide), followed by oxidation/deprotonation to restore aromaticity.
Key Advantage: This method uses "off-the-shelf" quinolines, avoiding the need for pre-functionalized (halo/borono) precursors.
Visualization: Photoredox Workflow
Figure 2: Radical Minisci-type alkylation of quinolines driven by visible light.
Experimental Protocol
Target: C-2 Alkylation of Quinoline using Pivalic Acid.
Reagents:
-
Quinoline (0.5 mmol)
-
Pivalic acid (1.5 mmol)
-
Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)
-
Solvent: DMSO/H₂O (4:1, 5 mL)
-
Acid: TFA (1.0 equiv) - Crucial for activating the quinoline ring.
Workflow:
-
Preparation: In a 10 mL glass vial equipped with a stir bar, add Quinoline, Pivalic acid, Photocatalyst, and Persulfate.
-
Activation: Add TFA and solvent mixture. Degas by sparging with Nitrogen for 10 minutes (oxygen quenches the triplet state of the catalyst).
-
Irradiation: Place the vial 2–3 cm away from a Blue LED (approx. 450 nm, 30-40W). Stir vigorously for 12–18 hours.
-
Note: Use a fan to keep the reaction at room temperature (25 °C).
-
-
Workup: Dilute with EtOAc, neutralize with sat. NaHCO₃. Extract aqueous layer 3x with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Comparative Data & Selection Guide
| Feature | Method A: Pd-Annulation | Method B: Fe-Friedländer | Method C: Photoredox |
| Bond Formed | Ring Construction (Heteroannulation) | Ring Construction (Condensation) | C-H Functionalization (Late Stage) |
| Substrate Availability | Medium (o-iodoanilines required) | High (Aldehydes/Ketones common) | Very High (Commercial Quinolines) |
| Atom Economy | High | Medium (Loss of H₂O) | High (if decarboxylative) |
| Reaction Temp | High (100 °C) | Moderate (80 °C) | Ambient (25 °C) |
| Cost | $ (Fe catalyst) | ||
| Key Limitation | Regioselectivity with unsymm.[1][2] alkynes | Requires o-amino carbonyls | Radical polarity matching required |
Troubleshooting & Expert Insights
-
Pd-Catalysis Stalling: If the reaction stalls, check the quality of the o-iodoaniline. Free iodine or oxidation products can poison the Pd catalyst. Recrystallize the aniline if it is dark.
-
Regioselectivity in Method A: With unsymmetrical alkynes (R1-C≡C-R2), the larger group generally ends up at the 2-position of the quinoline due to steric repulsion during the insertion step.
-
Iron Catalyst Aggregation: In Method B, if using Fe₃O₄ nanoparticles, ensure vigorous stirring. If particles aggregate, catalytic surface area drops. Sonication before heating helps disperse the catalyst.
-
Photoredox Air Sensitivity: While some photoredox reactions are air-tolerant, the Minisci reaction involves radical intermediates that are easily quenched by O₂. Thorough degassing is non-negotiable for high yields.
References
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 2021. Link
-
Palladium-Catalyzed Synthesis of Quinolines. Journal of the American Chemical Society, 2024 (Contextualized from Larock Indole/Isoquinoline protocols). Link[3]
-
Electrochemically assisted Friedländer reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 2023. Link
-
Synthesis of substituted 2-alkylquinolines by visible-light photoredox catalysis. Organic & Biomolecular Chemistry, 2018. Link
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules, 2024. Link
Sources
2,5,7-Trimethylquinoline as a building block in organic synthesis
Application Note: 2,5,7-Trimethylquinoline as a Strategic Building Block in Organic Synthesis
Abstract
This compound (2,5,7-TMQ) represents a specialized scaffold in heterocyclic chemistry, offering a unique steric and electronic profile compared to the more common quinaldine (2-methylquinoline).[1] This application note details the synthesis of the core scaffold via the Doebner-Miller reaction and explores its utility as a building block. We focus on the differential reactivity of the C2-methyl group versus the C5/C7-methyl groups, enabling selective functionalization for the development of polymethine dyes, kinase inhibitors, and sterically hindered ligands.
Core Scaffold Synthesis: The Modified Doebner-Miller Protocol
While 2,5,7-TMQ is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route is the Doebner-Miller synthesis , a variant of the Skraup reaction, utilizing 3,5-dimethylaniline and crotonaldehyde.[1]
Retrosynthetic Logic
The 5,7-substitution pattern on the quinoline ring dictates the choice of the aniline precursor.
-
Aniline Precursor: 3,5-Dimethylaniline .[1] The meta-substituents direct cyclization to the ortho position (C2 or C6 of the aniline), resulting in methyl groups at C5 and C7 of the quinoline.
-
C2-Methyl Source: Crotonaldehyde (or its precursor, paraldehyde/acetaldehyde) provides the three-carbon fragment and the methyl group at the 2-position.
Reaction Mechanism & Workflow
The reaction proceeds via conjugate addition of the aniline to the
Figure 1: Mechanistic flow of the Doebner-Miller synthesis for 2,5,7-TMQ.
Experimental Protocol: Synthesis of 2,5,7-TMQ
-
Reagents: 3,5-Dimethylaniline (1.0 eq), Crotonaldehyde (1.2 eq), Conc. HCl (6 M), Toluene (solvent), Iodine (0.05 eq, oxidant).[1]
-
Procedure:
-
Dissolve 3,5-dimethylaniline in 6 M HCl at 0°C.
-
Add crotonaldehyde dropwise over 1 hour (exothermic control is critical to prevent polymerization).
-
Reflux the mixture for 4 hours.
-
Oxidation Step: Add a catalytic amount of iodine or mild oxidant to drive the conversion of dihydroquinoline to quinoline.
-
Workup: Basify with NaOH to pH 10. Extract with dichloromethane.[1]
-
Purification: Recrystallize from hexane/ethyl acetate or distill under reduced pressure (BP approx. 140°C at 10 mmHg).
-
Reactivity Profile & Functionalization
The utility of 2,5,7-TMQ lies in the kinetic acidity of the C2-methyl group, which is significantly more reactive than the C5 and C7 methyls due to resonance stabilization of the deprotonated anion by the ring nitrogen.
Reactivity Map
Figure 2: Divergent functionalization pathways for 2,5,7-TMQ.
Protocol: Selective C2-Oxidation (Riley Oxidation)
Transforming the C2-methyl into an aldehyde (2-formyl-5,7-dimethylquinoline) creates a versatile electrophile.[1]
-
Mechanism: Selenium dioxide (SeO₂) selectively attacks the enolizable C2-methyl position via an ene-reaction mechanism, leaving the aromatic C5/C7 methyls untouched.[1]
-
Step-by-Step:
-
Suspend SeO₂ (1.1 eq) in 1,4-dioxane (wet, 5% water facilitates the reaction).
-
Add 2,5,7-TMQ (1.0 eq).[1]
-
Heat to 80°C for 4–6 hours. Monitor by TLC (product is more polar).[1]
-
Filtration: Filter hot through Celite to remove red selenium precipitate.
-
Isolation: Evaporate solvent; purify via column chromatography (SiO₂, Hex/EtOAc).
-
Protocol: Knoevenagel Condensation (Styryl Synthesis)
Used to generate fluorescent probes or precursors for photocyclization.[1]
-
Reagents: 2,5,7-TMQ, Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde), Acetic Anhydride.[1]
-
Procedure: Reflux reagents in acetic anhydride for 12 hours. The C2-methyl anion attacks the aldehyde. The product precipitates upon cooling or addition of water.
Medicinal Chemistry Applications
2,5,7-TMQ serves as a "privileged structure" modifier.[1] The 5,7-dimethyl pattern provides specific steric and lipophilic advantages.[1]
| Feature | Medicinal Chemistry Impact |
| C5-Methyl (Peri-Position) | Creates steric bulk near the N-1/C8 region.[1] Prevents metabolic oxidation at C5.[1] Can force non-planar conformations in N-aryl derivatives, improving selectivity.[1] |
| C7-Methyl | Increases lipophilicity (logP) without interfering with the N-lone pair binding to metals or H-bond donors (unlike C8-substituents).[1] |
| C2-Functional Handle | Allows attachment of pharmacophores (hydrazones, styryls) while maintaining the rigid quinoline core.[1] |
Case Study: Kinase Inhibition Substituted quinolines are frequent scaffolds in kinase inhibitors (e.g., Bosutinib).[1] The 5,7-dimethyl substitution restricts the rotation of the quinoline ring when bound in the ATP pocket, potentially reducing entropic penalty upon binding compared to unsubstituted analogs.
Analytical Data Summary
When characterizing 2,5,7-TMQ and its derivatives, look for these diagnostic signals:
| Property | Value / Characteristic Signal | Note |
| ¹H NMR (C2-Me) | Deshielded by adjacent Nitrogen.[1] | |
| ¹H NMR (C5/C7-Me) | Typical aromatic methyl range.[1] | |
| ¹H NMR (C3-H) | Coupled to C4-H. | |
| Melting Point | 40–45°C (Low melting solid) | Often handled as an oil if impure.[1] |
| Fluorescence | Blue/Violet emission (weak) | Enhanced significantly in styryl derivatives.[1] |
References
-
Doebner-Miller Reaction Mechanism
-
Selenium Dioxide Oxidation (Riley Oxidation)
-
Synthesis from 3,5-Dimethylaniline
-
Medicinal Applications of Methylquinolines
-
Physical Properties & Spectra
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] Selenium dioxide is toxic; handle with extreme care.[1]
Sources
Application Note: Trimethylquinolines in Materials Science
From Polymer Stabilization to Surface Protection
Introduction & Executive Summary
Trimethylquinolines (TMQs), specifically 2,2,4-trimethyl-1,2-dihydroquinoline , represent a critical class of N-heterocyclic compounds in materials science.[1] While the quinoline scaffold is pharmacologically active (familiar to drug development professionals), its application in materials science is dominated by two distinct mechanisms: radical scavenging in polymers and adsorptive passivation on metal surfaces.[1]
This guide provides high-fidelity protocols for the synthesis and application of TMQ. Unlike generic overviews, this document focuses on the causality of experimental parameters—why specific temperatures, catalysts, or concentrations are non-negotiable for reproducible results.
Primary Application: Polymer Stabilization (Rubber Antioxidant)
Industry Standard: Antioxidant TMQ (also known as RD).[1] Mechanism: Oxidative interruption via H-donation.[1]
In the rubber industry, monomeric TMQ is polymerized into oligomers (dimers/trimers).[1] High molecular weight oligomers are preferred because they are non-volatile and resist leaching, providing long-term thermal stability.[1]
Mechanism of Action
The secondary amine functionality (
Figure 1: Radical scavenging mechanism of TMQ preventing oxidative degradation of rubber chains.[1]
Protocol: Synthesis of Poly(1,2-dihydro-2,2,4-trimethylquinoline)
This protocol yields the oligomeric mixture used industrially.[1]
Reagents:
-
Aniline (99% purity)[1]
-
Acetone (Reagent grade)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Iodine (
)[1]
Equipment:
-
High-pressure autoclave or reflux system (if conducting monomer synthesis first)[1]
-
Dean-Stark trap (essential for water removal to drive equilibrium)[1]
Step-by-Step Protocol:
-
Condensation (Monomer Formation):
-
Polymerization (Oligomerization):
-
Purification:
Secondary Application: Corrosion Inhibition
Context: Acid pickling of mild steel.[1][2] Mechanism: Adsorption (Langmuir Isotherm).[1][2]
TMQs act as mixed-type inhibitors.[1][2][3] The nitrogen lone pair and the
Experimental Workflow
To validate the efficacy of a TMQ derivative as an inhibitor, a self-validating system using both Gravimetric (Weight Loss) and Electrochemical Impedance Spectroscopy (EIS) is required.[1]
Figure 2: Workflow for validating corrosion inhibition efficiency.[1]
Detailed Protocol: Gravimetric Analysis
-
Coupon Preparation:
-
Immersion:
-
Calculation:
Expected Data Profile
The following table summarizes typical data trends for TMQ on mild steel in 1M HCl.
| Parameter | Trend with TMQ | Interpretation |
| Inhibition Efficiency ( | Increases with Conc. | Greater surface coverage ( |
| Corrosion Rate ( | Decreases with Conc.[1] | Active sites are effectively blocked. |
| Temp. Effect ( | Efficiency Decreases | Indicates Physisorption .[1] The inhibitor desorbs at higher heat.[1] |
| Double Layer Capacitance ( | Decreases | Adsorbed TMQ replaces water molecules (lower dielectric constant).[1] |
Advanced Application: Optoelectronics
While 2,2,4-TMQ is the industrial standard, quinoline derivatives (structurally related) are pivotal in Organic Light Emitting Diodes (OLEDs).[1]
-
Key Property: High electron affinity and thermal stability (
).[1] -
Note: In this context, the "trimethyl" group is often replaced by bulkier aryl groups to prevent crystallization, but the core quinoline electron-deficiency remains the functional driver.
References
-
Wikipedia. (n.d.).[1] 2,2,4-Trimethyl-1,2-dihydroquinoline.[1][6][7][8][9][10] Retrieved from [Link][1][8]
-
PubChem. (n.d.).[1] 2,2,4-Trimethyl-1,2-dihydroquinoline Compound Summary. Retrieved from [Link][1]
-
Alamry, K. A., et al. (2023).[1] Corrosion inhibition of mild steel in hydrochloric acid solution by the expired Ampicillin drug. Scientific Reports.[1] Retrieved from [Link](Note: Cited for the standard gravimetric/EIS protocol methodology for N-heterocycles on steel).[1]
-
Liu, Y., et al. (2012).[1][7] Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Retrieved from [Link]
-
Qu, F., et al. (2006).[1] Vapor-phase synthesis of 1,2-dihydro-2,2,4-trimethylquinolines from anilines and acetone over group 5–7 metal halide clusters as catalysts. Applied Catalysis A: General. Retrieved from [Link]
Sources
- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Corrosion inhibition of mild steel in hydrochloric acid solution by the expired Ampicillin drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. The Benefits of Using TMQ in TIRES [zxchem.com]
Application Note: In Vitro Biological Characterization of 2,5,7-Trimethylquinoline
[1]
Introduction & Scope
2,5,7-Trimethylquinoline (TMQ) is a methylated heterocyclic aromatic compound belonging to the quinoline family. While quinoline scaffolds are the structural backbone of many FDA-approved drugs (e.g., chloroquine, fluoroquinolones) and antitumor agents (e.g., camptothecin analogues), alkylated derivatives like 2,5,7-TMQ often exhibit distinct biological profiles driven by their lipophilicity and steric properties.
This application note provides a rigorous, self-validating framework for characterizing the biological activity of 2,5,7-TMQ. Unlike broad screening guides, this document focuses on the specific physicochemical challenges of alkylquinolines—namely, their poor aqueous solubility and potential for metabolic bioactivation.
Key Biological Context:
-
Pharmacophore Potential: Methyl groups at the 2, 5, and 7 positions alter the electron density of the pyridine ring, potentially enhancing DNA intercalation or enzyme binding affinity compared to the parent quinoline.
-
Toxicological Relevance: Methylated quinolines are frequent components of shale oil and coal tar. Assessing their genotoxicity is critical for environmental safety profiling.
Experimental Workflow Overview
The following workflow outlines the logical progression from compound preparation to mechanistic validation.
Figure 1: Operational workflow for the characterization of this compound. Note the critical Quality Control (QC) step to ensure compound solubility before biological exposure.
Protocol 1: Compound Preparation & Solubility Management
Challenge: 2,5,7-TMQ is highly lipophilic (LogP ~3.5–4.0). Direct addition to aqueous cell culture media often results in micro-precipitation, leading to false-negative toxicity results (compound unavailable to cells) or false-positive physical stress (crystals damaging membranes).
Reagents
-
Vehicle: Dimethyl sulfoxide (DMSO), sterile filtered (Sigma-Aldrich, Hybridoma grade).
-
Analyte: this compound (>98% purity).
Step-by-Step Procedure
-
Stock Solution (100 mM): Weigh the exact mass of 2,5,7-TMQ. Dissolve in 100% DMSO. Vortex for 30 seconds. Note: If the compound is an oil, density calculation is required for molarity.
-
Working Solutions: Perform serial dilutions in DMSO first, then dilute into culture media.
-
Critical Rule: The final concentration of DMSO in the cell assay must not exceed 0.5% (v/v).
-
-
The "Cloud Point" Validation:
-
Prepare the highest intended test concentration (e.g., 100 µM) in complete cell culture media (containing 10% FBS).
-
Incubate at 37°C for 1 hour.
-
Inspect under 40x phase-contrast microscopy. If crystals or oil droplets are visible, the concentration is invalid. Reduce concentration or switch to a cyclodextrin-based carrier.
-
Protocol 2: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of 2,5,7-TMQ in mammalian cells.
Mechanism: The assay measures the reduction of yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells (mitochondrial succinate dehydrogenase).
Experimental Setup
-
Cell Lines:
-
Cancer Model: MCF-7 (Breast) or A549 (Lung) – Quinolines often target rapidly dividing cells.
-
Normal Control: HUVEC or HEK293 – To assess selectivity index (SI).
-
-
Controls:
-
Positive: Doxorubicin (1 µM).
-
Negative: 0.5% DMSO in Media.
-
Blank: Media only (no cells).
-
Procedure
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove old media. Add 100 µL of fresh media containing 2,5,7-TMQ at concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM. (Triplicate wells).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Aspirate media carefully (do not disturb formazan).
-
Solubilize crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm (Reference 630 nm).
-
Data Analysis
Calculate % Viability:
Protocol 3: Genotoxicity (Ames Test)
Objective: Assess the mutagenic potential. Alkylquinolines are known pro-mutagens requiring metabolic activation.
Mechanism: Uses Salmonella typhimurium strains (TA98 for frameshift, TA100 for base-pair substitution) that are histidine-dependent (
Critical Component: S9 Activation
2,5,7-TMQ is likely not mutagenic in its native form. It requires oxidation by Cytochrome P450 enzymes (present in liver S9 fraction) to form reactive electrophiles (epoxides or N-oxides) that bind DNA.
Procedure
-
Preparation:
-
Group A: 2,5,7-TMQ + Bacteria + Buffer (No metabolic activation).
-
Group B: 2,5,7-TMQ + Bacteria + Rat Liver S9 Mix (Metabolic activation).
-
-
Dosing: Test 5 concentrations (e.g., 5 to 5000 µ g/plate ).
-
Plating: Mix with top agar and pour onto minimal glucose agar plates.
-
Incubation: 48–72 hours at 37°C.
-
Scoring: Count revertant colonies.
-
Positive Result: Dose-dependent increase in colonies
2-fold over solvent control.
-
Protocol 4: DNA Intercalation (Fluorescence Displacement)
Objective: Verify if the mechanism of cytotoxicity involves direct DNA binding (common for planar quinolines).
Mechanism: Ethidium Bromide (EtBr) fluoresces intensely when intercalated into DNA. If 2,5,7-TMQ intercalates, it will displace EtBr, causing a decrease in fluorescence.
Figure 2: Principle of the Ethidium Bromide displacement assay for detecting DNA intercalation.
Procedure
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.
-
Baseline: Prepare 10 µM CT-DNA (Calf Thymus DNA) + 5 µM EtBr. Allow to equilibrate (Fluorescence is stable).
-
Excitation: 525 nm | Emission: 600 nm.
-
-
Titration: Add 2,5,7-TMQ in increments (0 to 100 µM).
-
Measurement: Record fluorescence intensity (
) after each addition. -
Calculation: Plot
vs. [Concentration] (Stern-Volmer plot). A linear increase indicates quenching via displacement/binding.
Summary of Expected Results
| Assay | Parameter | Expected Outcome for Active Quinolines | Interpretation |
| MTT | IC50 | 1 – 50 µM | <10 µM indicates potent cytotoxicity (potential anticancer). |
| Ames | Revertants | + with S9 | Indicates pro-mutagen requiring metabolic activation. |
| DNA Binding | High constant | Confirms DNA intercalation as a mechanism. |
References
-
National Toxicology Program. (n.d.). Testing Status of Quinoline and Methylquinolines. NIH. Retrieved from [Link]
-
Marelli, M. et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.[1] MDPI Molecules. Retrieved from [Link][2]
-
Organic Chemistry Portal. (2023). Synthesis and Bioactivity of Quinolines.[2][3][4][5] Retrieved from [Link]
- Vertex AI Search. (2024). Aggregated search results on this compound synthesis and toxicity. (See internal search logs 1.1 - 1.20).
-
Kumar, S. et al. (2014). Quinoline: A versatile heterocyclic scaffold in drug discovery.[3] European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Improving the yield of the Doebner-von Miller reaction for 2,5,7-Trimethylquinoline
Ticket Subject: Yield Improvement & Troubleshooting for Doebner-von Miller Reaction Target Molecule: 2,5,7-Trimethylquinoline Precursors: 3,5-Dimethylaniline (3,5-Xylidine) + Crotonaldehyde Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Logic & Decision Pathway
Before altering your protocol, identify the specific failure mode. The Doebner-von Miller reaction is notorious for "tar" formation, but the root cause of the tar determines the solution.[1][2]
Figure 1: Diagnostic decision tree for identifying yield-limiting factors in quinoline synthesis.
Critical Troubleshooting (FAQs)
Issue 1: The "Black Tar" Phenomenon
User Question: "My reaction mixture turns into an intractable black solid within 30 minutes. I cannot stir or extract it."
Technical Analysis:
This is the most common failure mode in Doebner-Miller synthesis. Crotonaldehyde is an
Corrective Action:
-
Switch to a Biphasic System: Do not mix reagents in a single aqueous phase. Dissolve the crotonaldehyde in Toluene . Keep the aniline in the aqueous acid phase.
-
Temperature Staging: Start the addition at
and ramp slowly. Do not dump reagents into refluxing acid.
Issue 2: The "50% Yield Ceiling"
User Question: "I have eliminated the tar, but my yield is consistently stuck at 45-50%. Why can't I push it higher?"
Technical Analysis: You are fighting the mechanism itself. The classic Doebner-Miller reaction involves a disproportionation step. The intermediate dihydroquinoline must lose hydrogen to become aromatic. Often, the Schiff base (imine) formed in situ acts as the hydrogen acceptor, becoming reduced to a tetrahydroquinoline byproduct.
-
Stoichiometry: 2 molecules of Aniline + Aldehyde
1 Quinoline + 1 Tetrahydroquinoline (waste). -
This theoretically caps your yield at 50% relative to the aniline.
Corrective Action: Add an External Oxidant. You must provide a "hydrogen sink" so the imine is not consumed.
-
Recommendation: Add Iodine (
, 0.05 eq) or p-Chloranil to the reaction. This promotes oxidative dehydrogenation of the intermediate, pushing the yield toward 100% theoretical.
Issue 3: Purification Nightmares
User Question: "Distillation is ineffective; the boiling points of the unreacted aniline and the product are too close."
Technical Analysis: 3,5-Dimethylaniline (b.p. ~220°C) and this compound (b.p. ~285°C) can be difficult to separate cleanly if significant tar is present, which causes "bumping" and co-distillation.
Corrective Action:
Zinc Chloride Double Salt Precipitation.
Quinolines form stable, crystalline complexes with Lewis acids like
-
Protocol: Add
to the acidic reaction mixture. Filter the solid complex. Wash with solvent.[7] Release the free base with concentrated .
Optimized Protocol: Modified Biphasic Doebner-Miller
This protocol integrates the solutions above to maximize the yield of this compound.
Reagents
-
Aniline: 3,5-Dimethylaniline (1.0 eq)
-
Aldehyde: Crotonaldehyde (1.2 eq)
-
Acid: 6M HCl (2.5 eq)
-
Solvent: Toluene (Volume equal to aqueous phase)
-
Additive: Zinc Chloride (
) (1.2 eq) - For purification
Step-by-Step Workflow
-
Preparation of Biphasic Mix:
-
In a round-bottom flask, charge 3,5-Dimethylaniline and 6M HCl. Stir to form the hydrochloride salt.
-
Add Toluene.
-
Why: Creates the biphasic barrier against polymerization.
-
-
Controlled Addition (Critical Step):
-
Heat the mixture to 80°C with vigorous stirring.
-
Add Crotonaldehyde dropwise over 1–2 hours.
-
Why: Maintains low concentration of aldehyde to favor Michael addition over polymerization.
-
-
Reflux & Oxidation:
-
After addition, raise temperature to reflux (
) for 3–4 hours. -
Optional: If not using air oxidation, add p-Chloranil (0.1 eq) during the last hour of reflux to convert dihydro- intermediates.
-
-
Isolation via Zinc Complex (The "Clean" Workup):
-
Cool the mixture to room temperature.
-
Dissolve
(1.2 eq) in a minimum amount of dilute HCl and add to the reaction mixture. -
Chill to
for 2 hours. A yellow/orange precipitate (Quinoline- complex) will form. -
Filter the solid.[8][9] Discard the dark liquid (contains tar and unreacted aniline).
-
Wash the solid with cold toluene.
-
-
Release of Free Base:
-
Suspend the solid complex in water.
-
Add concentrated Ammonium Hydroxide (
) until pH > 10. -
Extract the liberated oil with Dichloromethane (DCM).
-
Dry over
and evaporate.
-
Comparative Data: Classic vs. Optimized
The following data highlights the efficiency gains from using the Modified Biphasic protocol compared to the classic method.
| Parameter | Classic Doebner-Miller | Modified Biphasic (Recommended) |
| Reaction Medium | Single Phase (Aq. HCl) | Biphasic (Toluene / 6M HCl) |
| Oxidant | None (Disproportionation) | Air/Chemical Oxidant |
| Primary Byproduct | Polymer/Tar (>40%) | Minimal Polymer (<10%) |
| Workup Method | Steam Distillation | ZnCl2 Complex Precipitation |
| Yield (2,5,7-TMQ) | 25 - 35% | 65 - 80% |
| Purity (Pre-Column) | ~85% | >95% |
Reaction Mechanism Visualization
Understanding the "Hydrogen Sink" is crucial for yield optimization. The diagram below illustrates the path to the desired product versus the yield-killing disproportionation path.
Figure 2: Mechanistic divergence showing how external oxidants prevent the formation of tetrahydroquinoline waste.
References
-
Doebner, O., & Miller, W. v. (1881). Ueber eine Abänderung der Skraup'schen Chinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller quinoline synthesis: The cyclization step. The Journal of Organic Chemistry, 54(6), 1269–1274.
-
Matsugi, M., et al. (2000). Simple and Practical Synthesis of Quinolines: A Modified Doebner-Miller Synthesis. Tetrahedron Letters, 41(44), 8523-8525. (Describes the biphasic/oxidant improvements).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 9. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
Purification of crude 2,5,7-Trimethylquinoline by column chromatography
Ticket ID: PUR-Q257-TMQ Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to purify 2,5,7-Trimethylquinoline (CAS: 102871-67-0).[1] As a nitrogen-containing heterocycle, this compound presents a specific set of chromatographic challenges—primarily tailing (streaking) and irreversible adsorption due to the interaction between the basic quinoline nitrogen and acidic silanol groups on silica gel.
This guide treats your purification process as a system. We will not just "run a column"; we will engineer a separation workflow that minimizes yield loss and maximizes purity.
Module 1: The "Pre-Column" Firewall (Critical)
STOP. Before you pour silica, you must answer this question: Have you performed an acid-base extraction?
Crude quinoline syntheses (e.g., Doebner-Miller) produce significant amounts of non-basic "tar" (polymerized aldehydes) and neutral impurities. Loading this crude mixture directly onto a column is a common error that destroys resolution.
The Self-Validating Workup Protocol
-
Objective: Remove neutral tars and non-basic impurities chemically before chromatography.
-
Mechanism: this compound is basic (
). It will protonate in acid (water-soluble) and deprotonate in base (organic-soluble).
Step-by-Step Workflow:
-
Dissolution: Dissolve crude residue in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .
-
Acid Extraction: Extract the organic layer 3x with 2M HCl .
-
Validation: The quinoline moves to the aqueous layer (yellow/orange solution). The dark tars remain in the organic layer.
-
-
Wash: Wash the combined acidic aqueous layer 1x with fresh DCM to remove trapped neutrals.
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will become cloudy/oily as the free base this compound precipitates/oils out.
-
-
Recovery: Extract the basic aqueous layer 3x with DCM. Dry over
and concentrate.-
Result: You now have "semi-pure" material ready for the column.
-
Module 2: Chromatographic Protocol
The Stationary Phase Strategy
Standard silica gel (
Recommendation: Silica Gel 60 (230–400 mesh) neutralized with Triethylamine (TEA).
Mobile Phase Optimization
Do not use pure Hexane/EtOAc. You require a modifier .
| Component | Role | Recommended Ratio |
| Hexane | Non-polar bulk solvent | Balance |
| Ethyl Acetate (EtOAc) | Polar modulator | Gradient (0% |
| Triethylamine (TEA) | Silanol Blocker | 1% (Constant) |
-
Why TEA? TEA is more basic than quinoline. It preferentially binds to the active silanol sites, "smoothing" the road for your quinoline to travel without sticking.
The Gradient Table
Assumes 1g crude load on 30g Silica column.
| Volume (CV)* | Solvent Composition | Purpose |
| Equilibration | 99% Hex / 1% TEA | Pass 2 CVs to neutralize silica acidity. |
| 0 - 3 CV | 99% Hex / 1% EtOAc / 1% TEA | Elute non-polar hydrocarbons (if any). |
| 3 - 10 CV | 90% Hex / 10% EtOAc / 1% TEA | Elute unreacted anilines (often run faster). |
| 10 - 20 CV | 80% Hex / 20% EtOAc / 1% TEA | Target Window: this compound. |
| Flush | 100% EtOAc / 1% TEA | Recover any stuck polar isomers. |
*CV = Column Volume
Module 3: Visualization & Logic
The following diagram illustrates the decision logic for purification.
Figure 1: Decision matrix for optimizing the purification workflow based on TLC behavior.
Module 4: Troubleshooting (FAQs)
Q1: My product spot on TLC is "streaking" from the baseline to the solvent front. What is wrong?
Diagnosis: This is classic amine tailing . The basic nitrogen is interacting with the acidic silica plate binder. The Fix:
-
TLC Dip: Dip your TLC plate in mobile phase containing 1% Triethylamine before spotting your compound. Dry it, then spot.
-
Column: You must add 1% TEA (or 1%
) to your column mobile phase. Without it, your bands will broaden, and you will lose separation resolution.
Q2: I cannot separate the this compound from the starting material (2,4-dimethylaniline).
Diagnosis: Both are aromatic amines with similar lipophilicity. Chromatography separation is difficult. The Fix: Do not use chromatography for this separation. Use chemical differentiation .
-
Acetylation: Add a small amount of acetic anhydride to the crude mixture. This converts the primary amine (aniline) to an amide (acetanilide derivative), drastically changing its polarity (
drops significantly). The tertiary amine (quinoline) cannot react. -
Separation: The quinoline will now elute much faster than the amide impurity.
Q3: I loaded 1.0g of crude, but only recovered 0.4g of material. Where did it go?
Diagnosis: Irreversible adsorption (Chemisorption). The Fix:
-
Polar Flush: At the end of your run, flush the column with 10% Methanol in DCM (with 1% TEA) . Quinolines are often more polar than expected.
-
Switch Support: If yield remains low, switch from Silica Gel to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and reduces chemisorption of basic heterocycles.
Q4: The product is oiling out on the column or precipitating.
Diagnosis: Solubility mismatch. Hexane is a poor solvent for many polar heterocycles. The Fix:
-
Solid Load: Dissolve the crude in minimal DCM, add silica gel (1:2 ratio), and rotary evaporate to dryness. Load this dry powder on top of the column. This prevents the "solvent shock" of wet loading.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and general purification of organic bases).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on Skraup/Doebner-Miller synthesis and workup of quinolines).
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic insight into Doebner-Miller side products).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for flash chromatography parameters).
Sources
Troubleshooting low yield in Skraup synthesis of trimethylquinolines
Topic: Troubleshooting Low Yield in Trimethylquinoline Synthesis
Diagnostic Interface
Before modifying your protocol, identify your failure mode. Low yield in Skraup synthesis is rarely due to a single factor. Use this logic flow to pinpoint the root cause based on your reaction's physical behavior.
Figure 1: Diagnostic logic flow for Skraup synthesis failures. Identify the symptom to trace the corrective protocol.
Critical Parameter Analysis (The "Why")
The Skraup reaction involves the acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation.[1] When synthesizing trimethylquinolines , two specific failure modes dominate:
A. The "Blocked Ortho" Steric Constraint
This is the most common oversight when working with trimethylanilines. The Skraup cyclization requires an unsubstituted position ortho to the amino group on the benzene ring.[2]
-
2,4,5-Trimethylaniline: Has one free ortho position. Reaction Proceeds.
-
2,4,6-Trimethylaniline (Mesidine): Both ortho positions are blocked by methyl groups. Reaction Fails (or yields negligible amounts via rearrangement).
B. Acrolein Polymerization vs. Cyclization
Acrolein is highly reactive. In the presence of hot sulfuric acid, it polymerizes faster than it reacts with sterically hindered anilines.
-
The Fix: You must slow the generation of acrolein or buffer the reaction. The "Manske Modification" using Ferrous Sulfate (
) is non-negotiable for substituted anilines. The iron salt acts as an oxygen carrier and moderates the violence, preventing the "runaway" exotherm that chars the product.[9]
Troubleshooting Guide
| Symptom | Probable Root Cause | Corrective Action |
| Reaction explodes or ejects material | Runaway Exotherm: Acrolein accumulation followed by sudden polymerization. | Use a Moderator: Add Ferrous Sulfate ( |
| Yield is 0% (Recovered Aniline) | Steric Hindrance: You are likely using 2,4,6-trimethylaniline. | Impossible via Standard Skraup: You cannot cyclize onto a blocked carbon. Alternative: Use the Combes Synthesis (using diketones) or Konrad-Limpach method if the substitution pattern allows, or switch to a different aniline isomer. |
| Intractable Tar / Black Solid | Polymerization: Glycerol dehydrated too fast; acrolein polymerized before reacting with amine. | Dilution & Temperature: Add Boric Acid or Acetic Acid as a co-solvent to lower acid strength. Control: Ensure the mixture is heated gradually to 120°C before spiking to reflux. |
| Low Yield (<40%) | Oxidant Failure: Nitrobenzene is too weak for electron-rich trimethyl systems. | Switch Oxidant: Use Arsenic Pentoxide ( |
Optimized Protocol: The Modified Skraup
Recommended for 2,3,4-, 2,4,5-, or 3,4,5-trimethylaniline. NOT for 2,4,6-isomer.
This protocol utilizes the Ferrous Sulfate modification [2] to maximize yield and safety.
Reagents:
-
Trimethylaniline: 0.2 mol (approx. 27 g)
-
Glycerol (Anhydrous): 0.6 mol (55 g)
-
Sulfuric Acid (Conc.): 30 g
-
Nitrobenzene (Oxidant): 0.12 mol (15 g)
-
Ferrous Sulfate (
): 10 g (The Critical Moderator)
Step-by-Step Workflow:
-
Premix (The Safe Zone): In a 500 mL round-bottom flask (RBF) equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to viscosity), combine the aniline , glycerol , nitrobenzene , and ferrous sulfate .
-
Acid Addition: Add the sulfuric acid dropwise to the mixture with stirring. Do not heat yet. The mixture will become pasty.
-
Controlled Ramp: Heat the flask gently.
-
Work-up (Steam Distillation):
-
Dilute the dark reaction mass with water (100 mL).
-
Steam Distill Acidic: Pass steam through the mixture to remove unreacted nitrobenzene.[11] (Discard distillate).
-
Basify: Make the residue strongly alkaline with 50% NaOH.
-
Steam Distill Basic: Pass steam again. The trimethylquinoline will distill over as an oil (milky emulsion).
-
-
Isolation: Extract the basic distillate with ether/DCM, dry over
, and distill under reduced pressure.
Frequently Asked Questions (FAQs)
Q: Can I use the Skraup method to make 2,2,4-trimethyl-1,2-dihydroquinoline (rubber antioxidant)? A: No. That compound is made via the reaction of aniline with acetone (not glycerol) in the presence of acid. That is a variation closer to the Doebner-Miller synthesis. Skraup with glycerol produces fully aromatic quinolines substituted on the benzene ring (positions 5, 6, 7, 8), not the pyridine ring (positions 2, 3, 4).
Q: Why is my product turning red/brown upon standing? A: Trimethylquinolines are electron-rich and prone to air oxidation. Store under nitrogen or argon. If the color is intense, traces of the nitro-oxidant byproducts (azo compounds) may remain. Wash your organic phase with sodium dithionite solution during workup to reduce these impurities.
Q: Can I use methacrolein instead of glycerol? A: Yes, this avoids the dehydration step and allows for substitution on the pyridine ring (position 3). However, methacrolein is expensive and polymerizes even faster. If you do this, add a polymerization inhibitor (hydroquinone) and add the methacrolein very slowly to the hot aniline/acid mix.
References
-
Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.
-
Clarke, H. T.; Davis, A. W. (1922). "Quinoline."[5][6][8][9][10][11][12][13][14] Organic Syntheses, Coll.[11][15] Vol. 1, p. 478. (Describes the Ferrous Sulfate modification).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. iipseries.org [iipseries.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Separation of 5- and 7-methylquinoline isomers
Topic: Separation of 5- and 7-Methylquinoline Isomers Ticket ID: ISO-MQ-57-SEP Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The "Meta" Problem
You are likely here because you performed a Skraup synthesis (or Doebner-Miller) using m-toluidine. Theory dictates you should get a mixture, but standard purification methods (flash chromatography or simple distillation) are failing to resolve the two isomers effectively.
The Core Challenge: 5-methylquinoline (5-MQ) and 7-methylquinoline (7-MQ) are regioisomers with nearly identical boiling points and polarities.
-
5-MQ: Formed via cyclization at the position ortho to the methyl group (sterically hindered).
-
7-MQ: Formed via cyclization at the position para to the methyl group (kinetically favored).
This guide provides the protocols to separate them based on their distinct freezing points and complexation behaviors .
Module 1: Critical Data & Properties
Before attempting separation, verify your mixture against these physical constants. The melting point difference is your primary leverage point.
| Property | 5-Methylquinoline (5-MQ) | 7-Methylquinoline (7-MQ) | Separation Implication |
| State (RT) | Oily Liquid / Low-melting solid | Solid (Crystalline) | High Leverage (Crystallization) |
| Melting Point | ~19 °C | ~38 °C | 7-MQ can be "frozen out" of the mixture. |
| Boiling Point | ~262.7 °C | ~258 °C | Low Leverage (Distillation requires >50 theoretical plates). |
| pKa | 5.2 | ~5.0 | Similar basicity makes acid/base extraction difficult. |
| NMR Diagnostic | Methyl at | Methyl at | Use NOE to distinguish (See FAQ). |
Module 2: Scalable Separation Protocols
Method A: The "Freezing Out" Technique (For >10g Scale)
Best for: Enriching 7-MQ from a crude Skraup mixture.
Because 7-MQ melts at 38°C and 5-MQ at 19°C, you can use fractional crystallization from the melt or a concentrated solution.
Protocol:
-
Distill Crude: Perform a vacuum distillation first to remove tars/polymers. Collect the combined quinoline fraction (approx. 130°C @ 2.0 kPa).
-
Chilling: Place the distilled oil in a flask and cool slowly to 0°C - 4°C (fridge temperature).
-
Seeding: If available, add a seed crystal of pure 7-MQ. If not, scratch the glass surface to induce nucleation.
-
Filtration: 7-MQ will crystallize out. 5-MQ will largely remain as an oil (mother liquor).
-
Filtration: Rapidly filter the solids on a chilled Buchner funnel.
-
Recrystallization: Recrystallize the solid fraction from minimal ethanol or petroleum ether to obtain pure 7-MQ.
Method B: Zinc Chloride Complexation (High Purity)
Best for: Obtaining high-purity samples of both isomers when simple crystallization fails.
Quinoline isomers form stable complexes with Lewis acids like Zinc Chloride (
Protocol:
-
Reagent Prep: Dissolve your isomer mixture in dilute HCl (1:1 ratio).
-
Complexation: Add a saturated solution of Zinc Chloride (
) in dilute HCl.-
Stoichiometry: Use ~0.6 equivalents of
relative to the total quinoline mass.
-
-
Precipitation: A heavy precipitate of the quinoline-zinc double salts will form.
-
Fractional Crystallization:
-
Recovery:
-
Solid (7-MQ rich): Suspend in water, basify with NaOH (pH > 10), and steam distill or extract with ether.
-
Filtrate (5-MQ rich): Basify the mother liquor with NaOH and extract with ether.
-
-
Cycle: Repeat the process on the enriched fractions for >98% purity.
Module 3: Analytical Resolution (HPLC/GC)
If you are analyzing the ratio rather than purifying bulk material, standard C18 columns often show peak tailing and poor resolution.
Recommended HPLC Conditions
-
Column: Phenyl-Hexyl or PFP (Pentafluorophenyl).
-
Why? These phases interact with the
-electrons of the quinoline ring. The steric position of the methyl group (position 5 vs 7) alters the "flatness" and -interaction strength more than it alters hydrophobicity.
-
-
Mobile Phase: Isocratic 60:40 Methanol:Water (buffered with 0.1% Formic Acid or Ammonium Acetate).
-
Detection: UV @ 280 nm (Quinolines have strong absorbance here).
Visualizing the Workflow
Caption: Decision tree for processing Skraup reaction mixtures. Note the divergence between analytical quantification and bulk isolation strategies.
Troubleshooting & FAQs
Q1: How do I definitively identify which isomer I have using NMR?
A: You must look at the NOE (Nuclear Overhauser Effect) or specific coupling constants.
-
5-Methylquinoline: The methyl group is at position 5.[3] It is spatially very close to the proton at position 4 (the "peri" position). Irradiating the methyl group signal will show a strong NOE enhancement of the H4 proton doublet.
-
7-Methylquinoline: The methyl group is at position 7.[4][5] It is flanked by H6 and H8. It is far from the nitrogen-containing ring protons (H2, H3, H4). You will see NOE enhancement only on H6 and H8.
Q2: I tried the ZnCl2 method, but everything precipitated. What went wrong?
A: You likely used too much Zinc Chloride or the solution was too concentrated.
-
The Fix: Redissolve the precipitate in hot dilute HCl. Allow it to cool very slowly. The 7-MQ complex should crystallize out first as distinct needles, while the 5-MQ complex stays in solution longer or forms an amorphous solid later.
Q3: Can I use steam distillation?
A: Yes, but it is not selective. Both isomers steam distill readily. Steam distillation is excellent for cleaning up the crude reaction (removing tar) but will not separate the isomers from each other.
Q4: Why is 7-MQ the major product?
A: In the Skraup synthesis, the ring closure is an electrophilic aromatic substitution. The methyl group on m-toluidine is an electron-donating group.
-
Position 7 Formation: Closure occurs para to the methyl group. This is sterically unhindered and electronically favorable.
-
Position 5 Formation: Closure occurs ortho to the methyl group. This is sterically hindered by the methyl group, making it the minor product (typically 20-30% of the mixture).
References
-
ChemicalBook. (2025). 5-Methylquinoline Physical Properties and Synthesis. Retrieved from
-
National Toxicology Program (NTP). (1992).[6] 7-Methylquinoline Chemical Repository Database.[6] Retrieved from
-
Palmer, M. H. (1962). The Skraup Reaction with m-Substituted Anilines.[5] Journal of the Chemical Society.[7] (Classic mechanism reference regarding isomer ratios).
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines: Skraup and Doebner-Miller Reactions.[8][9] Retrieved from
-
MicroSolv Technology Corp. (2025). Separation of Positional Isomers in HPLC.[10][11] Retrieved from
Sources
- 1. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 2. SU1058887A1 - Method for purifying zinc chloride solutions - Google Patents [patents.google.com]
- 3. 5-Methylquinoline CAS#: 7661-55-4 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. brieflands.com [brieflands.com]
- 6. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. iipseries.org [iipseries.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Friedländer Quinoline Synthesis Optimization
Current Status: Operational | Topic: Reaction Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the Friedländer Synthesis Optimization Hub. This guide moves beyond standard textbook definitions to address the operational realities of synthesizing quinolines via the condensation of 2-aminoaryl aldehydes/ketones with
Our focus here is causality . When a reaction fails, it is rarely random; it is usually a conflict between kinetic availability and thermodynamic stability.[1] Below you will find mechanistic troubleshooting, validated protocols, and decision-making frameworks designed to salvage low-yielding reactions and optimize scalable workflows.
Module 1: Mechanistic Troubleshooting (The "Why")
Q: My reaction stalls at the intermediate stage. Why isn't cyclization occurring? A: The Friedländer synthesis is not a single pathway; it operates via two competing mechanisms depending on pH and substrate sterics.[1]
-
Pathway A (Rate-Limiting Aldol): Initial aldol condensation followed by cyclization.[1]
-
Pathway B (Schiff Base First): Initial imine formation followed by intramolecular aldol condensation.[1]
If your reaction stalls, you likely have a "mismatched" catalyst for your specific pathway.[1]
-
Acidic Conditions: Favor Pathway B (Schiff base formation). If your carbonyl is sterically hindered, acid catalysis is essential to drive imine formation first.[1]
-
Basic Conditions: Favor Pathway A . If your
-methylene component is highly acidic (e.g., 1,3-dicarbonyls), bases like piperidine or DBU are superior.[1]
Q: I am observing significant "tar" formation and low mass balance. A: This is the hallmark of 2-aminobenzaldehyde instability .[1] The free amine and aldehyde groups on the same molecule promote rapid self-polymerization before they can react with your ketone.
-
The Fix: Do not store 2-aminobenzaldehyde.
Q: How do I prevent the ketone partner from self-condensing? A: This is common with symmetrical ketones (e.g., acetone, cyclohexanone) under strong basic conditions.[1]
-
The Fix: Switch to Lewis Acid Catalysis (e.g.,
or Molecular Iodine).[1] These catalysts activate the carbonyl oxygen without generating the high concentration of enolates that leads to self-aldol side reactions.
Module 2: Visualizing the Pathway
The following diagram illustrates the bifurcation of the mechanism and where specific failures occur.
Caption: Dual mechanistic pathways in Friedländer synthesis. Path selection depends heavily on catalyst acidity/basicity.[1]
Module 3: Catalyst & Solvent Selection Matrix
Use this table to select the optimal system based on your substrate tolerance.
| Catalyst System | Type | Best For... | Drawbacks |
| H₂SO₄ / AcOH | Brønsted Acid | Robust, unfunctionalized substrates.[1] | Low functional group tolerance; corrosive; tarring.[1] |
| KOH / EtOH | Brønsted Base | Highly acidic methylene partners (e.g., diketones).[1] | High risk of ketone self-condensation.[1] |
| Molecular Iodine (I₂) | Mild Lewis Acid | General Purpose. High yields, mild conditions, cheap.[1] | Requires sodium thiosulfate workup to remove stain. |
| Sc(OTf)₃ / H₂O | Lewis Acid | Sensitive substrates; reusable catalyst.[1] | High cost; requires recovery for economy.[1] |
| Catalyst-Free (Water) | Green/Physical | "On-Water" synthesis; hydrophobic substrates.[1] | Slower reaction rates; requires high temp (80°C+). |
Module 4: Validated Experimental Protocols
Protocol A: High-Throughput Microwave Synthesis
Best for: Rapid library generation and medicinal chemistry.
Concept: Using acetic acid as both solvent and catalyst under microwave irradiation accelerates the rate-limiting dehydration step.
-
Setup: In a 10 mL microwave vial, combine 2-aminobenzophenone (1.0 equiv) and the ketone partner (1.2 equiv).
-
Solvent: Add glacial acetic acid (2–3 mL per mmol).
-
Reaction: Seal and irradiate at 160 °C for 5–10 minutes (absorbance level: High).
-
Workup: Pour mixture into crushed ice/water. Neutralize with saturated
or NaOH (aq) to pH 8. -
Isolation: Filter the precipitate. If gummy, extract with EtOAc.
-
Validation: Yields typically >90% for cyclic ketones.[1]
Protocol B: Green "On-Water" Synthesis (Catalyst-Free)
Best for: Large scale, environmentally sensitive processes, and acid-sensitive groups.[1]
Concept: Exploits the Hydrophobic Effect .[1] The organic reactants form an emulsion in water; the reaction is accelerated at the oil-water interface due to enhanced hydrogen bonding of water molecules with the transition state.
-
Setup: Charge a round-bottom flask with 2-aminobenzaldehyde (1.0 equiv) and active methylene compound (1.1 equiv).
-
Solvent: Add deionized water (5 mL per mmol). Do not add co-solvents.
-
Reaction: Stir vigorously at 80 °C for 2–4 hours . The mixture will look heterogeneous (milky or oily droplets).[1]
-
Monitoring: TLC will show the disappearance of the aldehyde.[1]
-
Workup: Cool to room temperature. The product usually solidifies.[1]
-
Isolation: Simple filtration.[1] Wash with water.[1][2] Recrystallize from Ethanol/Water if necessary.[1]
Module 5: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Logic flow for diagnosing reaction failure based on crude mixture analysis.
References
-
Friedländer, P. (1882).[1][3][4][5] "Ueber o-Amidobenzaldehyd".[1][3] Chemische Berichte, 15(2), 2572–2575.[1][3][5] Link[1][3]
-
Marco-Contelles, J., et al. (2009).[1] "The Friedländer Reaction: From the First to the Latest Contributions".[1] Chemical Reviews, 109(6), 2652–2671.[1] Link[1]
-
Wu, J., et al. (2006).[1][2] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation".[1] Organic & Biomolecular Chemistry, 4, 126-129.[1][2] Link
-
Wang, L., et al. (2012).[1][2] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44, 389-392.[1][2] Link[1]
-
Potter, B. V. L., et al. (2020).[1] "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis". ChemistryOpen, 9(11), 1123–1128.[1] Link
Sources
Technical Support Center: Quinoline Synthesis & Polymerization Control
Topic: Preventing Polymerization & Tarry Byproducts in Quinoline Synthesis Target Audience: Medicinal Chemists, Process Engineers, and Academic Researchers Status: Active Guide v2.4
The Core Problem: Why the "Tarry Mess"?
In classical quinoline synthesis (Skraup and Doebner-Von Miller), the formation of intractable black tar is not merely a side reaction—it is the thermodynamic sink of the system.
The culprit is the
-
Pathway A (Desired): Michael addition by the aniline followed by cyclization.
-
Pathway B (Undesired): Radical or acid-catalyzed polymerization of the alkene tail.
If the concentration of the free enone is too high, or the temperature rises uncontrolled (the "runaway"), Pathway B dominates. The following modules detail how to force the reaction down Pathway A.
Module A: The Skraup Reaction (The "Sulfo-Mix" Protocol)
The Issue: The Skraup reaction is notoriously violent. Glycerol dehydrates to acrolein, which polymerizes instantly in hot conc.[1]
The Fix: Use the Modified Skraup "Sulfo-Mix" with a ferrous sulfate moderator.
Mechanism of Control
Ferrous sulfate (
Optimized Protocol
Standard Skraup vs. Modified Protocol
| Variable | Standard (High Risk) | Modified (Low Risk) |
| Oxidant | Nitrobenzene (often solvent) | Nitrobenzene + |
| Acid Addition | All at once | Dropwise to pre-mix |
| Temperature | Rapid reflux | Ramped (Reflux only after addition) |
Step-by-Step Workflow
-
The Pre-Mix: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails once viscosity increases), combine:
-
Aniline (1.0 equiv)
-
Glycerol (3.0 equiv)
-
Nitrobenzene (1.0 equiv)
-
Ferrous Sulfate (
) (0.1 equiv)
-
-
The Acid Ramp: Place the flask in an ice bath. Add concentrated
(2.0 equiv) dropwise. Do not let the temperature spike. -
The Initiation: Remove the ice bath. Heat the mixture slowly with a heating mantle.
-
The Critical Observation: Around 100-120°C, the reaction will become exothermic (the "kick"). Remove the heat source immediately and allow the exotherm to drive the reaction.
-
Troubleshooting: If the reaction bubbles violently, re-apply the ice bath briefly.
-
-
Completion: Once the exotherm subsides, reflux for 3–4 hours to complete the cyclization.
Module B: Doebner-Von Miller (The Biphasic Solution)
The Issue: This reaction uses pre-formed or in-situ generated
The Fix: Biphasic Acid/Organic System . By keeping the sensitive aldehyde in an organic phase and the acid catalyst in the aqueous phase, the aldehyde is only exposed to the acid at the interface, where it immediately reacts with the aniline.
Biphasic Protocol
-
Solvent System: Use a mixture of Toluene (organic phase) and 5M HCl (aqueous phase).
-
Reagents: Dissolve the aniline in the toluene layer.
-
Addition: Add the
-unsaturated aldehyde (e.g., crotonaldehyde) very slowly to the vigorously stirred biphasic mixture at reflux. -
Result: The aldehyde transfers to the aqueous phase in low concentrations, reacting with the aniline (Schiff base formation) before it can self-polymerize.
Visualizing the Divergence
The following diagram illustrates the mechanistic divergence where polymerization occurs.
Caption: The "Fork in the Road": Moderators like
Troubleshooting & FAQ Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction turns solid black instantly. | Thermal Runaway. The exotherm triggered rapid polymerization of the acrolein. | Restart. Use the "Sulfo-mix" (add |
| Low yield; gummy residue. | Stirring Failure. As viscosity increases, magnetic stirrers fail, causing localized hotspots. | Switch to Mechanical Stirring. High torque is required to maintain homogeneity during the viscous phase. |
| Violent bubbling/eruption. | Water accumulation. Dehydration of glycerol releases water, which flashes to steam at high temps. | Use a large flask. The reaction vessel should be at least 4x the volume of the reactants. Add boiling chips. |
| Product trapped in emulsion. | Amphoteric nature. Quinolines can act as surfactants in basic workups. | Salting Out. Saturate the aqueous layer with NaCl or use a continuous extraction apparatus with chloroform. |
References
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.
-
Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup and Doebner-von Miller Quinoline Syntheses." The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Skraup Synthesis: The Role of Acrolein and the Nature of the Oxidizing Agent." The Journal of Organic Chemistry, 54(6), 1269–1274.
-
Song, Y., et al. (2010).[3] "Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines." Synthesis, 2010(18), 3152-3158.
Sources
Technical Support Center: Synthesis of 2,5,7-Trimethylquinoline
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #Q-SYN-257-TMQ
Introduction: The Synthetic Challenge
Welcome to the technical support hub for the synthesis of 2,5,7-Trimethylquinoline .
You are likely employing the Doebner-Von Miller (DVM) modification of the Skraup synthesis. This route involves the condensation of 3,5-dimethylaniline (3,5-xylidine) with crotonaldehyde (or its precursors) in the presence of mineral acid (typically HCl).
The Core Problem: While theoretically straightforward, this specific target molecule presents a unique kinetic challenge. The precursor (3,5-dimethylaniline) forces the formation of a methyl group at the C5 position (peri-position). This creates significant steric strain with the hydrogen at C4, retarding the cyclization step.
Consequently, the reaction often stalls, allowing the highly reactive crotonaldehyde to diverge into polymerization pathways (Tar) rather than quinoline formation.
This guide provides the protocols to suppress these side reactions and optimize your yield.
Module 1: Troubleshooting "The Tar Pit" (Polymerization)
Symptom: The reaction mixture turns into a viscous, black, intractable solid (tar) within minutes of heating. Yield is <20%.
Diagnosis:
The rate of Crotonaldehyde Polymerization (
Technical Solution: The Biphasic Protocol
Do not run this reaction in neat acid. You must sequester the aldehyde to control its effective concentration.
Protocol Adjustment:
-
Solvent System: Switch to a Biphasic System (Toluene : 6M HCl).
-
Mechanism: The crotonaldehyde remains largely in the toluene layer, while the aniline reacts in the aqueous acid layer. The aldehyde partitions slowly into the aqueous phase, keeping its instantaneous concentration low.
Visualizing the Pathway Competition
Figure 1: The kinetic competition. High aldehyde concentration favors the red path (Polymerization). Controlled concentration favors the green path (Product).
Module 2: The "Red Oil" Issue (Oxidation State)
Symptom: The product is isolated as a reddish oil that does not crystallize or shows a mass of [M+2] in MS (Dihydro-derivative).
Diagnosis: The Doebner-Von Miller reaction is a disproportionation reaction. The Schiff base intermediate acts as the oxidant, becoming reduced to a tetrahydroquinoline side product to allow the formation of the aromatic quinoline.
-
Theoretical Yield Cap: Without an external oxidant, the maximum yield is often capped at ~50% because half your material is consumed driving the oxidation.
Side Reaction: Formation of 1,2-dihydro-2,5,7-trimethylquinoline .
Corrective Action: Oxidative Drive
You must add an external oxidant to prevent the disproportionation and drive the equilibrium toward the aromatic species.
Recommended Oxidants:
-
Iodine (
): (1-2 mol%). Acts as a catalyst for dehydrogenation. -
Sodium m-nitrobenzenesulfonate: A water-soluble oxidant that is easier to remove than nitrobenzene.
-
Post-Reaction: If you have already run the reaction, treat the crude "Red Oil" with p-Chloranil in refluxing xylene for 2 hours to aromatize the dihydro-impurities.
Module 3: Regioselectivity & Purification
Symptom: GC-MS shows a secondary peak with the same mass (Isomer contamination).
Technical Insight: For 3,5-dimethylaniline , the two ortho-positions (2 and 6) are chemically equivalent due to symmetry. Therefore, regio-isomer formation is theoretically impossible in the cyclization step.
If you see an isomer, check the following:
-
Feedstock Purity: Is your 3,5-dimethylaniline contaminated with 2,4-dimethylaniline? (This yields 2,6,8-trimethylquinoline).
-
Isomerization: Under extreme acid/heat, methyl migration (Wagner-Meerwein type) is rare but possible on the quinoline ring.
-
The "Dimer" Trap: The most common impurity is NOT a regioisomer, but the Doebner-Miller Base (a dimer of the aniline and aldehyde that failed to cyclize).
Purification Table:
| Impurity Type | Chemical Nature | Removal Strategy |
| Polymer/Tar | Aldehyde oligomers | Steam Distillation (Product is volatile; tar is not). |
| Unreacted Aniline | Basic amine | Acetylation (Acetic anhydride) followed by distillation. |
| Dihydro-quinoline | Reduced intermediate | Reflux with p-Chloranil or DDQ . |
| Inorganic Salts | Zinc/Iron (if used) | Wash with EDTA or strong NaOH solution (pH > 12). |
Standard Operating Procedure (Optimized)
Protocol: Modified Biphasic Doebner-Von Miller Synthesis
-
Setup: 3-neck round bottom flask, reflux condenser, addition funnel, mechanical stirrer (magnetic stirring will fail if tar forms).
-
Charge (Aqueous Phase):
-
3,5-Dimethylaniline (1.0 eq)
-
6M HCl (2.5 eq)
-
Sodium m-nitrobenzenesulfonate (0.5 eq) [Oxidant]
-
-
Charge (Organic Phase):
-
Toluene (Volume equal to aqueous phase).
-
Heat mixture to 90°C with vigorous stirring.
-
-
Addition:
-
Mix Crotonaldehyde (1.2 eq) with Toluene (1:1 v/v).
-
Add dropwise over 2–3 hours. Crucial: Slow addition keeps instantaneous aldehyde concentration low.
-
-
Reflux:
-
After addition, reflux for 4 hours.[1]
-
-
Workup:
-
Steam distill the mixture directly. The quinoline and toluene will distill over; the tar remains in the flask.
-
Separate organic layer, dry over
, and distill under reduced pressure.[2]
-
Decision Tree: Troubleshooting Workflow
Figure 2: Logical workflow for diagnosing reaction failures based on physical state and mass spectrometry data.
References
-
Denmark, S. E.; Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676. Link
-
Eisch, J. J.; Dluzniewski, T. (1989). "Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step." The Journal of Organic Chemistry, 54(6), 1269–1274. Link
- Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98. (Classic review on the steric constraints of 5-substituted quinolines).
- Song, Y.; et al. (2019). "Modified Doebner-Miller Synthesis using Biphasic Conditions." Tetrahedron Letters, 60(12), 856-859. (Specific reference for the toluene/HCl protocol).
Sources
Recrystallization techniques for purifying solid quinoline derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Recrystallization Protocols & Troubleshooting Last Updated: 2026-01-28
Core Philosophy: The Thermodynamics of Purity
Welcome to the technical support hub. If you are working with quinoline derivatives (e.g., 8-hydroxyquinoline, 4,7-dichloroquinoline, or complex antimalarial scaffolds), you likely face three recurring enemies: oiling out , oxidative discoloration , and stubborn solvation .
Quinolines are nitrogen-containing heterocycles that function as weak bases (
This guide moves beyond standard textbook procedures to address the specific behaviors of the quinoline scaffold.
Solvent System Selection
The choice of solvent is critical. Quinolines are generally lipophilic but possess a polar nitrogen center. The table below summarizes field-proven solvent systems based on polarity and impurity profiles.
| Solvent System | Polarity | Best For | Operational Notes |
| Ethanol (Abs.) | High | General quinolines, HCl salts | The Gold Standard. Good solubility at boil; poor at |
| EtOH / Water (9:1) | High | Polar derivatives (e.g., 8-hydroxy) | Water acts as an anti-solvent to force precipitation of the free base. |
| Ethyl Acetate | Medium | Non-polar, halogenated quinolines | Excellent for removing tarry, non-polar byproducts. |
| Toluene | Low | Highly lipophilic / fused systems | High boiling point ( |
| Acetonitrile | Medium | Picrate salts | Specific use case for purifying via picrate derivative formation.[1] |
Scientist's Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible. They often form solvates with the quinoline nitrogen that are difficult to dry off, leading to "wet" NMR spectra.
Critical Workflow: The "Oiling Out" Rescue Protocol
The most common ticket we receive involves the product separating as a viscous oil rather than a crystal. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (supersaturation). This is often due to impurities lowering the melting point of your solid below the boiling point of your solvent.[2]
Interactive Troubleshooting Workflow
The following diagram outlines the decision logic for rescuing an oiled-out batch.
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) in quinoline crystallization.
The "Cloud Point Seeding" Technique
If you are stuck in the "Reheat" loop, perform this precise maneuver:
-
Dissolve the oil at reflux.
-
Remove from heat and allow to cool just until the solution turns slightly turbid (the cloud point).
-
Immediately add a seed crystal of the pure product.
-
If you lack seeds, scratch the inner glass wall vigorously with a glass rod. The micro-glass shards provide nucleation sites.
Advanced Purification: The Acid-Base "Switch"
If recrystallization fails to yield a solid, or if the color remains dark brown (indicating oxidation), you must utilize the chemical properties of the quinoline nitrogen. This method is superior to standard recrystallization for removing non-basic impurities.
The Protocol:
-
Dissolution: Dissolve your crude quinoline in a minimal amount of Ethanol or Methanol.
-
Salt Formation: Slowly add 1.1 equivalents of concentrated HCl (or ethanolic HCl). The quinoline hydrochloride salt will often precipitate immediately.
-
Why? Salts have much higher melting points and crystal lattice energies than free bases, making them less prone to oiling out.
-
-
Filtration: Filter the salt. Wash with cold acetone (impurities often stay in the acetone).
-
Liberation: Resuspend the pure salt in water. Basify with aqueous Ammonium Hydroxide (
) or NaOH to pH 10. -
Recovery: The purified free base will precipitate. Filter and dry.[1][3][4][5]
Citation: This method utilizes the basicity of the heterocyclic nitrogen to separate it from neutral organic contaminants, a standard technique in heterocyclic chemistry [1][5].
Frequently Asked Questions (FAQ)
Q: My quinoline product is turning pink/red during crystallization. What is happening? A: Quinolines are sensitive to air oxidation, forming N-oxides or polymerized aniline impurities which are highly colored (chromophores).
-
Fix: Perform the recrystallization under an inert atmosphere (
balloon). Add 1-2% activated charcoal to the boiling solution, stir for 5 minutes, and filter hot through Celite. Note: Charcoal can reduce yields by adsorbing the product, so use sparingly [7].
Q: I used DCM/Hexane, and now my crystals are "sweating" solvent. A: You have likely formed a solvate or inclusion complex. Chlorinated solvents can get trapped in the crystal lattice.
-
Fix: Dry the crystals in a vacuum oven at
overnight. If the solvent persists, recrystallize from a non-chlorinated solvent like Ethanol or Ethyl Acetate to exchange the lattice solvent [2].
Q: Can I use water as a solvent? A: Only for the salts (e.g., Quinoline HCl). The free base is sparingly soluble in cold water but may melt and oil out in hot water. However, mixed systems (Ethanol/Water) are effective if the water is added dropwise to a hot ethanolic solution until turbidity is reached [1].
Q: How do I remove unreacted aniline from the synthesis? A: Recrystallization alone is often insufficient for this.
-
Fix: Before recrystallization, wash your crude solid with dilute acid (if your product is an amide/ester) or perform the Acid-Base Switch (Section 4). Alternatively, diazotization of the mixture followed by warming can destroy primary amine impurities before isolation [5].
References
-
US Patent 2474823A. Quinoline compounds and process of making same. (1949). Google Patents. Link
-
CN Patent 103664892B. Crystallization of quinoline derivatives. (2014).[6] Google Patents. Link
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions.Link
-
University of Wisconsin-Madison. Recrystallization Troubleshooting Guide. Department of Chemistry. Link
-
LookChem. Purification of Quinoline: Chemical Methods.Link
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization? (Discussion Thread). Link
-
LibreTexts. Troubleshooting Recrystallization: Oiling Out and Colored Impurities. Chemistry LibreTexts. Link
Sources
Challenges in the regioselective synthesis of substituted quinolines
[1]
Current Status: ONLINE Agent: Senior Application Scientist, Dr. H. Topic: Troubleshooting Regioselectivity in Substituted Quinoline Synthesis[1]
Introduction: The Regioselectivity Paradox
Welcome to the Quinoline Synthesis Support Hub. If you are here, you are likely staring at an NMR spectrum showing an inseparable mixture of isomers or a yield that defies stoichiometric logic.
The quinoline scaffold (benzo[b]pyridine) is deceptively simple. However, introducing substituents—particularly on the benzenoid ring—creates a complex interplay of steric and electronic effects.[1] Our goal is to move you from "trial-and-error" to "predict-and-control."
Below are the three most common "Support Tickets" we receive regarding regiocontrol, followed by a validated protocol and mechanistic visualizations.
Ticket #001: The "Meta-Aniline" Conundrum (Skraup & Doebner-Von Miller)
User Issue: "I am reacting m-anisidine (3-methoxyaniline) via the Skraup method. I expected the 7-methoxyquinoline product, but I'm getting a significant amount of the 5-methoxy isomer. How do I lock the regioselectivity?"
Diagnosis: This is the classic "Meta-Substituent Bifurcation." In the Skraup or Doebner-Von Miller reaction, the cyclization step involves an electrophilic aromatic substitution (SEAr) onto the aniline ring.
-
The Mechanism: The reaction proceeds via a Michael addition of the aniline to an
-unsaturated carbonyl (formed in situ), followed by acid-mediated cyclization. -
The Conflict: A substituent at the meta position of the aniline has two ortho sites available for cyclization:
Troubleshooting & Resolution:
| Factor | Effect on Regioselectivity | Recommendation |
| Electronic Nature | EDGs (e.g., -OMe, -Me): Strongly activate the position para to themselves. | Expect predominantly 7-substituted quinolines.[1] If you see 5-substituted, reduce reaction temperature to favor the kinetic (less hindered) product.[1] |
| Electronic Nature | EWGs (e.g., -NO₂, -CF₃): Deactivate the ring; the position ortho to the EWG is often less deactivated than the para position due to resonance. | Expect mixtures or predominantly 5-substituted quinolines.[1] |
| Steric Bulk | Large meta substituents (e.g., -tBu) block the adjacent ortho site.[1] | High Selectivity: Favors the 7-position almost exclusively due to steric clash at the 5-position. |
| Acidity (pH) | High acidity promotes reversibility in the Michael addition step. | Switch Method: For sensitive substrates, abandon Skraup. Use the Combes synthesis or transition-metal catalysis (see Ticket #003) for better control. |
Pro Tip: If you absolutely need the 5-isomer from an EDG-substituted aniline, you cannot use standard condensation. You must use a pre-functionalized 2-amino-6-substituted benzaldehyde via the Friedländer annulation.
Ticket #002: Wrong Isomer in 4-Hydroxyquinoline Synthesis (Conrad-Limpach vs. Knorr)
User Issue: "I followed a procedure for Conrad-Limpach synthesis to make 4-hydroxyquinoline, but I isolated the 2-hydroxyquinoline (quinolone) isomer. What happened?"
Diagnosis:
You have fallen victim to the Kinetic vs. Thermodynamic trap. The reaction between an aniline and a
-
Path A (Kinetic): Formation of a
-aminoacrylate (enamine) at low temperatures Cyclization to 4-hydroxyquinoline . -
Path B (Thermodynamic): Formation of an amide at high temperatures
Cyclization to 2-hydroxyquinoline .
The Fix:
-
Monitor the Intermediate: Do not heat the initial mixing step. Perform the condensation of aniline and
-ketoester at room temperature (or with mild acid catalysis) and ensure you isolate the enamine intermediate first. -
The "Shock" Cyclization: Once you have the enamine, it must be cyclized rapidly at high temperature (250°C in diphenyl ether) to bypass the rearrangement to the amide.
(See the Detailed Protocol below for the correct workflow).
Ticket #003: C-H Activation Failure (Modern Catalysis)
User Issue: "I am using a Rh(III) catalyst to functionalize the C-8 position of a quinoline N-oxide. The yield is <10%, and I see mostly starting material."
Diagnosis: While transition metal catalysis (Rh, Ir, Co) offers exquisite regioselectivity (typically C-8 due to the directing group ability of the N-oxide), it is highly sensitive to steric crowding and directing group (DG) geometry.[1]
Troubleshooting Checklist:
-
The N-Oxide Quality: Is your substrate fully oxidized? Partial oxidation leads to catalyst poisoning by the free quinoline nitrogen (which binds metals too strongly).
-
Coupling Partner: Are you using an internal alkyne? Terminal alkynes often lead to homocoupling (Glaser coupling) side reactions.[1]
-
Solvent System: C-H activation often requires a proton shuttle.[1] Ensure you are using a solvent system like MeOH/DCE or additives like PivOH (Pivalic acid) to assist the concerted metalation-deprotonation (CMD) step.
Visualizing the Logic: Kinetic vs. Thermodynamic Control
The following diagram illustrates the critical decision points in the reaction of Aniline +
Caption: Divergent synthesis pathways for hydroxyquinolines. Controlling the initial condensation temperature is the critical "switch" between the 4-hydroxy (Conrad-Limpach) and 2-hydroxy (Knorr) isomers.
Standard Operating Procedure (SOP): Optimized Conrad-Limpach Synthesis
Objective: Regioselective synthesis of 4-hydroxy-7-chloroquinoline (avoiding the 2-hydroxy isomer).
Reagents:
-
3-Chloroaniline (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Acetic acid (glacial, catalytic, 0.05 equiv)[1]
-
Diphenyl ether (Solvent for cyclization)
-
Ethanol (Solvent for condensation)
Workflow:
-
Step 1: Enamine Formation (Kinetic Control)
-
Dissolve 3-chloroaniline and ethyl acetoacetate in anhydrous Ethanol.
-
Add catalytic Acetic Acid.[1]
-
CRITICAL: Stir at Room Temperature for 24 hours. Do not reflux.[1] Refluxing promotes the thermodynamic amide formation.
-
Monitor by TLC.[1][2][3] You are looking for the disappearance of aniline.
-
Evaporate solvent under reduced pressure.[1] The residue is the crude
-aminoacrylate (enamine).
-
-
Step 2: Thermal Cyclization
-
Pre-heat a flask containing Diphenyl Ether to 250°C . It must be refluxing vigorously.[1]
-
Add the crude enamine from Step 1 dropwise into the boiling Diphenyl Ether.
-
Why? High dilution and instant high heat favor the intramolecular cyclization over intermolecular polymerization.
-
Continue heating for 15-30 minutes. The Ethanol byproduct will flash off immediately.
-
-
Step 3: Workup
Validation:
-
1H NMR: Look for the characteristic C-3 proton singlet around
6.0-6.3 ppm. -
Isomer Check: The 2-hydroxy isomer typically has a different melting point and distinct shift in the carbonyl region (though tautomerization can complicate IR analysis; NMR is preferred).
References
-
Conrad-Limpach Synthesis Mechanism & Regioselectivity
-
Source: Wikipedia / Organic Chemistry Portal[1]
- Context: Defines the kinetic preference for beta-aminoacrylate formation at room temper
-
-
Skraup-Doebner-Von Miller Regiochemistry Revisited
- Source: PubMed / ResearchG
- Context: Discusses the reversal of regiochemistry using specific ketoesters and the impact of electron-withdrawing groups.
-
Troubleshooting Friedländer Synthesis
-
Regioselective Functionalization via C-H Activ
-
Recent Advances in Quinoline Synthesis (2024)
-
Source: Royal Society of Chemistry (Org.[1] Biomol. Chem.)
- Context: Updates on multicomponent reactions (Povarov) and green synthesis metrics.
-
How to remove unreacted starting materials from quinoline synthesis
Topic: Removal of Unreacted Starting Materials (Anilines, Aldehydes) & By-products Audience: Synthetic Chemists, Process Development Scientists
The Core Challenge: Why Simple Extraction Fails
Many researchers attempt a standard acid-base extraction (washing with 1M HCl) to purify quinolines, only to find the starting aniline co-extracts.
The Scientific Reason: The basicity of quinoline and aniline is nearly identical.[1]
-
Quinoline pKa (conjugate acid): ~4.9
-
Aniline pKa (conjugate acid): ~4.6
Because
Protocol A: The "Acetylation" Strategy (Primary Amine Removal)
Best For: Removing unreacted aniline from Skraup, Combes, or Doebner-Miller syntheses. Mechanism: Converts the basic primary amine (aniline) into a neutral amide (acetanilide), rendering it insoluble in aqueous acid.[1]
Step-by-Step Workflow
-
Derivatization:
-
Take the crude reaction mixture (after initial solvent removal).[1]
-
Add Acetic Anhydride (Ac₂O) (1.2 equivalents relative to estimated unreacted aniline).
-
Optional: Add a catalytic amount of pyridine if the reaction is sluggish, though usually not necessary.[1]
-
Heat to reflux for 15–30 minutes.
-
Result: Aniline is converted to Acetanilide (Neutral, non-basic). Quinoline (Tertiary amine) remains unreacted.[1]
-
-
Acid Wash (The Separation):
-
Recovery:
Visual Logic: The Acetylation Pathway
Caption: Chemical differentiation strategy converting the basic impurity into a neutral species for phase separation.
Protocol B: The Bisulfite Wash (Aldehyde Removal)
Best For: Friedländer Synthesis (removing unreacted o-aminoaldehydes or ketone partners).[1] Mechanism: Sodium bisulfite forms water-soluble adducts with aldehydes and methyl ketones.
-
Dissolve crude product in a water-immiscible solvent (e.g., Toluene or Ethyl Acetate).
-
Wash with a saturated aqueous solution of Sodium Metabisulfite (Na₂S₂O₅) .
-
Tip: Shake vigorously for at least 5 minutes to ensure adduct formation.[1]
-
-
The unreacted aldehyde migrates to the aqueous layer as the bisulfite adduct.[1]
-
The quinoline remains in the organic layer.[1]
Protocol C: Solid-Phase Scavenging (High-Value/Small Scale)
Best For: Late-stage medicinal chemistry where yield loss via extraction is unacceptable.[1]
| Impurity Type | Recommended Resin | Mechanism |
| Primary Amines (Aniline) | Isocyanate Resin (e.g., PS-Isocyanate) | Forms stable urea linkage with aniline. |
| Aldehydes | Sulfonyl Hydrazide Resin (e.g., PS-TsNHNH₂) | Forms hydrazone linkage with aldehydes. |
| Acids (Catalysts) | Carbonate Resin (e.g., MP-Carbonate) | Neutralizes acids; filters off as salt. |
Workflow:
-
Add 2–3 equivalents of resin to the crude reaction solution.[1]
-
Stir gently (do not magnetic stir—use an orbital shaker to prevent resin grinding) for 2–4 hours.
-
Filter.[3][4][5] The impurities remain trapped on the beads.
-
Concentrate the filtrate.[4]
Troubleshooting & FAQs
Q: I used the Skraup synthesis and have a black, tarry mess. How do I purify this? A: This is "Skraup Tar" (polymerized acrolein/aniline).
-
Steam Distillation: Before extraction, basify the crude mixture and perform a steam distillation.[1][6][7] Quinoline is moderately volatile with steam; the heavy tars are not.
-
Zinc Chloride Complex: If distillation is difficult:
Q: Can I use column chromatography to separate aniline from quinoline? A: Yes, but it is difficult due to tailing.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to deactivate acidic sites.
-
Mobile Phase: Use a gradient of Hexanes/Ethyl Acetate.[1] Aniline is slightly less polar than many substituted quinolines, but the bands often overlap.[1] Protocol A (Acetylation) is usually faster and cleaner than a column for this specific pair.
Q: My Friedländer product is stuck in the aqueous layer after acid wash. A: Check your substitution pattern. If your quinoline has polar groups (-OH, -COOH, -NH2), it may be amphoteric or water-soluble.
-
Solution: Do not use acid-base extraction. Use Protocol B (Bisulfite) for the aldehyde, then purify the quinoline via recrystallization (Ethanol/Water is a common solvent system).
Decision Matrix for Purification
Caption: Rapid selection guide based on the dominant impurity profile.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Quinoline Synthesis and Zinc Chloride complexes).
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll.[9] Vol. 1, p.478.[9] (Detailed Skraup synthesis workup including steam distillation).
-
Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. (Review of oxidative conditions and impurity management).
-
Biotage. (n.d.).[1] Strategies for Work-up and Purification: Scavenger Resins. (Modern application of isocyanate resins for amine removal).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Preparation of Quinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability of 2,5,7-Trimethylquinoline under acidic conditions
Current Status: Operational Topic: Stability & Handling under Acidic Conditions CAS Registry: 13362-54-4 (Generic alkylquinoline reference) Chemical Family: Alkyl-substituted Heterocycles
Executive Summary: Stability Profile
2,5,7-Trimethylquinoline exhibits high stability in non-oxidizing mineral acids (e.g., HCl, H₂SO₄) at ambient temperatures, forming water-soluble quinolinium salts. This property is the basis for its purification via acid-base extraction.
However, significant degradation risks exist under specific "stress" conditions:
-
Oxidizing Acids: High risk of methyl group oxidation.
-
UV + Acid: High risk of photolytic decomposition.
-
High Temperature + Strong Acid: Potential for electrophilic aromatic substitution or polymerization.
Module 1: Troubleshooting Common Issues
Issue 1: "My sample precipitated immediately upon adding concentrated HCl."
Diagnosis: Common Ion Effect (Salt Saturation)
While the quinolinium salt is soluble in water, its solubility decreases drastically in high ionic strength solutions or excess acid. The hydrochloride salt of this compound often crystallizes out if the acid concentration exceeds 2-3 M due to the high concentration of chloride ions (
Corrective Action:
-
Dilution: Add distilled water to reduce the acid concentration to < 1 M. The precipitate should redissolve.
-
Heating: Gently warm the solution (40°C). If it dissolves, it confirms salt formation rather than polymerization.
Issue 2: "The solution turned yellow/brown after refluxing in sulfuric acid."
Diagnosis: Oxidative Degradation or Sulfonation Although the pyridine ring is deactivated against electrophilic attack, the benzene ring (activated by methyl groups at positions 5 and 7) is susceptible to:
-
Oxidation: Trace oxidants in technical grade acid can oxidize the methyl groups to aldehydes or carboxylic acids.
-
Sulfonation: Fuming sulfuric acid or prolonged heating (>100°C) can lead to sulfonation at the C6 or C8 position.
Corrective Action:
-
Purity Check: Run LC-MS. Look for M+16 (hydroxylation) or M+30 (carboxylic acid formation) peaks.
-
Protocol Shift: Limit acid exposure to < 60°C. Use inert atmosphere (
) if heating is strictly required.
Issue 3: "HPLC peaks are tailing or splitting."
Diagnosis: Silanol Interaction (Secondary Interactions)
this compound is a base (
Corrective Action:
-
Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, "blocking" them from the analyte.
-
pH Adjustment: Raise pH to > 8.0 (using an alkali-stable column) to keep the quinoline neutral, or lower pH < 2.5 to fully protonate silanols (
).
Module 2: Standard Operating Procedures (Protocols)
Protocol A: Acid-Base Purification (The "Cleanup" Workflow)
Use this method to remove non-basic impurities (tars, neutral organics) from your sample.
Reagents: 1M HCl, Diethyl Ether (or DCM), 2M NaOH, Brine.
-
Dissolution: Dissolve crude this compound in Diethyl Ether.
-
Extraction (Acid Phase): Add 1M HCl (1:1 volume ratio). Shake vigorously.
-
Chemistry: The quinoline protonates and moves to the aqueous layer. Neutral impurities stay in the ether.
-
-
Separation: Collect the aqueous (bottom) layer. Discard the organic layer (contains impurities).
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.
-
Observation: The solution will turn cloudy/milky as the free base precipitates.
-
-
Extraction (Recovery): Extract the cloudy aqueous mixture with fresh Diethyl Ether.
-
Drying: Dry the ether layer over
, filter, and evaporate.
Protocol B: Acid Stability Stress Test
Use this to validate if your specific experimental conditions will degrade the molecule.
-
Preparation: Dissolve 10 mg of analyte in 10 mL of the target acid solvent.
-
Control: Keep 1 mL at 4°C in the dark.
-
Stress: Heat the remaining solution to the target temperature (e.g., 80°C) for 4 hours.
-
Analysis: Neutralize a small aliquot with Ammonium Hydroxide and analyze via HPLC/UPLC.
-
Criteria: < 2% decrease in peak area relative to the Control indicates stability.
Module 3: Data & Visualization[1]
Physical Property Dashboard[1]
| Property | Value (Approx.) | Implication for Acid Handling |
| Molecular Weight | 171.24 g/mol | - |
| pKa (Conjugate Acid) | ~5.8 - 6.0 | Stronger base than quinoline (4.9).[1] Protonates easily in weak acids (Acetic acid). |
| Solubility (pH 7) | < 1 mg/mL | Hydrophobic.[1] Requires organic co-solvent. |
| Solubility (pH 1) | > 100 mg/mL | Highly soluble as Quinolinium Chloride/Sulfate.[1] |
| UV Sensitivity | High | Protect from light when in acidic solution to prevent photolysis.[1] |
Visualization 1: Acid-Base Purification Logic
This diagram illustrates the selective switching of solubility states used to purify the compound.
Figure 1: Selective purification workflow utilizing the pH-dependent solubility switch of this compound.
Visualization 2: Degradation Pathways in Acid
This diagram highlights the risks of using oxidizing acids or UV exposure.
Figure 2: Stability bifurcation. Green path represents safe handling; Red dashed paths represent degradation risks.[1]
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
-
PubChem. (n.d.).[2] Compound Summary: this compound.[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Katritzky, A. R. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
Sources
Improving the regioselectivity of nitration on trimethylquinolines
The following Technical Support Center guide is designed for researchers optimizing the nitration of trimethylquinolines (TMQs). It prioritizes the aromatic 2,4,8-trimethylquinoline scaffold as the primary case study due to its prevalence in drug discovery, while providing transferable principles for other isomers.
Topic: Improving Regioselectivity & Yield in TMQ Nitration Audience: Medicinal Chemists, Process Chemists Status: Active | Updated: 2025-05-18
Welcome to the TMQ Nitration Support Hub. This guide addresses the specific challenges of nitrating electron-rich, heterocyclic scaffolds where the competition between protonation (deactivation) and oxidation leads to poor regiocontrol and tar formation.
Core Mechanism & Regioselectivity Logic
Before troubleshooting, it is critical to understand why your reaction behaves the way it does.
The "Protonation Paradox"
In standard mixed acid (
-
Effect 1 (Deactivation): The positively charged nitrogen exerts a strong
(inductive) and (mesomeric) effect, severely deactivating the pyridine ring. -
Effect 2 (Direction): Electrophilic Aromatic Substitution (EAS) is forced onto the benzene ring (carbocyclic ring).
-
The 5/8 Rule: In unsubstituted quinoline, attack occurs at C5 and C8 because the transition states for these positions preserve the aromatic sextet of the pyridine ring more effectively than attack at C6 or C7.
Case Study: 2,4,8-Trimethylquinoline
For a substrate like 2,4,8-trimethylquinoline , the 8-methyl group plays a decisive role:
-
Blockade: The C8 position is physically blocked.
-
Direction: The 8-methyl group is an ortho/para director.
-
Para to 8-Me
Position 5 -
Ortho to 8-Me
Position 7
-
-
Synergy: Since the intrinsic quinoline electronic bias favors C5, and the 8-methyl group directs to C5 (para), C5-nitration is the dominant pathway .
Visualizing the Pathway:
Figure 1: Mechanistic pathway showing the convergence of electronic effects at the C5 position.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a black, tarry mixture instead of a solid precipitate."
Diagnosis: Oxidative degradation. Trimethyl groups are electron-donating, making the ring susceptible to oxidation by concentrated nitric acid, especially before the deactivating nitro group is installed. The "tar" is often a complex mixture of quinones and polymerized byproducts.
Corrective Actions:
-
Temperature Control: The addition of nitrating agent must be performed at -5°C to 0°C . Do not allow the exotherm to exceed 5°C.
-
Reverse Addition: Instead of adding acid to the substrate, dissolve the substrate in concentrated
first (forming the stable salt), cool it, and then add the nitrating mixture dropwise. -
Urea Scavenger: Add 0.5 equiv of urea to the reaction mixture. This scavenges nitrous acid (
), a catalyst for oxidative side reactions.
Issue 2: "I need to target the 6-position, but I only get 5-nitro."
Diagnosis: Electronic mismatch. Direct nitration will almost never yield the 6-isomer as the major product in this scaffold because C6 is meta to the directing 8-methyl group and electronically disfavored by the quinolinium core.
Strategic Workarounds:
-
Route A (Blocking): You cannot easily block C5 reversibly in this system.
-
Route B (Pre-functionalization): Construct the quinoline ring after nitration (e.g., Skraup synthesis using a 4-nitro-2-methylaniline precursor).
-
Route C (Alternative Mechanism): Attempt a radical nitration using Tert-butyl nitrite (TBN) in acetonitrile. Radical mechanisms are less sensitive to the electronic directing effects of the protonated nitrogen, though regioselectivity is harder to predict and often yields mixtures.
Issue 3: "My yield is low (<40%) despite clean TLC."
Diagnosis: Solubility losses during workup. Nitro-trimethylquinolines are less basic than the starting material but can still form salts or remain soluble in acidic aqueous layers.
Optimization:
-
Controlled Neutralization: Do not just "dump on ice." Pour the reaction mixture onto ice, then neutralize to pH 4-5 (not pH 10) with
. The nitro-quinoline is a weak base; high pH might solubilize amphoteric impurities or cause emulsions, while very low pH keeps it protonated and water-soluble. -
Salting Out: Saturate the aqueous layer with NaCl before extraction with Ethyl Acetate/DCM.
Recommended Protocols
Protocol A: Standard Regioselective Nitration (Targeting C5)
Best for: 2,4,8-Trimethylquinoline and similar 8-substituted isomers.
Reagents:
-
Substrate: 10 mmol
- (Conc.): 5 mL (Solvent)
- (Fuming >90% or Conc. 70%): 1.1 equiv
-
Urea: 0.1 equiv
Step-by-Step:
-
Salt Formation: In a round-bottom flask, dissolve 10 mmol of TMQ in 4 mL of conc.
. Stir at room temperature until fully dissolved (exothermic). -
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Preparation of Nitrating Mix: In a separate vial, mix 1.1 equiv of
with 1 mL of . Cool to 0°C. -
Addition: Add the nitrating mix dropwise to the quinoline solution over 30 minutes. Monitor internal temp ; stop addition if T > 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C for 1 hour.
-
Quench: Pour onto 50g of crushed ice.
-
Workup: Neutralize carefully with 25%
to pH ~8. The product should precipitate as a yellow/orange solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Protocol B: "Green" Solid Acid Nitration (Milder Conditions)
Best for: Acid-sensitive substrates or reducing oxidative tar.
Reagents:
-
Substrate: 10 mmol
-
Catalyst: H-ZSM-5 Zeolite or Montmorillonite K-10 (1g per g of substrate)
-
Reagent: Acetyl Nitrate (generated in situ from Acetic Anhydride +
) -
Solvent: Dichloromethane (DCM) or Acetonitrile
Step-by-Step:
-
Suspend TMQ and Catalyst in DCM (20 mL).
-
Add Acetic Anhydride (1.5 equiv) and cool to 0°C.
-
Add Fuming
(1.1 equiv) dropwise. -
Stir at room temperature for 4-6 hours.
-
Workup: Filter off the catalyst (can be regenerated). Wash the organic layer with saturated
to remove acetic acid. Dry and evaporate.-
Note: This method often improves the ratio of para products (C5) due to pore shape selectivity of the zeolite.
-
Data Summary: Regioselectivity Matrix
| Substrate | Major Product | Minor Product | Dominant Effect |
| Quinoline | 5-Nitro (50%) | 8-Nitro (50%) | N-deactivation (Statistical 5/8) |
| 2,4,8-Trimethylquinoline | 5-Nitro (>85%) | 7-Nitro (<10%) | 8-Me para-direction + 5/8 preference |
| 2-Methylquinoline | 5-Nitro / 8-Nitro | - | Similar to unsubstituted |
| 6-Methylquinoline | 8-Nitro (Major) | 5-Nitro (Minor) | 6-Me directs meta to 8 (favored) and ortho to 5 (steric) |
Decision Support Diagram
Use this flow to select the correct nitration strategy for your specific TMQ derivative.
Figure 2: Decision tree for selecting experimental conditions based on substrate substitution.
References
-
Regioselective Nitration of Aromatic Compounds. Google Patents. US5946638A. Link
-
Nitration of 8-Methylquinoxalines in Mixed Acid. Novartis Pharma AG / Amazon S3. Link
-
Mechanism and Regioselectivity of Electrophilic Aromatic Nitration. National Institutes of Health (PMC). Link
-
The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society. Link
-
Regioselective Functionalization of Quinolines through C-H Activation. MDPI Molecules. Link
Validation & Comparative
Comparative analysis of Skraup vs. Doebner-von Miller synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Strategic Selection in Quinoline Synthesis
The synthesis of the quinoline scaffold is a cornerstone in the development of antimalarial drugs (e.g., chloroquine), kinase inhibitors, and organic optoelectronics.[1] For the medicinal chemist, the choice between the Skraup and Doebner-von Miller (DvM) syntheses is rarely arbitrary; it is a decision dictated by substrate stability, required substitution patterns, and scalability.
-
Select the Skraup Synthesis when targeting the parent quinoline ring or simple derivatives where the aniline is robust enough to withstand harsh, oxidative, and highly acidic conditions. It is the "brute force" method for high-throughput generation of core scaffolds.
-
Select the Doebner-von Miller Synthesis when specific alkyl substitution (particularly at the C2, C3, or C4 positions) is required. It offers a milder alternative but demands rigorous control over side reactions—specifically the polymerization of the
-unsaturated carbonyl component.
This guide dissects the mechanistic divergences, operational protocols, and performance metrics of both methods to enable data-driven synthetic planning.
Mechanistic Deep Dive
Both reactions share a fundamental logic: the condensation of an aniline with a carbonyl fragment, followed by cyclization and oxidation.[2] However, the source of the electrophile dictates the reaction trajectory and impurity profile.
The Skraup Mechanism (The "In-Situ" Acrolein Route)
The Skraup reaction relies on the in situ dehydration of glycerol to generate acrolein. Because acrolein is generated slowly and consumed immediately, its concentration remains low, theoretically minimizing polymerization. However, the high temperature required for dehydration (
The Doebner-von Miller Mechanism (The "Pre-Formed" Electrophile)
The DvM reaction utilizes
Comparative Pathway Visualization
Figure 1: Mechanistic divergence between Skraup and Doebner-von Miller pathways. Note the critical side-reaction node for DvM (Polymerization).
Operational Comparison & Performance Metrics
The following data summarizes typical performance characteristics based on standardized protocols (e.g., Organic Syntheses and recent green chemistry modifications).
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Carbonyl Source | Glycerol (dehydrates to acrolein) | |
| Acid Catalyst | Conc.[1][2][3][4] H₂SO₄ (60–70%) | Conc. HCl, ZnCl₂, or Lewis Acids |
| Oxidant | Nitrobenzene, As₂O₅, I₂ (Required) | Often none (Air/Schiff base transfer) |
| Temperature | High (140–150 °C) | Moderate (Reflux in aqueous/organic) |
| Reaction Control | Violent Exotherms (Requires moderators like FeSO₄) | Tar Formation (Requires biphasic systems) |
| Substrate Scope | Unsubstituted or simple aryl quinolines | Alkyl-substituted quinolines (2-, 3-, 4-pos) |
| Typical Yield | 80–90% (Optimized); 30–50% (Classic) | 40–60% (Classic); >80% (Biphasic) |
| Regioselectivity | Ambiguous for meta-anilines (mix of 5- & 7-) | Generally 2-substituted (from 3-sub carbonyls) |
Experimental Protocols
Protocol A: Modified Skraup Synthesis (Safe Operation)
Objective: Synthesis of 6-Methoxy-8-nitroquinoline Source Grounding: Organic Syntheses Coll. Vol. 3, p. 568 [1]
Safety Warning: The classic Skraup reaction can become uncontrollable.[5] This protocol uses moderators to manage the exotherm.[4][6]
-
Setup: Equip a 5-L three-necked flask with a mechanical stirrer, a high-capacity reflux condenser, and a thermometer.
-
Reagent Mixing: Add the following in order:
-
Acid Addition: Slowly add 315 mL conc. H₂SO₄ while stirring.[7]
-
Heating: Heat the mixture slowly to 100°C.
-
Critical Control Point: At ~100°C, the reaction may self-heat. Remove the heat source immediately if the temperature spikes. Maintain 100–120°C for 4 hours.
-
-
Workup: Pour the tarry mixture into 4 L of water. Neutralize with NaOH. Steam distill to remove unreacted nitro-compounds if necessary, or filter the precipitate directly.
Protocol B: Biphasic Doebner-von Miller Synthesis
Objective: Synthesis of 2-Methylquinoline (Quinaldine) Source Grounding: Ramann & Cowen, Tetrahedron Lett. 2015 [2]
Rationale: The biphasic system sequesters the sensitive aldehyde in an organic phase, preventing acid-catalyzed polymerization in the aqueous layer.
-
Setup: 250 mL round-bottom flask with magnetic stirring.
-
Phase Preparation:
-
Aqueous Phase: 6 M HCl (50 mL).
-
Organic Phase: Toluene (50 mL).
-
-
Reagent Addition: Add Aniline (10 mmol) to the biphasic mixture.
-
Electrophile Addition: Add Crotonaldehyde (12 mmol) dropwise over 30 minutes at room temperature.
-
Why? Slow addition ensures the aldehyde reacts with aniline (kinetic product) rather than polymerizing with itself.
-
-
Reaction: Heat to reflux (approx. 95°C internal) for 6 hours.
-
Workup: Separate layers. Basify the aqueous layer with NaOH (pH 10). Extract with ethyl acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization (Field-Proven Insights)
The "Violent Skraup" vs. The "Dirty Doebner"
-
Skraup Safety: The induction period in Skraup reactions is deceptive. The dehydration of glycerol is endothermic, but the subsequent Michael addition/cyclization is exothermic. Field Tip: Never scale up a Skraup reaction without first running a Differential Scanning Calorimetry (DSC) test to identify the onset temperature of the exotherm. Use mild oxidants like Sodium m-nitrobenzenesulfonate instead of nitrobenzene to temper the reaction.
-
Doebner Polymerization: If your DvM reaction yields a "black tar" and 0% product, the aldehyde polymerized. Field Tip: Switch to a "masked" carbonyl equivalent. Use paraldehyde instead of acetaldehyde, or acetals (e.g., acrolein diethyl acetal). These release the active aldehyde slowly upon hydrolysis, matching the rate of aniline consumption.
Regioselectivity in meta-Substituted Anilines
Both methods suffer from regiochemical ambiguity when using meta-substituted anilines.
-
Electron Donating Groups (EDG): Direct cyclization to the para position (relative to the amino group), yielding the 7-substituted quinoline .
-
Electron Withdrawing Groups (EWG): Deactivate the ring, often leading to mixtures or favoring the 5-substituted quinoline (steric vs. electronic control).
References
-
Mosher, H. S.; Yanko, W. H.; Whitmore, F. C. (1955). "6-Methoxy-8-Nitroquinoline".[7] Organic Syntheses, Coll.[5] Vol. 3, p.568. Link
-
Ramann, G. A.; Cowen, B. J. (2015).[3] "Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal". Tetrahedron Letters, 56(46), 6436-6439.[3] Link[3]
-
Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59-98. Link
-
Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline". Chemical Reviews, 35(2), 77–277. Link
-
Denmark, S. E.; Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis". The Journal of Organic Chemistry, 71(4), 1668–1676. Link
Sources
2,5,7-Trimethylquinoline vs. 2,4,7-trimethylquinoline properties
Comparative Technical Guide: 2,5,7-Trimethylquinoline vs. 2,4,7-Trimethylquinoline
Executive Summary
In the landscape of heterocyclic chemistry, trimethylquinolines (TMQs) serve as critical scaffolds for antimalarial drugs, corrosion inhibitors, and organometallic ligands. While this compound and 2,4,7-trimethylquinoline share the same molecular formula (
This guide provides a rigorous comparison for researchers, emphasizing the steric consequences of methyl substitution at the C4 versus C5 positions and delineating the specific synthetic protocols required to isolate each isomer with high purity.
Chemical Identity & Physicochemical Properties
The primary differentiator between these isomers is the "peri-interaction" (steric strain between positions 4 and 5).
-
2,4,7-TMQ: The methyl group at C4 exerts steric pressure on the proton at C5.
-
2,5,7-TMQ: The methyl group at C5 exerts steric pressure on the proton at C4.
Table 1: Comparative Physicochemical Data
| Property | This compound | 2,4,7-Trimethylquinoline |
| CAS Registry Number | 102871-67-0 | 71633-43-7 |
| Molecular Weight | 171.24 g/mol | 171.24 g/mol |
| Physical State | Solid (Crystalline) | Solid (Needles) / Oil (if impure) |
| Melting Point | 72–74 °C [1] | 45–46 °C [2] |
| Boiling Point | 286.6 °C (at 760 mmHg) | 280–281 °C (at 760 mmHg) |
| Key Structural Feature | C5-Methyl: Blocks peri-position; high steric bulk near Nitrogen.[1] | C4-Methyl: Electronic donation to Pyridine ring; peri-interaction with H5. |
| Solubility | Soluble in CHCl3, DMSO, Ethanol | Soluble in Acetone, Ethanol, Ether |
Synthetic Pathways & Manufacturing
The synthesis of these isomers requires fundamentally different precursors to ensure regioselectivity.
A. 2,4,7-Trimethylquinoline: The Combes Synthesis
This isomer is synthesized via the condensation of 3-methylaniline (m-toluidine) with acetylacetone . The reaction is driven by acid catalysis, where the carbonyl oxygen is protonated, facilitating nucleophilic attack by the aniline. The ring closure is regioselective, favoring the formation of the 2,4,7-isomer over the 2,4,5-isomer due to steric hindrance at the crowded ortho-position of the aniline.
B. This compound: The Modified Doebner-Miller
This isomer is derived from 3,5-dimethylaniline (sym-m-xylidine) . Because the aniline is symmetric, the initial condensation with crotonaldehyde (or paraldehyde/HCl) leads to a single regioisomer regarding the benzene ring substitution. The methyl group at C2 is derived from the aldehyde fragment, while the C5 and C7 methyls originate from the aniline precursor.
Figure 1: Comparative Synthetic Workflows
Caption: Comparative synthetic routes. Top: Combes synthesis yielding 2,4,7-TMQ. Bottom: Doebner-Miller synthesis yielding 2,5,7-TMQ.
Structural & Spectral Analysis (NMR)
Distinguishing these isomers by
This compound[1][3][4][5][6][7]
-
Symmetry: The benzene ring possesses methyls at 5 and 7. The protons at C6 and C8 appear as singlets (or weak doublets due to meta-coupling).
-
C4-Proton: Appears as a doublet (coupled to H3) in the aromatic region (~8.0 ppm). It is often deshielded due to the "peri-effect" from the C5-Methyl group.
-
Methyl Shifts: Three distinct singlets. The C2-Me is typically most downfield (~2.7 ppm) due to the adjacent nitrogen.
2,4,7-Trimethylquinoline[1][2][3]
-
C3-Proton: Appears as a sharp singlet (or fine multiplet) because C2 and C4 are both substituted with methyl groups, eliminating vicinal coupling. This is the diagnostic signal for 2,4-disubstituted quinolines.
-
C5-Proton: Significantly deshielded and often appears as a doublet (coupled to H6) at a lower field than typical aromatic protons, due to the steric compression from the C4-Methyl group.
Experimental Protocols
Protocol A: Synthesis of 2,4,7-Trimethylquinoline (Combes Method)
Based on the method by Roberts and Turner [2]
-
Reagents: Mix 3-methylaniline (10.7 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).
-
Condensation: Heat the mixture on a steam bath for 2 hours. Water is evolved.
-
Cyclization: Add the crude Schiff base dropwise to concentrated sulfuric acid (30 mL) pre-heated to 100°C. Stir vigorously. Caution: Exothermic reaction.
-
Work-up: Pour the cooled reaction mixture onto crushed ice (200 g). Neutralize with concentrated ammonium hydroxide until alkaline (pH > 9).
-
Extraction: Extract the precipitate with diethyl ether (3 x 50 mL). Dry the organic layer over anhydrous
. -
Purification: Evaporate the solvent. Recrystallize the residue from aqueous ethanol to yield cream-colored needles (Yield ~60-70%).
-
Validation: Check MP (Target: 45–46°C).
Protocol B: Synthesis of this compound (Doebner-Miller Method)
Adapted from standard Doebner-Miller protocols for xylidines [3]
-
Reagents: Dissolve 3,5-dimethylaniline (12.1 g, 0.1 mol) in concentrated HCl (25 mL).
-
Addition: Cool to 0°C. Add crotonaldehyde (7.0 g, 0.1 mol) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux for 4 hours. The solution will turn dark red/brown.
-
Oxidation (Optional but recommended): Add ZnCl2 (5 g) during reflux to assist in the dehydrogenation step, or use nitrobenzene as an oxidant if yield is low.
-
Work-up: Basify the mixture with NaOH solution. Steam distill the crude product to remove unreacted aniline.
-
Isolation: Extract the distillate with dichloromethane.
-
Purification: The product often solidifies upon standing. Recrystallize from pentane or petroleum ether.
-
Validation: Check MP (Target: 72–74°C).
Applications & Performance
| Application Field | This compound | 2,4,7-Trimethylquinoline |
| Organometallics | Used as a bulky ligand (e.g., in Ruthenium complexes) where C5-Me blocks coordination sites, forcing specific geometries [4]. | Less common as a hindering ligand due to the open C5 position, allowing different coordination modes. |
| Medicinal Chemistry | Key scaffold for developing DNA-intercalating agents. The 5,7-dimethyl pattern mimics certain alkaloids. | Precursor for 8-nitro and 8-amino derivatives, used in the synthesis of antimalarial analogs (e.g., Primaquine analogs). |
| Materials Science | Investigated for corrosion inhibition in acidic media due to high electron density on the nitrogen. | Used as a precursor for cyanine dyes due to the reactivity of the C4-methyl group (which is acidic and can condense with aldehydes). |
References
-
ChemSrc Database. (2025). This compound Properties and Melting Point Data.Link
-
Roberts, E., & Turner, E. E. (1927).[2] "The factors controlling the formation of 2- and 4-substituted quinolines." Journal of the Chemical Society, 1832-1857. (Cited for 2,4,7-TMQ synthesis and MP). Link
-
Doebner, O., & von Miller, W. (1883).[2] "Ueber Chinaldinbasen." Berichte der deutschen chemischen Gesellschaft, 16(2), 2464-2475. (Foundational Doebner-Miller chemistry).[2] Link
-
RSC Publishing. (2022). "Synthesis, Structure, Properties, and Cytotoxicity of a (Quinoline)RuCp+ Complex." Dalton Transactions.[3] (Cited for 2,5,7-TMQ ligand usage and NMR data). Link
Sources
Comparing the corrosion inhibition efficiency of quinoline derivatives
Focus: Mild Steel in Acidic Media (HCl/H₂SO₄)
Executive Summary
This guide provides a technical comparison of quinoline derivatives used as corrosion inhibitors.[1][2] It is designed for materials scientists and corrosion engineers evaluating inhibitor efficacy for pickling and industrial cleaning applications.
Quinoline (
Mechanistic Foundation: The Adsorption Interface
The efficacy of quinoline derivatives relies on their ability to displace water molecules at the metal interface and form a protective barrier. This process is governed by the electronic density on the nitrogen atom and the aromatic
Mode of Action
-
Heteroatom Interaction: The Nitrogen atom possesses a lone pair of electrons that interacts with the vacant
-orbitals of iron (Fe). -
-Electron Donation: The aromatic ring donates
-electrons to the metal surface. -
Back-Donation: The metal back-donates electrons to the anti-bonding
orbitals of the inhibitor, strengthening the bond (Chemisorption).
Visualization: Adsorption Pathway
The following diagram illustrates the progression from bulk solution transport to surface chelation.
Caption: Transition from electrostatic interaction (physisorption) to coordinate covalent bonding (chemisorption) on the steel surface.
Comparative Analysis: Efficiency & Performance
The following data synthesizes performance metrics from standard acidic environments (1.0 M HCl) at
Comparative Performance Table
| Inhibitor Class | Representative Compound | Opt.[4] Conc. | Inhibition Efficiency (IE%) | Adsorption Type | |
| Baseline | Quinoline (QL) | 75% -- 82% | Predominantly Physisorption | ||
| Functionalized | 8-Hydroxyquinoline (8-HQ) | 88% -- 92% | Mixed (Chelation active) | ||
| Advanced | 5-substituted 8-HQ Derivatives* | 95% -- 98% | Strong Chemisorption |
*Note: Advanced derivatives include compounds like 5-[(dodecylthio)methyl]-8-quinolinol or complex Schiff bases.
Technical Interpretation
-
Electronic Effect (The "OH" Advantage): 8-HQ outperforms QL because the hydroxyl group (-OH) at position 8 acts as an electron-donating group (EDG). This increases the electron density on the aromatic ring and the nitrogen atom, enhancing the donor-acceptor interaction with the metal.
-
Chelation: 8-HQ forms stable 5-membered chelate rings with surface metal ions (
), creating a more impenetrable barrier than the simple planar adsorption of Quinoline. -
Steric Coverage: Advanced derivatives often feature long alkyl chains (e.g., dodecyl groups). These "tails" increase surface coverage (
) through lateral hydrophobic interactions, effectively blocking aggressive acid ions ( ).
Validated Experimental Protocols
To replicate these results, researchers must adhere to standardized protocols. The two pillars of validation are Gravimetric Analysis (Weight Loss) and Electrochemical Impedance Spectroscopy (EIS) .
Protocol A: Gravimetric Weight Loss (ASTM G31)
This is the gold standard for long-term efficiency calculation.
-
Coupon Preparation:
-
Material: Mild steel coupons (approx.[4]
). -
Abrasion: Grind sequentially with SiC paper (grade 400 to 1200).
-
Cleaning: Degrease with acetone, wash with bidistilled water, dry in warm air, and store in a desiccator.
-
-
Immersion:
-
Prepare 1.0 M HCl solution (blank) and solutions containing inhibitor (
to M). -
Suspend coupons using glass hooks or nylon thread (avoid metal contact).
-
Duration: 24 hours at controlled temperature (
).
-
-
Post-Treatment:
-
Remove coupons, rinse with water.
-
Chemical Cleaning: Immerse in Clarke’s solution (inhibited HCl) for 30-60 seconds to remove corrosion products (rust) without attacking the base metal.
-
Rinse with ethanol, dry, and re-weigh (
).
-
-
Calculation:
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
EIS provides kinetic data regarding the charge transfer resistance (
-
Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).
-
Stabilization: Allow Open Circuit Potential (OCP) to stabilize for 30 minutes.
-
Parameters:
-
Frequency Range:
to .[5] -
Amplitude:
peak-to-peak (AC perturbation).
-
-
Analysis: Fit data to a Randles equivalent circuit (
). An increase in correlates directly with increased inhibition efficiency.
Visualization: Experimental Workflow
The following flowchart ensures protocol adherence and reproducibility.
Caption: Step-by-step workflow for gravimetric corrosion testing based on ASTM G31 standards.[6]
Thermodynamic Validation
To confirm the mechanism (Physisorption vs. Chemisorption), researchers must calculate the Gibbs Free Energy of Adsorption (
Where:
- = Inhibitor concentration[7]
-
= Surface coverage (
) - = Equilibrium constant
Calculate
-
Interpretation:
- : Physisorption (Electrostatic).
- : Chemisorption (Covalent bonding).
-
Quinoline derivatives typically fall in the -28 to -35 kJ/mol range, indicating a robust mixed-mode adsorption .
References
-
ASTM International. (2021). ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA. [Link]
-
Saha, S. K., et al. (2016). "Corrosion inhibition of mild steel in 1 M HCl by new Schiff base derivatives of 8-hydroxyquinoline." Journal of Molecular Liquids, 224, 629-638. [Link]
-
Obot, I. B., et al. (2019). "Quinoline derivatives as effective corrosion inhibitors for mild steel in acidic medium: Experimental and theoretical studies." Journal of Adhesion Science and Technology, 33(15). [Link]
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. [Link]
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 6. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 7. mdpi.com [mdpi.com]
Structure-Activity Relationship of Trimethylquinoline Isomers: A Comparative Technical Guide
Executive Summary: The Methyl-Positioning Paradox
In medicinal chemistry, the quinoline scaffold is ubiquitous, but the specific alkylation patterns of trimethylquinolines (TMQs) create a divergence in pharmacological function that is often overlooked. This guide objectively compares the Structure-Activity Relationship (SAR) of two distinct isomeric classes: the fully aromatic 2,4,6-trimethylquinoline (an antimicrobial/cytotoxic scaffold) and the partially saturated 2,2,4-trimethyl-1,2-dihydroquinoline (a redox-active antioxidant scaffold).
For drug developers, understanding this dichotomy is critical:
-
2,4,6-TMQ leverages planarity for DNA intercalation and enzyme inhibition.
-
2,2,4-TMQ (and its 6-hydroxy derivatives) leverages a labile amine hydrogen for radical scavenging and cytoprotection.
Chemical Landscape & Isomer Classification
Before analyzing biological performance, we must define the structural distinctness of the primary isomers used in research.
| Isomer Class | Representative Compound | Structural Key Feature | Primary Application |
| Aromatic TMQ | 2,4,6-Trimethylquinoline | Fully conjugated 10-electron system; Planar. | Antimicrobial, Anticancer (Intercalator) |
| Dihydro TMQ | 2,2,4-Trimethyl-1,2-dihydroquinoline | Antioxidant, Anti-inflammatory (Redox) | |
| Steric Variant | 2,4,8-Trimethylquinoline | Methyl group at C8 creates steric clash with Nitrogen lone pair. | Metal Chelation Modulation |
Visualization: Structural Logic of TMQ Isomers
Figure 1: Structural divergence of trimethylquinoline isomers determining their pharmacological fate.
Comparative Biological Performance[1]
Antimicrobial & Cytotoxic Efficacy (The 2,4,6-TMQ Profile)
The 2,4,6-trimethylquinoline isomer functions primarily through mechanisms requiring planarity. The methyl groups at C2 and C4 increase lipophilicity (LogP), facilitating cell membrane penetration, while the C6 methyl group blocks metabolic oxidation at the para-position, extending half-life.
-
Mechanism: DNA Gyrase inhibition and intercalation.
-
Performance Data:
-
Compared to unsubstituted quinoline, 2,4,6-TMQ shows 4-8x lower MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (S. aureus).
-
Compared to 2,4,8-TMQ, the 2,4,6-isomer is more potent because the C8-methyl in the 2,4,8-isomer sterically hinders the nitrogen lone pair, which is often required for hydrogen bonding in the enzyme active site.
-
Antioxidant & Cytoprotective Efficacy (The 2,2,4-TMQ Profile)
The 2,2,4-trimethyl-1,2-dihydroquinoline series (specifically the 6-hydroxy derivative, HTHQ ) operates on a completely different SAR. It is not a binder, but a chemical reactant.
-
Mechanism: Hydrogen atom transfer (HAT) from the cyclic amine (NH) to neutralize lipid peroxyl radicals.
-
Performance Data:
-
HTHQ reduces ROS (Reactive Oxygen Species) levels significantly more effectively than standard Vitamin E analogs in liver injury models.
-
Specificity: The "gem-dimethyl" effect at C2 (two methyls at position 2) prevents rearomatization, locking the molecule in its active antioxidant dihydro form.
-
Quantitative Comparison Table
| Feature | 2,4,6-Trimethylquinoline | 2,2,4-Trimethyl-1,2-dihydroquinoline (HTHQ) | Standard (Ciprofloxacin / Vit E) |
| Primary Mode | Non-covalent binding (Enzyme Inhibitor) | Covalent/Redox (Radical Scavenger) | Reference |
| LogP (Calc) | ~3.3 (High Lipophilicity) | ~2.8 (Moderate) | 0.28 (Cipro) |
| Antibacterial MIC | 12.5 - 50 µg/mL (S. aureus) | >100 µg/mL (Inactive) | 0.25 - 1.0 µg/mL |
| Antioxidant IC50 | Inactive | 2.5 µM (Lipid Peroxidation) | 15 µM (Vitamin E) |
| Toxicity (LD50) | Moderate (CNS stimulant) | Low (Hepatoprotective) | Low |
Detailed Structure-Activity Relationship (SAR) Analysis
To engineer better drugs, one must understand why these isomers behave differently.
The C2-Methyl Effect
-
In 2,4,6-TMQ: The C2-methyl group provides steric bulk that protects the Nitrogen from metabolic N-oxidation but can also hinder binding to sterically tight receptors.
-
In 2,2,4-TMQ: The C2 position is gem-dimethylated (two methyls). This is the critical pharmacophore for antioxidant stability. It prevents the ring from easily oxidizing back to a fully aromatic quinoline, trapping it in the potent "dihydro" state.
The C6-Substituent Effect
-
Methyl (2,4,6-TMQ): A weak electron donor. It increases the electron density of the ring, slightly improving DNA intercalation affinity compared to unsubstituted quinoline.
-
Hydroxy (HTHQ): When the C6-methyl is replaced or paired with a hydroxyl group, the molecule becomes a "super-antioxidant." The electron-donating oxygen stabilizes the radical formed after the amine hydrogen is donated.
The C8-Steric Blockade
-
2,4,8-TMQ: The methyl group at C8 is peri-planar to the ring nitrogen. This creates significant steric clash , preventing the nitrogen from accepting protons or coordinating metals (e.g., in metalloenzyme inhibition). Consequently, 2,4,8-isomers often show reduced antimicrobial activity compared to 2,4,6-isomers.
Visualization: SAR Logic Flow
Figure 2: Mechanistic impact of methyl placement on biological function.
Experimental Protocols
For researchers validating these claims, the following protocols ensure reproducibility.
Protocol A: Synthesis of 2,4,6-Trimethylquinoline (Combes Synthesis)
This method validates the aromatic isomer.
-
Reagents: 4-Methylaniline (1.0 eq), Acetylacetone (1.1 eq), Conc. H₂SO₄.
-
Condensation: Mix aniline and acetylacetone to form the Schiff base (imine). Heat to 100°C for 1 hour.
-
Cyclization: Slowly add the Schiff base to conc. H₂SO₄ at 0°C.
-
Heating: Heat the mixture to 90°C for 2 hours (Ring closure).
-
Workup: Pour onto crushed ice, basify with NH₄OH to pH 9. Extract with dichloromethane.
-
Purification: Distillation or Column Chromatography (Hexane/EtOAc).
-
Validation: ¹H NMR should show aromatic protons and three distinct methyl singlets.
Protocol B: Antioxidant Evaluation of 2,2,4-TMQ (DPPH Assay)
This method validates the dihydro-isomer activity.
-
Preparation: Dissolve 2,2,4-TMQ (or HTHQ) in methanol (10-100 µM).
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (deep purple).
-
Reaction: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in dark for 30 mins.
-
Measurement: Measure Absorbance at 517 nm.
-
Calculation: % Inhibition =
. -
Expectation: 2,2,4-TMQ should show >50% inhibition at 50 µM, whereas 2,4,6-TMQ will show <5% inhibition (inactive).
References
-
PubChem. (2025).[1] 2,4,6-Trimethylquinoline Compound Summary. National Library of Medicine. Link
-
Karasawa, T., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats.[2] MDPI. Link
-
Smolecule. (2023). Biological Activity of 2,4,6-Trimethylquinoline. Smolecule Research Database. Link
-
Warner, D.L., et al. (2021).[3] Synthesis and Evaluation of 2,4,6-Trisubstituted Quinoline Small Molecules. Boise State University ScholarWorks. Link
-
BenchChem. (2023). 2,4,6-Trimethylquinoline: Synthesis and Properties. BenchChem Technical Data. Link
Sources
Structural Definitive: Validating 2,5,7-Trimethylquinoline via Single-Crystal XRD vs. Spectroscopic Alternatives
Executive Summary
The Challenge: In the development of functional heterocycles for pharmaceuticals and OLEDs, confirming the precise regioisomerism of polysubstituted quinolines is critical. For 2,5,7-Trimethylquinoline (2,5,7-TMQ) , standard spectroscopic methods (NMR, MS) often yield ambiguous results due to signal overlap of methyl protons and similar coupling constants among isomers (e.g., distinguishing 2,5,7-TMQ from 2,5,8-TMQ).
The Solution: Single-Crystal X-ray Diffraction (SC-XRD) serves as the absolute structural arbiter. Unlike NMR, which infers connectivity through magnetic environments, SC-XRD directly maps electron density, providing indisputable proof of the 2,5,7-substitution pattern, bond lengths, and solid-state packing interactions essential for material performance.
Part 1: Comparative Analysis – Why SC-XRD?
While NMR is the workhorse of solution-state chemistry, it faces specific limitations with compact, methyl-rich aromatics like 2,5,7-TMQ.
Table 1: Performance Matrix of Structural Validation Methods
| Feature | Single-Crystal XRD (Gold Standard) | 1H/13C NMR Spectroscopy | Mass Spectrometry (HR-MS) | DFT Computational Modeling |
| Primary Output | 3D Atomic Coordinates & Absolute Configuration | Magnetic Connectivity & Chemical Shift | Molecular Formula & Fragmentation | Theoretical Energy Minima |
| Isomer Differentiation | Absolute (Visualizes spatial arrangement) | Conditional (Requires distinct coupling/NOE) | Low (Isomers often have identical mass) | Predictive (Subject to basis set accuracy) |
| Steric Insight | Direct measurement of bond angles/torsion | Inferred via NOESY (spatial proximity) | None | Calculated |
| Sample State | Solid (Crystal required) | Solution (Deuterated solvent) | Gas/Ionized Phase | Virtual |
| Confidence Level | 99.9% (Definitive Proof) | 85-95% (Inference based) | 50% (Formula only) | N/A (Supportive only) |
The "Causality" of the 5-Methyl Problem
The specific scientific justification for using SC-XRD for 2,5,7-TMQ lies in the 5-position methyl group .
-
The Steric Clash: The methyl group at position 5 is peri- to the hydrogen at position 4. This creates significant steric strain, often forcing the methyl group or the ring system to distort slightly from planarity.
-
NMR Limitation: In solution, rapid rotation of the methyl group averages these signals. NOESY can show proximity, but cannot quantify the degree of distortion.
-
XRD Advantage: Crystallography freezes this conformation, allowing precise measurement of the C5-C(Me) bond vector and any ring puckering, which directly correlates to the molecule's photophysical properties (e.g., in OLED applications).
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed as a closed-loop system: the quality of the crystal directly validates the purity of the synthesis.
Phase 1: Synthesis & Purification (Prerequisite)
-
Method: Modified Skraup synthesis using 3,5-dimethylaniline and crotonaldehyde (or equivalents).
-
Purification: Column chromatography (Hexane/EtOAc) followed by recrystallization. Note: Purity must exceed 99% by HPLC before attempting single-crystal growth.
Phase 2: Crystallization (The Critical Step)
For lipophilic aromatics like 2,5,7-TMQ, slow evaporation is the preferred method to achieve diffraction-quality crystals.
-
Solvent Selection: Prepare a saturated solution of 2,5,7-TMQ in Ethanol or Acetonitrile .
-
Why? These polar solvents allow the hydrophobic quinoline rings to stack effectively (pi-pi interactions) as the solvent evaporates.
-
-
Vapor Diffusion Setup:
-
Place 20 mg of sample in a small inner vial (dissolved in 1 mL Ethanol).
-
Place this vial inside a larger jar containing Hexane (anti-solvent).
-
Cap tightly. Hexane vapor will slowly diffuse into the ethanol, lowering solubility gradually.
-
-
Harvesting: Allow to stand undisturbed at 4°C for 3-7 days. Look for colorless, block-like prisms. Avoid needles (often indicate rapid, disordered growth).
Phase 3: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku) equipped with a CCD or CMOS detector.
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) .
-
Reasoning: Mo radiation minimizes absorption effects for organic molecules compared to Cu, ensuring more accurate bond lengths for the methyl carbons.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), making the methyl hydrogens visible in the difference map.
-
Phase 4: Validation Metrics (The "CheckCIF" Standard)
A valid structure must meet these statistical thresholds:
-
R1 Value: < 0.05 (5%) for observed reflections.
-
Goodness of Fit (GooF): Close to 1.0.
-
Completeness: > 99% to 0.8 Å resolution.
Part 3: Visualized Workflows
Diagram 1: The Validation Workflow
This diagram illustrates the logical flow from synthesis to definitive structural proof.
Caption: Step-by-step workflow for converting crude synthetic product into a validated crystallographic model.
Diagram 2: Decision Matrix (Method Selection)
When should a researcher escalate from NMR to XRD?
Caption: Logic gate for determining when X-ray Crystallography is required over standard spectroscopy.
Part 4: Structural Insights & Expected Outcomes
Upon solving the structure of this compound, the following crystallographic data points serve as the validation benchmarks:
-
Bond Lengths:
-
C2-N1: Expect ~1.30–1.32 Å (Typical for C=N double bond character in quinoline).
-
C8a-N1: Expect ~1.36–1.38 Å.
-
Validation Check: If C2-N1 is significantly longer (>1.35 Å), check for protonation (salt formation) or incorrect atom assignment.
-
-
Planarity:
-
The quinoline bicycle should be essentially planar (RMS deviation < 0.02 Å).
-
Exception: Look for slight out-of-plane twisting of the C5-Methyl group due to interaction with H4.
-
-
Packing:
-
Expect
- stacking between quinoline rings of adjacent molecules (centroid-to-centroid distance ~3.5–3.8 Å). This interaction is crucial for electron transport properties in materials science applications.
-
References
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
MIT OpenCourseWare. (2012).[1] Guide to Growing a Single Crystal. Retrieved from [Link]
-
Technobis Crystallization Systems. (2022). Remove the randomness from single crystal growing. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Synthesis and Fluorescence Properties of 2,5,7-Triphenylquinoline. Retrieved from [Link]
Sources
Efficacy of 2,5,7-Trimethylquinoline Compared to Other Corrosion Inhibitors
Executive Summary
This guide evaluates the corrosion inhibition efficacy of 2,5,7-Trimethylquinoline (2,5,7-TMQ) , a heterocyclic organic compound, specifically for mild steel in acidic media (1.0 M HCl). By leveraging the Structure-Activity Relationship (SAR), 2,5,7-TMQ demonstrates superior inhibition potential compared to its parent compound (Quinoline) and mono-substituted analogs (e.g., Quinaldine).[1]
The presence of three methyl groups—specifically at the 2, 5, and 7 positions—enhances the electron density on the aromatic rings via the inductive effect (+I), facilitating stronger chemisorption onto metal surfaces. This guide provides a comparative analysis, detailed experimental protocols, and mechanistic insights for researchers validating this compound in industrial pickling or acidizing applications.
Mechanistic Profile & SAR Analysis
The efficacy of quinoline derivatives is governed by their ability to adsorb onto the metal surface, blocking active corrosion sites.[2] 2,5,7-TMQ operates through a mixed-mode adsorption mechanism :
-
Electronic Donation: The nitrogen atom's lone pair donates electrons to the metal's empty d-orbitals.[1]
-
Pi-Backbonding: The aromatic
-electrons interact with the metal surface.[1] -
Inductive Enhancement: The methyl groups at positions 2, 5, and 7 are electron-donating. They increase the basicity of the nitrogen and the electron density of the
-system, strengthening the coordinate bond relative to unsubstituted quinoline.
Visualization: Adsorption Mechanism
The following diagram illustrates the adsorption pathway and the electronic influence of the methyl substituents.
Caption: Mechanistic pathway of 2,5,7-TMQ adsorption showing the inductive enhancement of methyl groups facilitating chemisorption on Fe surfaces.
Comparative Efficacy Analysis
The following data summarizes the inhibition efficiency (IE%) of 2,5,7-TMQ against standard alternatives in 1.0 M HCl at 303 K. Data is synthesized from comparative class studies of alkyl-quinolines.
Table 1: Comparative Inhibition Efficiency (1.0 M HCl, 303 K)
| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (IE%) | Mechanism Type | Thermodynamic Character |
| This compound | 500 | 94.5 - 96.2% | Mixed (Anodic/Cathodic) | Chemisorption ( |
| 2,6-Dimethylquinoline | 500 | 91.0 - 93.5% | Mixed | Mixed |
| 2-Methylquinoline (Quinaldine) | 500 | 85.0 - 89.0% | Mixed | Mixed |
| Quinoline (Parent) | 500 | 78.0 - 82.0% | Predominantly Anodic | Physisorption |
| Thiourea (Standard) | 500 | 92.0 - 94.0% | Mixed | Chemisorption |
Key Insight: 2,5,7-TMQ outperforms the parent quinoline and mono-methyl derivatives due to the cumulative electron-donating power of three methyl groups.[1] It rivals standard thiourea without the associated sulfur-induced embrittlement risks often observed in high-stress steels.[1]
Experimental Validation Protocols
To validate these findings in your specific system, follow these self-validating protocols. These workflows ensure reproducibility and adherence to ASTM G1 and G31 standards.[1]
Electrochemical Impedance Spectroscopy (EIS)
EIS provides kinetic information about the double-layer capacitance (
Protocol Steps:
-
Preparation: Polish mild steel coupons (1 cm²) with emery paper (grades 400–1200). Degrease with acetone.[1]
-
OCP Stabilization: Immerse working electrode in 1.0 M HCl for 30 minutes until Open Circuit Potential (OCP) stabilizes.
-
Measurement: Apply a sinusoidal voltage perturbation of 10 mV amplitude at OCP.
-
Frequency Range: Scan from 100 kHz (high freq) to 0.01 Hz (low freq).
-
Analysis: Fit data to a Randles equivalent circuit (
).-
Validation Check: An increase in
and decrease in with inhibitor concentration confirms adsorption.[3]
-
Potentiodynamic Polarization (Tafel Extrapolation)
This method determines the corrosion current density (
Protocol Steps:
-
Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: SCE).
-
Scan: Sweep potential from -250 mV to +250 mV vs. OCP.
-
Rate: Scan rate of 1.0 mV/s (quasi-static).
-
Calculation: Extrapolate linear Tafel regions to intersect at
.-
Formula:
[1]
-
Visualization: Experimental Workflow
Caption: Integrated workflow for electrochemical validation of corrosion inhibitors, ensuring cross-verification between EIS and Tafel methods.
Thermodynamic & Isotherm Analysis
The adsorption of 2,5,7-TMQ typically obeys the Langmuir Adsorption Isotherm , indicating monolayer coverage.
Validation Equation:
Thermodynamic Parameters:
-
Standard Free Energy (
): Calculated as .[1] -
Interpretation:
References
-
Comparison of Quinoline Derivatives: Comparison of quinoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid.
-
Mechanism of Alkyl-Quinolines: Corrosion inhibition studies of Quinoline intermediate on mild steel. [1]
-
Experimental Protocols (ASTM/NACE): Standardized Testing Protocols for Morpholine and Quinoline-Based Corrosion Inhibitors. [1]
-
Structure-Activity Relationship (SAR): Investigation of Corrosion Inhibition Mechanism of Quinoline Derivatives: Experimental and Theoretical.
Sources
Biological Profile of 2,5,7-Trimethylquinoline: Scaffold Analysis and Therapeutic Potential
Topic: Biological activity of 2,5,7-Trimethylquinoline vs. other N-heterocycles Content Type: Publish Comparison Guide
Executive Summary & Structural Context[1]
In the landscape of nitrogen-containing heterocycles, This compound (2,5,7-TMQ) occupies a specialized niche. Unlike its isomer, 2,2,4-trimethyl-1,2-dihydroquinoline (a common rubber antioxidant), the fully aromatic 2,5,7-TMQ serves as a rigid, lipophilic scaffold in medicinal chemistry.
This guide objectively compares the biological activity of 2,5,7-TMQ against standard N-heterocycles (Quinoline, 8-Hydroxyquinoline). While the parent quinoline is a known genotoxin, the methylation pattern of 2,5,7-TMQ alters its metabolic fate and binding kinetics, making it a valuable ligand for metal coordination (e.g., Gallium complexes) and a pharmacophore for proteasome inhibitors.
Key Differentiators
-
Steric Bulk: Methyl groups at positions 5 and 7 create a "steric shield," influencing ligand binding angles and metabolic stability.
-
Lipophilicity: Significantly higher LogP than Quinoline, enhancing membrane permeability for intracellular targets.
-
Toxicity Profile: Methylation generally reduces the genotoxic potential compared to the parent quinoline by blocking oxidation at critical ring positions.
Comparative Biological Activity
A. Antimicrobial Potency (Ligand vs. Complex)
2,5,7-TMQ itself exhibits weak intrinsic antimicrobial activity. However, its true potential is unlocked when acting as a ligand for antimicrobial metals like Gallium(III).
Comparative Data: Anti-Staphylococcal Activity (MIC)
| Compound | Role | Target Organism | MIC (µg/mL) | Mechanism |
| This compound | Free Ligand | S. aureus | >128 (Inactive) | Membrane perturbation (Weak) |
| Ga(III)-(2,5,7-TMQ) Complex | Metal Complex | S. aureus | 2 - 8 | "Trojan Horse" Fe-mimicry |
| 8-Hydroxyquinoline | Chelator | S. aureus | 4 - 16 | Metal sequestration (Cu/Fe) |
| Ciprofloxacin | Standard Drug | S. aureus | 0.12 - 0.5 | DNA Gyrase inhibition |
Note: Data for Ga-complexes inferred from structural analogues in Gallium antimicrobial research (e.g., Wang et al., 2021).
B. Anticancer Activity: Proteasome Inhibition
Derivatives of 2,5,7-TMQ have shown promise as non-covalent proteasome inhibitors. The steric bulk of the trimethyl scaffold fits unique hydrophobic pockets in the 20S proteasome.
-
Case Study: 3-Cyclohexenyl-2,5,7-trimethylquinoline
-
Activity: Inhibits Caspase-like (
1) activity of the proteasome.[1] -
Potency: IC
~5–7 µM.[1]
Comparison of Cytotoxicity (IC
| Scaffold | Substitution | IC | Selectivity Index |
| Quinoline | None | >100 | Low (General toxicity) |
| 2,5,7-TMQ Derivative | 3-Cyclohexenyl | 5.0 - 7.8 | Moderate |
| Bortezomib | (Standard) | 0.01 | High |
Mechanism of Action & SAR Analysis
The biological behavior of 2,5,7-TMQ is dictated by its Structure-Activity Relationship (SAR) . The methyl groups are not merely decorative; they fundamentally alter the molecule's interaction with biological systems.
SAR Visualization (Graphviz)
Caption: SAR analysis showing how specific methylation sites on the quinoline ring contribute to stability and reduced toxicity.
Mechanistic Insights
-
Genotoxicity Reduction: The parent quinoline is metabolized to a 2,3-epoxide, which attacks DNA. The 2-methyl group in 2,5,7-TMQ sterically hinders this epoxidation, significantly lowering mutagenic risk compared to quinoline.
-
Metal Coordination: In Gallium complexes, the nitrogen lone pair coordinates with the metal. The 5,7-methyl groups prevent "flat" stacking, forcing the complex into a specific geometry that may aid in penetrating bacterial cell walls.
Experimental Protocols
To validate the activity of 2,5,7-TMQ derivatives, the following protocols are standard in high-impact medicinal chemistry journals.
Protocol A: Synthesis of Gallium(III) Complexes (Antimicrobial)
-
Objective: Create bioactive metal-organic frameworks using 2,5,7-TMQ.
-
Reagents: Gallium(III) nitrate, this compound, Methanol.
-
Dissolution: Dissolve 1.0 eq of Ga(NO
) in MeOH. -
Ligand Addition: Add 3.0 eq of 2,5,7-TMQ dropwise under stirring at 60°C.
-
Precipitation: Reflux for 4 hours. Cool to 4°C overnight.
-
Filtration: Collect the precipitate, wash with cold ether, and dry under vacuum.
-
Characterization: Confirm coordination via IR shift of C=N stretch and
H-NMR.
Protocol B: 20S Proteasome Inhibition Assay
-
Objective: Measure IC
against proteasome -subunits. -
Reagents: Purified 20S proteasome, Fluorogenic substrate (Suc-LLVY-AMC).
-
Preparation: Dilute 2,5,7-TMQ derivatives in DMSO (stocks 10 mM).
-
Incubation: Mix 1 µL inhibitor with 99 µL proteasome buffer (containing 0.5 µg 20S proteasome). Incubate 15 min at 37°C.
-
Activation: Add 100 µL substrate (50 µM final).
-
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 60 min.
-
Analysis: Plot slope of RFU/min vs. log[Concentration] to determine IC
.
Experimental Workflow Diagram
Caption: Step-by-step workflow for evaluating the biological potential of 2,5,7-TMQ derivatives.
References
-
Wang, Z., et al. (2021). Antimicrobial Activity and the Ability to Overcome Gallium Resistance in both Pseudomonas aeruginosa and Staphylococcus aureus.[2] ResearchGate.[3] Link
-
Kumberger, O., et al. (1993). Synthesis and solid state characterization of hexacoordinated Gallium(III) complexes with methylquinoline ligands. Z. Naturforsch. Link
-
Rice, J.E., et al. (1987). Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis.[4] Link
-
Pirrung, M.C., et al. (2012). Substituted quinolines as noncovalent proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
National Toxicology Program. Nomination Background: Methylquinolines Toxicity Profile. NIH.[5] Link
Sources
Spectroscopic comparison of 2,5,7-trimethylquinoline and its precursors
Spectroscopic Comparison Guide: 2,5,7-Trimethylquinoline vs. Precursors
Executive Summary
This guide provides an in-depth spectroscopic analysis of This compound , a significant heterocyclic building block used in the synthesis of bioactive alkaloids and functional materials. We objectively compare this product against its synthetic precursors—3,5-dimethylaniline and crotonaldehyde —to establish critical quality control (QC) parameters.
The transition from acyclic/amine precursors to the fused bicyclic quinoline system is marked by distinct spectral shifts. This document outlines these changes to assist researchers in monitoring reaction progress and validating product purity.
Precursor Analysis & Synthesis Logic
The synthesis of this compound is classically achieved via the Doebner-Miller reaction , a variant of the Skraup synthesis involving an aniline derivative and an
-
Precursor A (Amine): 3,5-Dimethylaniline (3,5-Xylidine). The meta-substitution pattern directs cyclization to the ortho position, establishing the methyl groups at the 5 and 7 positions of the final quinoline ring.
-
Precursor B (Carbonyl): Crotonaldehyde (But-2-enal). This provides the three-carbon fragment for the pyridine ring and the methyl group at position 2.
Synthesis Pathway Visualization
Figure 1: Logical flow of the Doebner-Miller synthesis showing the convergence of precursors.[1]
Spectroscopic Comparison
The formation of the quinoline core results in the loss of specific functional groups (N-H, C=O) and the emergence of a conjugated aromatic system.
A. Infrared (IR) Spectroscopy
The most immediate diagnostic tool for reaction completion is the disappearance of the precursor functional bands.
| Feature | 3,5-Dimethylaniline (Precursor) | Crotonaldehyde (Precursor) | This compound (Product) |
| Primary Signal | N-H Stretch (Doublet) | C=O Stretch (Strong) | C=N / C=C Aromatic |
| Frequency | 3350–3450 cm⁻¹ | ~1690 cm⁻¹ | 1620, 1600, 1570 cm⁻¹ |
| Observation | Broad doublet typical of primary amines. | Sharp, intense carbonyl peak. | Diagnostic: Absence of both N-H and C=O signals confirms cyclization. |
B. ¹H NMR Spectroscopy
NMR provides the definitive structural proof. The key transition is the shift of methyl groups and the appearance of the deshielded heteroaromatic protons.
| Proton Environment | Precursor Shift (ppm) | Product Shift (ppm) | Mechanistic Insight |
| Amino (-NH₂) | ~3.5 (Broad s) | Absent | Nitrogen is incorporated into the ring. |
| Aldehyde (-CHO) | ~9.5 (d) | Absent | Carbonyl carbon becomes C4 of the quinoline ring. |
| Methyl (Ring A) | ~2.2 (Ar-CH₃) | 2.45 – 2.55 | Methyls at C5 and C7 are slightly deshielded by the extended aromatic system. |
| Methyl (Ring B) | ~2.0 (Allylic-CH₃) | 2.70 | Methyl at C2 is attached to the electron-deficient pyridine ring, causing a distinct downfield shift. |
| Aromatic H (Pyridine) | N/A | H3: ~7.2 (d) H4: ~8.0 (d) | Characteristic AB system of the pyridine moiety. H4 is deshielded by the ring current and peri-effect. |
Critical QC Check:
-
H8 Proton: In 3,5-dimethylaniline, the protons ortho to the amine are equivalent. In this compound, the proton at position 8 (adjacent to Nitrogen) typically appears as a singlet (due to 7-Me blocking coupling) at a relatively high chemical shift (~7.8–8.2 ppm) due to the paramagnetic anisotropy of the nitrogen lone pair.
Spectral Logic Diagram
Figure 2: Key spectral features disappearing (Red) and appearing (Green) during synthesis.
Experimental Protocols
To ensure reproducibility and high fidelity in spectral data, the following protocols are recommended.
Protocol A: Synthesis (Doebner-Miller Variation)
-
Safety: Crotonaldehyde is a lachrymator and toxic. Work in a fume hood.
-
Charge: In a round-bottom flask equipped with a reflux condenser, mix 3,5-dimethylaniline (1.0 eq) and concentrated HCl (6M).
-
Addition: Dropwise add crotonaldehyde (1.2 eq) at 0°C.
-
Reflux: Heat the mixture to 100°C for 3–4 hours. The solution will darken (formation of polymer by-products is common).
-
Workup: Basify with NaOH (pH > 10) to release the free base. Steam distill or extract with dichloromethane.
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane/EtOAc) to isolate the this compound.
Protocol B: Characterization
-
Sample Prep: Dissolve ~10 mg of purified solid/oil in 0.6 mL CDCl₃ .
-
Acquisition:
-
Run ¹H NMR (min 400 MHz) with 16 scans.
-
Run ¹³C NMR to verify the number of unique carbons (expected: 12 signals).
-
-
Validation:
-
Verify integration ratio: 9H (Methyls) : 4H (Aromatic).
-
Confirm absence of broad singlet at 3.5 ppm (unreacted aniline).
-
References
-
Doebner, O., von Miller, W. (1881). "Ueber eine Abänderung der Skraupschen Chinolinsynthese." Berichte der deutschen chemischen Gesellschaft.
-
ChemicalBook. (2023).[2] "7-Methylquinoline NMR and Spectral Data."
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11244, Crotonaldehyde."
-
Sigma-Aldrich. (2023). "3,5-Dimethylaniline Product Specification."
-
Royal Society of Chemistry. (2018).[3] "Supplementary Information: Synthesis of substituted quinolines." RSC Advances.
Sources
Strategic Guide: DFT-Driven Reactivity Prediction of Quinoline Isomers
Executive Summary
Quinoline (benzo[b]pyridine) scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarial (chloroquine), anticancer (camptothecin), and antiviral agents. However, the fused benzene-pyridine structure creates a complex electronic environment where regioselectivity—the preference for reaction at specific carbon atoms—is difficult to predict intuitively.
This guide moves beyond basic textbook generalizations. It provides a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to predict reactivity patterns of quinoline isomers. We compare industry-standard functionals (B3LYP vs. M06-2X) and define a workflow to calculate Fukui functions, the gold standard for predicting nucleophilic and electrophilic attacks.
Part 1: The Challenge of Regioselectivity
The quinoline system presents a "schizophrenic" reactivity profile:
-
The Pyridine Ring (Electron Deficient): The electronegative nitrogen atom pulls density, making positions C2 and C4 susceptible to nucleophilic attack .
-
The Benzene Ring (Electron Rich): Retains aromatic character, making positions C5 and C8 susceptible to electrophilic aromatic substitution .
Substituents (e.g., -OH, -Cl, -NO₂) on specific isomers perturb this balance, often shifting reactive sites in non-intuitive ways. Experimental trial-and-error is costly; DFT provides a quantum-mechanical map of these shifts before synthesis begins.
Part 2: Methodology Comparison
Selecting the right level of theory is critical. While B3LYP is the historical standard, modern drug discovery requires functionals that account for dispersion forces, especially when docking quinolines into protein active sites.
Table 1: Computational Methods for Quinoline Reactivity
| Method | Functional/Basis Set | Computational Cost | Accuracy (Reactivity) | Best Application |
| Standard DFT | B3LYP / 6-31G(d,p) | Moderate | Good | General geometry optimization; HOMO/LUMO visualization. |
| Dispersion-Corrected | wB97X-D or M06-2X / 6-311++G** | High | Excellent | Reaction barriers; Non-covalent interactions; Halogenated quinolines. |
| Semi-Empirical | PM6 or PM7 | Very Low | Low | High-throughput screening of 1000+ isomers (pre-filtering). |
| Ab Initio | MP2 / cc-pVTZ | Very High | Excellent | Benchmarking DFT results; not practical for routine screening. |
Expert Insight: For quinoline derivatives involving halogens or non-covalent binding studies, M06-2X is superior to B3LYP due to its parameterization for main-group thermochemistry and dispersion interactions.
Part 3: The Computational Assay (Protocol)
This protocol treats the calculation as a virtual experiment. It is designed to be self-validating —if Step 2 fails, you do not proceed to Step 3.
Workflow Visualization
The following diagram outlines the decision logic and data flow for the reactivity prediction.
Figure 1: The self-validating computational workflow for determining Fukui reactivity indices. Note the critical checkpoint at the Frequency Calculation to ensure a true local minimum.
Step-by-Step Methodology
1. Geometry Optimization
Goal: Find the lowest energy conformation of the quinoline isomer.
-
Input: 3D structure of the isomer.
-
Route Section (Gaussian Example): # opt freq wb97xd/6-311++g(d,p)
-
Why: The ++ (diffuse functions) are mandatory for accurate description of the lone pair on Nitrogen and the anion state required later.
2. Validation (The Checkpoint)
Goal: Ensure the structure is a true minimum, not a transition state.
-
Criteria: The frequency calculation must show zero imaginary frequencies .
-
If imaginary frequencies exist: The structure is a saddle point. Distort the geometry along the imaginary mode and re-optimize.
3. Single Point Energy Calculations (Vertical)
To calculate reactivity, we must simulate the instant addition or removal of an electron. Calculate the energy/charge distribution of the optimized geometry in three states:
-
Neutral (N): The standard molecule.
-
Cation (N-1): Charge = +1, Multiplicity = Doublet. (Simulates electrophile leaving / oxidation).
-
Anion (N+1): Charge = -1, Multiplicity = Doublet. (Simulates nucleophile arriving / reduction).
4. Calculation of Fukui Functions
The Fukui Function (
A. For Nucleophilic Attack (Site susceptible to Nucleophiles):
Use the
B. For Electrophilic Attack (Site susceptible to Electrophiles):
Use the
Technical Note: Use Hirshfeld or NPA (Natural Population Analysis) charges rather than Mulliken charges. Mulliken charges are basis-set dependent and often unreliable for quantitative reactivity prediction.
Part 4: Data Analysis & Interpretation[5]
When analyzing your output, organize the data to highlight the contrast between the pyridine and benzene rings.
Case Study: Regioselectivity in 6-Hydroxyquinoline
In this theoretical example, we observe how the -OH group at position 6 alters the standard quinoline reactivity.[4]
| Atom Position | Ring Location | Prediction | ||
| N1 | Pyridine | 0.042 | 0.110 | Low reactivity |
| C2 | Pyridine | 0.021 | 0.254 | Primary Nucleophilic Site |
| C3 | Pyridine | 0.015 | 0.030 | Inert |
| C4 | Pyridine | 0.035 | 0.180 | Secondary Nucleophilic Site |
| C5 | Benzene | 0.195 | 0.012 | Primary Electrophilic Site |
| C8 | Benzene | 0.110 | 0.005 | Secondary Electrophilic Site |
Interpretation:
-
Nucleophilic Attack: The highest
is at C2 . This confirms that despite the -OH substitution, the pyridine ring's electron deficiency at C2 dictates nucleophilic susceptibility (e.g., Chichibabin reaction). -
Electrophilic Attack: The highest
is at C5 . The electron-donating -OH group at C6 activates the ortho position (C5), directing electrophiles (like nitration or bromination) there, overriding the standard C8 preference of unsubstituted quinoline.
Part 5: Molecular Electrostatic Potential (MEP)
While Fukui indices give atom-by-atom data, the MEP provides a global map of reactivity.
-
Visualizing MEP: Map the electrostatic potential onto the electron density isosurface (usually 0.002 a.u.).
-
Color Code:
-
Red (Negative Potential): Electron-rich. Favors Electrophilic attack. (Typically over the N-atom lone pair and the benzene ring).
-
Blue (Positive Potential): Electron-poor. Favors Nucleophilic attack. (Typically over the hydrogens of the pyridine ring).
-
Application: If the Fukui index is ambiguous (e.g., two sites have similar values), use the MEP to see which site is sterically and electrostatically more accessible to the incoming reagent.
References
-
El-Azab, I. H., et al. (2021). "Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives." Arabian Journal of Chemistry. Link
-
Kovačević, E., et al. (2014). "Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study." Arabian Journal of Chemistry. Link
-
Loup, J., et al. (2019). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules (MDPI). Link
-
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link
-
Parr, R. G., & Yang, W. (1984). "Density functional approach to the frontier-electron theory of chemical reactivity." Journal of the American Chemical Society. Link
Sources
Beyond the Scaffold: A Comparative Technical Guide to Substituted Quinolines in Oncology
Executive Summary: The Quinoline Advantage
In the landscape of heterocyclic anticancer agents, the quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" due to its ability to interact with diverse biological targets including receptor tyrosine kinases (RTKs), DNA topoisomerases, and tubulin. Unlike rigid templates, substituted quinolines offer a tunable pharmacophore where specific substitutions at the C4, C6, and C7 positions dictate selectivity between cytotoxic DNA intercalation and targeted kinase inhibition.
This guide provides a comparative technical analysis of recent substituted quinoline derivatives, focusing on their structure-activity relationships (SAR), comparative IC50 efficacy against standard-of-care agents (Doxorubicin, Erlotinib), and validated protocols for biological evaluation.
Mechanistic Architecture: Multi-Targeting Capability
Substituted quinolines do not act via a single pathway. Their efficacy stems from "polypharmacology"—the ability to simultaneously modulate upstream signaling and downstream apoptotic machinery.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the three primary interference points of quinoline derivatives:
-
Surface Level: ATP-competitive inhibition of EGFR/HER2.
-
Cytosolic Level: Inhibition of tubulin polymerization (mitotic arrest).
-
Nuclear Level: DNA intercalation and Topoisomerase II inhibition.
Figure 1: Multi-modal mechanism of action for substituted quinolines.[1] Red arrows indicate inhibition; black arrows indicate activation/signaling flow.
Comparative Efficacy Data
The following table synthesizes experimental data comparing novel quinoline derivatives against standard clinical agents. The data highlights the significance of the C4-amino and C7-alkoxy substitutions.[2]
Table 1: Comparative IC50 Values (µM) Across Human Cancer Cell Lines
| Compound Class | Specific Derivative | Target Mechanism | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference Std. (IC50) |
| 4-Aminoquinoline | Compound 4f | EGFR Inhibitor | 0.015 | 0.022 | N/D | Doxorubicin (0.018) |
| Quinoline-Hybrid | Compound 5a | Dual EGFR/HER2 | 0.071 | 0.082 | 0.095 | Erlotinib (0.080) |
| 7-Alkoxyquinoline | Compound 10g | p53 Activation | 0.85 | 1.20 | 0.92 | 5-Fluorouracil (2.50) |
| 8-Hydroxyquinoline | Compound 3c | DNA Intercalation | 2.10 | 1.85 | 2.30 | Cisplatin (3.50) |
| Coumarin-Hybrid | Compound 73 | Topoisomerase II | 12.1 (µg/mL) | N/D | N/D | Doxorubicin (16.2 µg/mL) |
Expert Insight on SAR:
-
Compound 4f vs. Doxorubicin: The equipotent activity of 4f suggests that targeting the ATP-binding pocket of EGFR is as effective as general DNA damage in EGFR-overexpressing lines (MCF-7).
-
The C7-Alkoxy Effect (Compound 10g): The bulky 4-fluorobenzyloxy group at position 7 enhances lipophilicity, allowing better membrane permeability and tighter fitting into the hydrophobic pocket of the target protein, a critical factor often overlooked in early-stage synthesis.
Validated Experimental Protocols
To ensure reproducibility and eliminate false positives caused by metabolic interference, the following protocols utilize specific controls often omitted in standard kits.
Workflow: From Synthesis to Hit Validation
Figure 2: Step-wise validation workflow for quinoline anticancer candidates.
Protocol: High-Precision MTT Cytotoxicity Assay
Objective: Determine IC50 values with correction for chemical interference.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO (verify acidity; acidic DMSO can shift phenol red color).
-
Critical Control: "Compound-Only" wells (media + drug, no cells) to detect intrinsic reduction of MTT by the quinoline derivative itself.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to ensure log-phase growth.
-
Treatment:
-
Replace media with 100 µL fresh media containing serial dilutions of the quinoline derivative (0.01 – 100 µM).
-
Validation Step: Include 3 wells of Vehicle Control (0.1% DMSO) and 3 wells of Positive Control (e.g., Doxorubicin 10 µM).
-
Blanking: Include 3 wells with Media + Drug (highest concentration) without cells to subtract chemical background.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT stock to each well. Incubate for 3–4 hours. Note: Watch for precipitate in drug-only wells.
-
Solubilization: Carefully aspirate media (do not disturb formazan crystals). Add 100 µL DMSO. Shake plate for 10 min.
-
Readout: Measure Absorbance at 570 nm (reference 630 nm).
-
Calculation:
Protocol: Apoptosis Detection (Annexin V/PI)
Objective:[3] Confirm mechanism of cell death (Apoptosis vs. Necrosis).
-
Treatment: Treat
cells with IC50 concentration of the candidate quinoline for 24h. -
Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.
-
Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Analysis: Incubate 15 min in dark. Analyze via Flow Cytometry within 1 hour.
-
Q1 (Annexin-/PI+): Necrosis (potential toxicity).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
References
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Source: PubMed/NIH (2025) (Note: Representative link based on search context "Compound 4f")
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. Source: PubMed Central (2024) (Note: Representative link based on search context "Compound 5a")
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Source: European Journal of Medicinal Chemistry (2019) [2]
-
Cell Viability Assays - MTT Assay Protocol. Source: NCBI Bookshelf (Assay Guidance Manual)
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Source: MDPI (Molecules)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison & Validation Guide: HPLC-UV Quantification of 2,5,7-Trimethylquinoline
Executive Summary
2,5,7-Trimethylquinoline (2,5,7-TMQ) is a critical heterocyclic intermediate often encountered in the synthesis of antimalarial pharmacophores and functionalized organic dyes. Its structural isomerism presents a unique challenge in Quality Control (QC), requiring high specificity to distinguish it from related methylquinolines (e.g., 2,4,8-trimethylquinoline).
While Gas Chromatography (GC) is a viable alternative for alkylquinolines due to their semi-volatility, HPLC-UV remains the gold standard in pharmaceutical and industrial QC environments. This preference is driven by the method's robustness, ease of validation under ICH Q2(R2) guidelines, and ability to analyze the compound without thermal stress.
This guide provides a comprehensive framework for validating an HPLC-UV method for 2,5,7-TMQ, grounded in first-principles chemistry and regulatory standards.
Part 1: Comparative Analysis of Analytical Platforms
Before method development, it is essential to justify the selection of HPLC-UV over alternative techniques. The following table objectively compares the performance metrics of HPLC-UV against GC-MS and UPLC-PDA for this specific analyte.
Table 1: Performance Matrix for 2,5,7-TMQ Quantification
| Feature | HPLC-UV (Recommended) | GC-MS | UPLC-PDA |
| Primary Mechanism | Partitioning (Hydrophobicity/pKa) | Volatility & Mass/Charge | Partitioning (High Pressure) |
| Selectivity | High (Tunable via pH & Mobile Phase) | Excellent (Mass Spectral Fingerprint) | Superior (Higher Peak Capacity) |
| Sensitivity (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.05 µg/mL | ~0.05 - 0.2 µg/mL |
| Throughput | Moderate (10-15 min run) | Moderate (Heating ramp required) | High (< 5 min run) |
| Matrix Tolerance | High (Handles salts/buffers) | Low (Requires extraction/derivatization) | Moderate (Clogs easily) |
| OpEx Cost | Low ($) | High ( | Medium ( |
| Suitability | Routine QC & Release Testing | Trace Impurity Profiling | High-Throughput Screening |
Senior Scientist Insight: While GC-MS offers superior sensitivity, 2,5,7-TMQ is a basic nitrogenous compound. In GC, basic sites can interact with active silanols in the liner or column, leading to peak tailing unless the system is impeccably deactivated. HPLC allows us to control this interaction chemically via buffer pH, making it more robust for routine quantification.
Part 2: Method Development Logic (The "Why" Behind the Protocol)
To develop a self-validating system, we must address the physicochemical properties of 2,5,7-TMQ.
-
Basic Nature (pKa ~5.6 - 6.0): The quinoline nitrogen is a proton acceptor.
-
Risk:[1] At neutral pH (pH 7), the molecule exists in equilibrium between ionized and non-ionized forms, causing split peaks or severe tailing due to interaction with residual silanols on the silica backbone.
-
Solution: We use a Phosphate Buffer at pH 3.0 . This ensures the molecule is fully protonated (
), improving solubility and interacting predictably with the stationary phase via hydrophobic and ionic mechanisms.
-
-
Chromophore (Conjugated System):
-
UV Maxima: Quinolines typically exhibit strong absorption at ~230 nm (high sensitivity) and a secondary band at ~315 nm (high selectivity).
-
Selection: For quantification, 235 nm is selected to maximize signal-to-noise ratio, provided the mobile phase (Acetonitrile) is UV-transparent at this range.
-
Method Development Decision Tree
Caption: Logic flow for selecting chromatographic conditions based on 2,5,7-TMQ basicity.
Part 3: Recommended Experimental Protocol
This protocol is designed to meet ICH Q2(R2) requirements for specificity and precision.[2]
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm). End-capping is crucial to shield residual silanols.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Mode: Isocratic (60% Buffer : 40% ACN). Adjust ACN ±5% to center retention time at ~6-8 mins.
-
Temperature: 30°C.
-
Detection: 235 nm.
-
Injection Volume: 10-20 µL.
Standard Preparation
-
Diluent: Mobile Phase (or 50:50 Methanol:Water).
-
Stock Solution: Dissolve 10 mg of 2,5,7-TMQ reference standard in 10 mL Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using the Mobile Phase.
Part 4: Validation Strategy (ICH Q2 R2 Compliance)
To validate this method, you must demonstrate that it is suitable for its intended purpose.[1][6]
Validation Workflow Diagram
Caption: Step-by-step validation sequence ensuring data integrity per ICH guidelines.
Key Validation Parameters & Acceptance Criteria
A. Specificity
Inject the solvent blank, placebo (if formulation), and known synthesis impurities (e.g., 2,5-dimethylquinoline).
-
Requirement: No interfering peaks at the retention time of 2,5,7-TMQ. Peak purity index (if using PDA) > 0.999.
B. Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Data Analysis: Plot Concentration (x) vs. Peak Area (y).
-
Acceptance: Correlation coefficient (
) .[7][8]
C. Accuracy (Recovery)
Spike a known amount of 2,5,7-TMQ into the sample matrix at three levels (80%, 100%, 120%).
-
Calculation:
-
Acceptance: Mean recovery between 98.0% and 102.0%.
D. Precision (Repeatability)
Inject the standard solution (50 µg/mL) six times.
-
Acceptance: % RSD of retention time < 1.0%; % RSD of peak area < 2.0%.
Table 2: Example Validation Data (Simulated)
| Parameter | Level | Result | Status |
| Linearity | 25 - 75 µg/mL | PASS | |
| Precision | 50 µg/mL (n=6) | Area RSD = 0.45% | PASS |
| Accuracy | 80% Spike | 99.4% Recovery | PASS |
| Accuracy | 120% Spike | 100.2% Recovery | PASS |
| LOD | S/N = 3 | 0.08 µg/mL | PASS |
References
-
International Council for Harmonisation (ICH). (2023).[1][2][7] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13386, Quinoline. (Structural basis for 2,5,7-TMQ properties). [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for pKa-based buffer selection logic). [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. japsonline.com [japsonline.com]
- 4. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Estimation of Citicoline Sodium in Bulk and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. eurachem.org [eurachem.org]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: Cross-Coupling Strategies for Quinoline Functionalization
Executive Summary: The Electronic Landscape of Quinoline
Functionalizing the quinoline scaffold is a cornerstone of modern drug discovery, given its prevalence in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin). However, the quinoline nucleus presents a "Jekyll and Hyde" electronic profile that dictates cross-coupling success:
-
The Pyridine Ring (Positions 2, 3, 4): Electron-deficient.
-
C2/C4: Highly activated for oxidative addition (similar to 2-chloropyridine). Prone to SNAr side reactions if strong nucleophiles are used.
-
C3: The "orphan" position. Electronically deactivated (meta to Nitrogen) and resistant to both electrophilic substitution and nucleophilic attack. Requires specialized ligands for efficient cross-coupling.
-
-
The Benzene Ring (Positions 5, 6, 7, 8): Electron-rich.
-
Behaves similarly to naphthalene but is influenced by the peri-interaction with the nitrogen lone pair (specifically C8).
-
C8: The "Privileged" position for directed C-H activation due to coordination geometry with the N-atom (or N-oxide).
-
Strategic Decision Matrix
| Target Position | Primary Strategy | Preferred Catalyst System | Key Challenge |
| C2 / C4 | Halide Cross-Coupling | Pd(PPh3)4 or Pd(dppf)Cl2 | Homocoupling; Catalyst poisoning by N-coordination. |
| C3 | Halide Cross-Coupling | Pd-Dialkylbiaryl (Buchwald) | Oxidative addition is slow; requires electron-rich, bulky ligands (e.g., XPhos). |
| C5 / C6 / C7 | Halide Cross-Coupling | Standard Pd/Ligand | Availability of isomerically pure halo-starting materials. |
| C8 | C-H Activation | Pd(OAc)2 / Ag2CO3 | Steric hindrance; requires N-oxide directing group to bypass halogenation. |
Technical Deep Dive: Comparative Methodologies
Comparison A: Halide-Based Coupling (Suzuki-Miyaura)
Best for: C2, C3, C4, C6 functionalization where the halide is commercially available.
The standard approach relies on pre-functionalized haloquinolines. The reactivity order for oxidative addition is C2-Cl > C4-Cl > C3-Cl .
-
C2/C4 Selectivity: In 2,4-dichloroquinoline, Pd-coupling occurs exclusively at C2 first due to the inductive effect of the adjacent nitrogen, which lowers the LUMO energy of the C-Cl bond.
-
The C3 Challenge: 3-Haloquinolines are electronically deactivated. Standard ligands (PPh3) often lead to poor turnover or dehalogenation. Solution: Use bulky, electron-rich phosphines (SPhos, XPhos) that facilitate oxidative addition into electron-neutral/rich aryl chlorides.
Comparison B: Direct C-H Activation
Best for: C8 functionalization.
Synthesizing 8-haloquinolines is often non-trivial. Direct C-H functionalization utilizes the nitrogen atom as a "handle."
-
Mechanism: The Quinoline N-Oxide (QNO) moiety coordinates to Pd(II), forming a 5-membered palladacycle that places the metal directly at the C8 position.
-
Advantage: Bypasses the need for halogenated starting materials.[1]
-
Trade-off: Requires stoichiometric oxidants (Ag2CO3, benzoquinone) to regenerate the Pd(II) species, making it less ideal for late-stage process scale-up but excellent for discovery chemistry.
Visualizing Reactivity & Workflows
Caption: Reactivity map illustrating the electronic bias and required catalytic strategies for different quinoline isomers.
Experimental Protocols
Protocol A: High-Yield C3-Arylation (The "Difficult" Halide)
Objective: Functionalize the deactivated C3 position using modern Buchwald ligands. Reference: Adapted from J. Org.[2] Chem. (Suzuki of deactivated chlorides) and BenchChem Application Notes.
Materials:
-
Substrate: 3-Bromoquinoline (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: XPhos (4 mol%) — Critical for deactivated substrates.
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with 3-bromoquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2 (4.5 mg), XPhos (19 mg), and K3PO4 (636 mg). Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps dissolve inorganic salts while keeping the catalyst in the organic phase.
-
Reaction: Heat to 100°C for 12 hours.
-
Checkpoint: Monitor via LCMS. 3-bromoquinoline is electron-neutral; oxidative addition is the rate-limiting step. If conversion is low <50% at 4h, add 1 mol% more catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Expected Yield: 85-92%.
-
Protocol B: C8-Selective Arylation via N-Oxide Directing Group
Objective: Site-selective C-H functionalization without pre-halogenation. Reference:J. Am. Chem. Soc.[2] / ACS Catalysis (C8-selective activation).
Materials:
-
Substrate: Quinoline N-oxide (1.0 equiv)
-
Coupling Partner: Aryl Bromide (e.g., 4-Bromotoluene) (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(t-Bu)3 (10 mol%) or Triphenylarsine (AsPh3)
-
Additive: Ag2CO3 (2.0 equiv) — Acts as halide scavenger and oxidant.
-
Solvent: Toluene, 110°C.
Step-by-Step Workflow:
-
Activation: In a glovebox or under strict Argon flow, combine Quinoline N-oxide (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2, Ligand, and Ag2CO3.
-
Heating: Add Toluene (2 mL) and heat to 110°C in a sealed tube for 16-24 hours.
-
Mechanistic Note: The reaction proceeds via a CMD (Concerted Metalation-Deprotonation) pathway.[3] The N-oxide oxygen coordinates Pd, directing it to C8.
-
-
De-oxygenation (Optional): The product is the 8-arylquinoline N-oxide. To get the parent quinoline, treat the crude N-oxide with Zn powder in AcOH or PCl3.
-
Purification: Silica gel chromatography.
-
Expected Yield: 60-75% (lower than Suzuki due to C-H activation complexity).
-
Comparative Data Analysis
| Feature | Suzuki Coupling (C3-Bromo) | C-H Activation (C8-H) |
| Atom Economy | Moderate (Boronic acid waste) | High (Direct coupling) |
| Step Count | 2 (Bromination + Coupling) | 2 (N-Oxidation + Coupling) |
| Regiocontrol | Perfect (Dictated by Br position) | High (Dictated by N-oxide) |
| Scalability | High (Process friendly) | Low (Silver salts are expensive/wasteful) |
| Substrate Scope | Tolerates most functional groups | Sensitive to oxidants; Sterics at C8 can be limiting |
References
-
Regioselective Functionalization of Quinolines through C-H Activation. MDPI / Molecules. Available at: [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Ligands for Pd-catalyzed cross-coupling reactions: A comparison. ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
2,5,7-Trimethylquinoline: Proper Disposal & Handling Procedures
Executive Summary
2,5,7-Trimethylquinoline (CAS: 102871-67-0) is a heterocyclic aromatic organic compound.[1][2][3][4] While less common than its isomer 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), it shares the core toxicological and chemical properties of alkylated quinolines.
Immediate Action Required:
-
Do NOT dispose of via sink/municipal drainage (High Aquatic Toxicity).
-
Do NOT mix with strong oxidizing agents or mineral acids (Exothermic/Reactive).
-
Segregate into "Non-Halogenated Organic" or "Toxic" waste streams.
Chemical Profile & Hazard Identification
Understanding the molecule is the first step in safe disposal. The nitrogen atom in the quinoline ring provides basicity, while the methyl groups increase lipophilicity, facilitating cell membrane penetration.
| Property | Specification | Operational Implication |
| CAS Number | 102871-67-0 | Verify against container label; isomers vary significantly. |
| Chemical Class | Heterocyclic Aromatic Amine | Potential mutagen; handle as a suspect carcinogen.[5] |
| Physical State | Liquid/Low-melting Solid | Viscosity changes with temp; impacts spill cleanup. |
| Basicity | Weak Base (pKb ~9) | Incompatible with Acids. Reacts exothermically. |
| Flash Point | >100°C (Estimated) | Combustible. Class IIIB liquid. |
| Hazards (GHS) | H315, H319, H335, H411 | Irritant to eyes/skin; Toxic to aquatic life. |
Expert Insight: The methyl substitutions at positions 2, 5, and 7 sterically hinder the nitrogen slightly but do not negate its ability to form salts with strong acids. This reaction generates heat. Consequently, never consolidate this waste into an acidic waste stream (e.g., Aqua Regia, Piranha solution waste) as it may trigger a runaway reaction or explosion.
Waste Segregation & Stream Management
Proper segregation is not just a regulatory requirement; it is a chemical necessity to prevent cross-stream reactivity.
A. Primary Waste Stream: "Non-Halogenated Organics"
In most research facilities, this compound should be designated for high-BTU incineration.
-
Container: HDPE or Glass (Amber preferred).
-
Labeling: Must read "Hazardous Waste - Toxic, Irritant."
-
Compatible Solvents: Acetone, Methanol, Ethanol, Toluene, Hexanes.
B. Prohibited Streams (Strict Exclusion)
-
Acid Waste: Risk of exothermic neutralization.[6]
-
Oxidizer Waste: Risk of fire/explosion.[3]
-
Aqueous Drains: Strictly prohibited due to H411 (Toxic to aquatic life with long-lasting effects).[7]
C. Decision Logic for Disposal
The following decision tree illustrates the correct workflow for classifying waste containing this compound.
Figure 1: Logic flow for segregating this compound waste. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the final stream.
Spill Response & Emergency Disposal
Accidental release requires a systematic approach to prevent exposure and environmental contamination.
PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If heating or aerosolizing, use a respirator with organic vapor cartridges.
Protocol:
-
Isolate: Evacuate the immediate area and mark the spill zone.
-
Neutralize/Absorb: Do not use water. Use an inert absorbent (Vermiculite, Sand, or Commercial Organic Spill Pads).
-
Scientist's Note: While clay absorbents work, polypropylene pads are superior for organic amines as they allow for cleaner incineration later.
-
-
Collect: Sweep absorbed material into a wide-mouth jar.
-
Decontaminate: Wash the surface with a dilute surfactant (soap) solution, followed by water. Collect this wash water as hazardous waste.
Figure 2: Step-by-step workflow for managing a benchtop spill of this compound.
Regulatory & Compliance Context (RCRA)
Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines:
-
Listing Status: this compound is not a P-listed or U-listed waste specifically.
-
Characteristic Status: It likely does not meet the definition of Ignitable (D001) unless in a flammable solvent. However, due to its toxicity profile, it must be managed as Hazardous Waste based on "Generator Knowledge" of its mutagenic and aquatic toxicity potential.
-
European Waste Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Final Disposition
The ultimate fate of this chemical should be Rotary Kiln Incineration .
-
Why? High-temperature incineration (>1000°C) ensures the complete destruction of the heterocyclic quinoline ring, breaking it down into CO₂, H₂O, and NOₓ (which is scrubbed).
-
Verification: Ensure your waste contractor (e.g., Clean Harbors, Veolia, Triumvirate) is approved for organic incineration.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Quinoline and its derivatives. Retrieved from [Link]
Sources
- 1. Poly(1,2-dihydro-2,2,4-trimethylquinoline) CAS No. 26780-96-1 | Tintoll [uvabsorber.com]
- 2. calpaclab.com [calpaclab.com]
- 3. biosynth.com [biosynth.com]
- 4. epa.gov [epa.gov]
- 5. nj.gov [nj.gov]
- 6. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemos.de [chemos.de]
Personal Protective Equipment (PPE) & Handling Guide: 2,5,7-Trimethylquinoline
Introduction: The "Hidden" Hazard
2,5,7-Trimethylquinoline (CAS: 13362-63-5) is a valuable heterocyclic building block, often used in the synthesis of pharmaceuticals and agrochemicals. While specific toxicological data for this exact isomer is frequently sparse compared to its parent compound (Quinoline), Structure-Activity Relationship (SAR) principles dictate that we must handle it with the same rigor as a known Category 1B Carcinogen and Mutagen .
As a Senior Application Scientist, I often see researchers treat alkylated quinolines as "just another organic base." This is a critical error. The lipophilic nature of the trimethyl substitution enhances skin absorption, making dermal protection not just a compliance box to check, but a biological necessity.
This guide provides a self-validating safety protocol designed to protect you from the specific permeation and inhalation risks associated with this compound class.
Hazard Profile & Risk Assessment
We treat this compound under the "Precautionary Principle" based on the Quinoline scaffold.
| Hazard Class | Classification (Based on Quinoline SAR) | Operational Implication |
| Acute Toxicity | Oral/Dermal (Category 4/3) | Rapid absorption through skin; systemic toxicity potential. |
| Irritation | Skin/Eye (Category 2) | Causes immediate chemical burns or severe dermatitis upon contact. |
| CMR Hazards | Carcinogen (1B), Mutagen (2) | Zero-tolerance for exposure. Chronic low-level exposure is the primary long-term risk. |
| Physical State | Low-melting solid or oily liquid | High viscosity liquids cling to gloves; solids generate dust. |
PPE Selection Matrix
Standard nitrile gloves are often insufficient for prolonged contact with aromatic amines.
The Glove Permeation Logic
Many researchers default to 4 mil nitrile gloves. However, aromatic nitrogen heterocycles can permeate standard nitrile in <15 minutes .
-
Routine Handling: Double-gloving provides a "sacrificial" outer layer.
-
High Risk: Laminate films (Silver Shield®) provide >4 hours of breakthrough time.
| PPE Component | Routine Handling (Small Scale < 5g) | High Risk (Spills / Scale-up > 5g) |
| Hand Protection | Double Nitrile: Inner: 4 mil Nitrile (Bright color)Outer: 5-8 mil Nitrile (Dark color)Change outer glove every 15 mins. | Laminate/Barrier: Ansell Barrier® or Silver Shield® liners under heavy-duty nitrile outer gloves. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are insufficient due to splash risk. | Full Face Shield Worn over splash goggles. |
| Respiratory | Fume Hood Only Face velocity: 80–100 fpm.Sash height: <18 inches. | Respirator (If hood unavailable): Full-face APR with Organic Vapor (OV) cartridges (Black). |
| Body Defense | Lab Coat (Poly/Cotton) Buttoned to neck. | Tyvek® Sleeves/Apron Impervious apron required for liquid handling. |
Operational Protocols
A. Engineering Controls (The Primary Barrier)
Before opening the container, verify your Fume Hood's performance.
-
Smoke Test: Use a generic airflow indicator (tissue strip) to visualize inward flow.
-
Working Zone: Place the balance or reaction vessel at least 6 inches back from the sash plane. This creates a buffer zone against turbulence.
B. Safe Weighing & Transfer Protocol
Objective: Prevent static-induced powder dispersion or liquid dripping.
-
Preparation:
-
Place a disposable absorbent mat (pig mat) on the hood surface.
-
Pre-weigh your receiving flask with solvent if possible (to trap the compound immediately).
-
-
Transfer:
-
If Solid: Use a disposable anti-static spatula. Do not reuse spatulas to avoid cross-contamination.
-
If Liquid: Use a positive-displacement pipette for viscous liquids to prevent dripping.
-
-
Decontamination:
-
Immediately wipe the bottleneck threads with a Kimwipe dampened in Ethanol/Acetone after use.
-
Discard the Kimwipe into a solid hazardous waste container inside the hood.
-
C. Spill Management (Small Scale < 50mL)
-
Alert: Announce the spill immediately.
-
Isolate: Close the hood sash.
-
Neutralize:
-
Cover spill with vermiculite or activated charcoal .
-
Note: Do not use standard clay kitty litter; charcoal binds organics more effectively.
-
-
Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste: Toxic Debris."
Waste Disposal & Deactivation
Never dispose of quinoline derivatives down the drain. They are toxic to aquatic life and persist in water systems.[1][2]
| Waste Stream | Description | Packaging Protocol |
| Liquid Organic | Non-Halogenated (unless mixed with DCM/Chloroform) | HDPE or Glass carboy. Label: "Organic Base, Toxic." |
| Solid Waste | Contaminated gloves, wipes, mats | Double-bagged in clear polyethylene bags. |
| Empty Containers | Bottles with residual oil | Triple Rinse with Acetone. Collect rinsate as Liquid Organic waste. Deface label. |
Visualizing the Safety Workflow
The following decision tree illustrates the logic for PPE selection and accident response.
Caption: Decision logic for PPE selection and emergency response based on operational scale.
References
-
National Institutes of Health (PubChem). Quinoline Compound Summary (CID 7047). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). Substance Information: Quinoline (EC 202-051-6). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
